molecular formula C11H14ClNO B1399311 Phenyl(pyrrolidin-3-yl)methanone hydrochloride CAS No. 25503-87-1

Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Cat. No.: B1399311
CAS No.: 25503-87-1
M. Wt: 211.69 g/mol
InChI Key: FFRBGXDYIJFSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phenyl(pyrrolidin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRBGXDYIJFSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719920
Record name Phenyl(pyrrolidin-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25503-87-1
Record name Phenyl(pyrrolidin-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phenyl(pyrrolidin-3-yl)methanone hydrochloride synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride

Introduction

This compound is a valuable heterocyclic ketone that serves as a key intermediate and building block in the synthesis of a wide range of pharmacologically active compounds. Its structure, featuring a pyrrolidine ring linked to a benzoyl group, is a common motif in medicinal chemistry. This guide provides a comprehensive, in-depth technical overview of a reliable and high-yield protocol for the synthesis of this compound, designed for researchers, chemists, and professionals in the field of drug development. The focus is on a robust two-stage deprotection and salt formation strategy starting from an N-Boc protected precursor.

Synthesis Strategy: The N-Boc Deprotection Route

The most direct and frequently cited method for preparing this compound involves the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group from a precursor, tert-butyl 3-benzoylpyrrolidine-1-carboxylate.[1]

Principle and Rationale

The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2] The synthesis strategy hinges on this lability.

  • Stage 1: Acid-Catalyzed Deprotection: The synthesis is initiated by treating the N-Boc protected pyrrolidine with a strong acid, such as Trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the fragmentation of the protecting group into the stable tert-butyl cation and carbon dioxide, liberating the secondary amine of the pyrrolidine ring.[2] The tert-butyl cation is typically scavenged by the counter-ion or fragments into isobutylene.[2]

  • Stage 2: Hydrochloride Salt Formation: Following the removal of the Boc group, the resulting free amine (as a trifluoroacetate salt) is converted to the more stable and often crystalline hydrochloride salt. This is achieved by dissolving the intermediate in a suitable solvent like methanol and introducing a solution of hydrochloric acid (HCl), commonly in an ethereal solvent like diethyl ether.[1]

Alternative, though less detailed in specific literature for this exact compound, synthetic strategies could include a Friedel-Crafts acylation of a suitable pyrrolidine derivative or the addition of a phenyl Grignard reagent to a 3-substituted pyrrolidine electrophile.[3][4][5][6] However, the N-Boc deprotection route offers high efficiency and yield, starting from an often commercially available precursor.[1]

Core Synthesis Protocol

This protocol is adapted from a procedure detailed in patent literature, which reports a high yield for the target compound.[1]

Reaction Scheme

The overall transformation can be visualized as a two-stage process: Boc deprotection followed by conversion to the hydrochloride salt.

Caption: Overall two-stage reaction scheme.

Quantitative Data

The following table outlines the reagents required for the synthesis based on the literature procedure.[1]

ReagentMolecular Weight ( g/mol )Amount UsedMoles (mmol)Molar Eq.
tert-butyl 3-benzoylpyrrolidine-1-carboxylate275.350.600 g2.181.0
Dichloromethane (DCM)84.9340 mL-Solvent
Trifluoroacetic acid (TFA)114.0210 mL-Reagent
Methanol (MeOH)32.0410 mL-Solvent
1 M HCl in Diethyl Ether (Et₂O)36.46 (for HCl)100 mL100~45.9
Experimental Workflow

The following diagram outlines the step-by-step laboratory workflow.

G reagents 1. Combine Reactants - Dissolve starting material (0.600 g)  in DCM (40 mL). - Add TFA (10 mL). stir1 2. Stir Reaction (Stage 1) - Stir at room temperature  for 1 hour. reagents->stir1 conc1 3. Concentrate - Remove solvent and excess TFA  under reduced pressure. stir1->conc1 dissolve 4. Dissolve Residue - Dissolve the resulting residue  in Methanol (10 mL). conc1->dissolve add_hcl 5. Form Salt - Add 1M HCl in Et₂O (100 mL)  to form a slurry. dissolve->add_hcl stir2 6. Stir Reaction (Stage 2) - Stir the slurry at room temperature  for 1 hour. add_hcl->stir2 conc2 7. Isolate Product - Concentrate to dryness under  reduced pressure. stir2->conc2 product 8. Final Product - Phenyl(pyrrolidin-3-yl)methanone  hydrochloride (tan solid). - Expected Yield: ~94% (0.435 g). conc2->product

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Protocol
  • Reaction Setup (Stage 1): In a suitable reaction vessel, dissolve tert-butyl 3-benzoylpyrrolidine-1-carboxylate (0.600 g, 2.18 mmol) in dichloromethane (40 mL). To this solution, add Trifluoroacetic acid (10 mL).

  • Deprotection: Stir the reaction mixture at room temperature (approx. 18-25°C) for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator to yield a residue.

  • Salt Formation (Stage 2): Dissolve the obtained residue in methanol (10 mL). To this solution, add a 1 M solution of hydrochloric acid in diethyl ether (100 mL). The addition will likely cause a precipitate to form, creating a slurry.

  • Stirring: Stir the resulting slurry at room temperature for 1 hour.

  • Product Isolation: Concentrate the slurry to dryness under reduced pressure. This will yield this compound as a tan solid.[1]

Characterization
  • Yield: The reported yield for this procedure is approximately 94% (0.435 g).[1]

  • Appearance: Tan solid.[1]

  • Mass Spectrometry: The mass spectrum (APCI, positive ion mode) is expected to show a prominent peak for the free base at m/z 176 [M+H]⁺.[1]

  • Purity: The purity of the final product is reported to be around 97%.[7]

  • Molecular Formula: C₁₁H₁₄ClNO[7][8]

  • Molecular Weight: 211.69 g/mol [7][8]

Safety and Handling

Proper safety precautions are critical for all personnel performing this synthesis. The procedure should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acids (TFA, HCl): Trifluoroacetic acid and hydrochloric acid are highly corrosive and can cause severe skin burns and eye damage.[8][9] Avoid inhalation of vapors. Handle with extreme care.

  • Solvents (DCM, Diethyl Ether, Methanol):

    • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

    • Diethyl Ether: Extremely flammable. Keep away from all sources of ignition, including sparks and hot surfaces.[10][11][12] Take precautionary measures against static discharge by grounding equipment.[11][13]

    • Methanol: Toxic if ingested or inhaled.

  • Pyrrolidine Derivatives: Pyrrolidine and its derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[8][9][10]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11][13] An eyewash station and safety shower should be readily accessible.[11]

Conclusion

The synthesis of this compound via the acid-catalyzed deprotection of its N-Boc precursor is a highly efficient and reliable method. The protocol offers an excellent yield and a straightforward work-up procedure. By adhering to the detailed steps and exercising appropriate safety measures, researchers can effectively produce this valuable chemical intermediate for application in pharmaceutical research and development.

References

  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. NIH National Library of Medicine. Available at: [Link]

  • WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.Google Patents.
  • CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.Google Patents.
  • A synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4). ResearchGate. Available at: [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • Synthesis of N‐benzoylpyrrolidine. ResearchGate. Available at: [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. Available at: [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. Available at: [Link]

  • Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97. ResearchGate. Available at: [Link]

  • CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.Google Patents.
  • PHAR 2034: Synthesis of Complex Drugs. Scribd. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation. YouTube. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]

  • CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.Google Patents.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.Google Patents.

Sources

An In-depth Technical Guide to Phenyl(pyrrolidin-3-yl)methanone Hydrochloride: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Phenyl(pyrrolidin-3-yl)methanone hydrochloride (CAS: 25503-87-1). An exhaustive review of the scientific literature reveals that while this compound is well-characterized chemically, there is a notable absence of published data on its specific biological activities. This guide, therefore, shifts focus to the broader context of the phenyl(pyrrolidin-3-yl)methanone scaffold and its significance in medicinal chemistry. By examining structurally related compounds with known pharmacological profiles, we aim to provide insights into the potential applications and future research directions for this versatile chemical entity. This document serves as a foundational resource for researchers considering the use of this compound as a building block in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrrolidine Moiety in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in drug discovery.[1] Its prevalence in numerous natural products and synthetic drugs stems from its unique stereochemical and physicochemical properties. The non-planar, sp3-hybridized nature of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space, which is often crucial for specific and high-affinity interactions with biological targets.[1] This guide focuses on this compound, a compound that combines the pyrrolidine ring with a phenyl ketone group, a common pharmacophore in many biologically active molecules.

Physicochemical and Structural Characterization of this compound

This compound is a solid, typically a powder, with the chemical formula C11H14ClNO.[2][3][4] It is commercially available from various suppliers, indicating its utility as a chemical intermediate.[4][5]

PropertyValueSource
CAS Number 25503-87-1[2]
Molecular Formula C11H14ClNO[2]
Molecular Weight 211.69 g/mol [2]
IUPAC Name phenyl(pyrrolidin-3-yl)methanone;hydrochloride[2]
Physical Form Solid, Powder[3][4]
Parent Compound Phenyl(pyrrolidin-3-yl)methanone (CAS: 26803-27-0)[2][6]

Safety Information: According to its GHS classification, this compound is a warning-level substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.

Known Biological Activities: A Conspicuous Absence of Data

A thorough investigation of scientific databases and literature sources, including PubChem, has not yielded any specific studies detailing the biological activities of this compound. This suggests that the compound itself has not been a primary focus of pharmacological research. Instead, its value appears to lie in its role as a structural precursor for more complex molecules. For researchers, this is a critical finding, as it indicates an open field for initial screening and characterization, but also a lack of foundational data to guide such efforts.

The Phenyl(pyrrolidin-3-yl) Scaffold: A Platform for Potent Biological Activity

While the title compound lacks direct biological data, its core structure is present in several classes of highly active molecules. This section explores the biological activities of these structurally related compounds to infer the potential of the Phenyl(pyrrolidin-3-yl)methanone scaffold.

RORγt Inverse Agonists for Autoimmune Diseases

Recent research has identified a series of Phenyl (3-phenylpyrrolidin-3-yl)sulfones as potent and selective inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt).[3][7][8] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathophysiology of various autoimmune diseases.

The structural similarity between these active sulfone analogs and Phenyl(pyrrolidin-3-yl)methanone is significant. Both share the phenyl and pyrrolidine rings, with the primary difference being the nature of the group at the 3-position of the pyrrolidine. This suggests that the phenyl(pyrrolidin-3-yl) core provides a suitable framework for binding within the RORγt ligand-binding domain.

Experimental Workflow for RORγt Inverse Agonist Screening

A typical workflow to assess a compound like Phenyl(pyrrolidin-3-yl)methanone or its derivatives for RORγt inverse agonist activity would involve the following steps:

  • Primary Binding Assay: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is used to determine if the compound can displace a known ligand from the RORγt ligand-binding domain (LBD). This provides an initial measure of binding affinity (Ki or IC50).

  • Cellular Reporter Assay: A cell-based assay is then employed to measure the functional activity of the compound. This typically involves a cell line (e.g., HEK293) co-transfected with a plasmid encoding the RORγt LBD fused to a DNA-binding domain and a reporter plasmid containing a promoter with ROR response elements driving the expression of a reporter gene (e.g., luciferase). A decrease in reporter gene expression in the presence of the compound indicates inverse agonist activity.

  • Th17 Differentiation Assay: To assess the compound's effect in a more biologically relevant context, primary naive CD4+ T cells are cultured under Th17-polarizing conditions in the presence of the compound. The differentiation of these cells into Th17 cells is then quantified by measuring the production of IL-17A by flow cytometry or ELISA. A reduction in IL-17A production indicates that the compound can inhibit Th17 differentiation, consistent with RORγt inverse agonism.

  • Selectivity Profiling: The compound is tested against other nuclear receptors (e.g., PXR, LXRα, LXRβ) to ensure its selectivity for RORγt.[8]

G cluster_workflow Workflow: RORγt Inverse Agonist Screening A Primary Binding Assay (e.g., TR-FRET) B Cellular Reporter Assay (e.g., Luciferase) A->B Assess Functional Activity C Th17 Differentiation Assay (Primary T-cells) B->C Confirm Biological Effect D Selectivity Profiling (vs. other NRs) C->D Determine Specificity E Lead Candidate D->E Identify Selective Compound

Caption: A generalized workflow for identifying and characterizing RORγt inverse agonists.

Androgen Receptor Antagonists for Prostate Cancer

Derivatives of 3-aryl-3-hydroxy-1-phenylpyrrolidine have been designed and synthesized as novel androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer (CRPC).[9] In these compounds, the pyrrolidine ring is a central scaffold that correctly orients the phenyl groups for interaction with the AR ligand-binding pocket. The discovery of potent AR antagonists based on this scaffold highlights its utility in developing treatments for hormone-dependent cancers.

Other Potential Central Nervous System (CNS) Applications

The pyrrolidine ring is a common feature in many CNS-active compounds. For instance, various pyrrolidine-2,5-dione derivatives have been investigated for their antiseizure and antinociceptive properties.[10] Additionally, certain aminopyrrolidine derivatives have been identified as melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, with potential applications in the treatment of obesity and other metabolic disorders.[11] The metabolism of synthetic cathinones, which often contain a pyrrolidinyl-phenyl moiety, has also been studied, providing insights into how such compounds are processed in the body.[12][13]

Synthetic Accessibility and Future Directions

This compound is readily accessible, as evidenced by its availability from multiple chemical suppliers. Its synthesis is typically achieved through standard organic chemistry methods. The presence of a ketone and a secondary amine in its structure provides two reactive handles for further chemical modification, making it an attractive starting material for the synthesis of compound libraries.

G Scaffold Phenyl(pyrrolidin-3-yl)methanone Pyrrolidine Nitrogen Ketone Carbonyl Derivatives Diverse Compound Library Scaffold:n->Derivatives N-Alkylation, N-Acylation, etc. Scaffold:k->Derivatives Reductive Amination, Grignard Reaction, etc.

Sources

The Evolving Landscape of Pyrrolidine-Based CNS Agents: A Technical Guide to Phenyl(pyrrolidin-3-yl)methanone Hydrochloride Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold remains a cornerstone in medicinal chemistry, valued for its three-dimensional architecture and its prevalence in a multitude of biologically active compounds. This technical guide delves into the structural analogs and derivatives of phenyl(pyrrolidin-3-yl)methanone hydrochloride, a core structure that serves as a valuable starting point for the exploration of novel central nervous system (CNS) agents. With a primary focus on monoamine reuptake inhibition, this document provides a comprehensive overview of the rationale behind structural modifications, detailed synthetic methodologies, and robust protocols for in vitro and in vivo evaluation. By elucidating the intricate relationship between chemical structure and pharmacological activity, this guide aims to empower researchers in the rational design and development of next-generation therapeutics targeting a range of neurological and psychiatric disorders.

Introduction: The Significance of the Phenyl(pyrrolidin-3-yl)methanone Core

The this compound scaffold presents a compelling framework for CNS drug discovery. The inherent properties of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offer a unique combination of structural rigidity and conformational flexibility, allowing for precise spatial orientation of substituents to interact with biological targets.[1] The presence of a phenyl ketone moiety provides a key pharmacophoric element, ripe for modification to modulate potency, selectivity, and pharmacokinetic properties.

Our exploration of this chemical space is primarily driven by the hypothesis that analogs of this core structure can function as potent monoamine reuptake inhibitors. By targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), these compounds have the potential to modulate neurotransmitter levels in the synaptic cleft, a mechanism central to the action of many antidepressant, anxiolytic, and stimulant medications.[2][3] This guide will provide the foundational knowledge and practical methodologies to systematically explore this promising class of compounds.

Structural Analogs and Derivatives: A Roadmap for SAR Exploration

The rational design of novel analogs hinges on a thorough understanding of structure-activity relationships (SAR). Modifications to the phenyl(pyrrolidin-3-yl)methanone core can be systematically explored at three key positions: the phenyl ring, the pyrrolidine ring, and the ketone linker.

Phenyl Ring Modifications

Substitutions on the phenyl ring can profoundly influence binding affinity and selectivity for monoamine transporters.

  • Rationale: Introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic system, impacting cation-π or other non-covalent interactions within the transporter binding pocket. The position of these substituents (ortho, meta, para) is also critical for optimal engagement with the target.

  • Examples of Modifications:

    • Halogenation (F, Cl, Br)

    • Alkylation (e.g., methyl, ethyl)

    • Alkoxylation (e.g., methoxy)

    • Trifluoromethylation

Pyrrolidine Ring Modifications

The pyrrolidine ring offers multiple avenues for structural diversification to enhance potency and fine-tune physicochemical properties.

  • Rationale: Substituents on the pyrrolidine nitrogen can modulate basicity and introduce additional interaction points. Modifications at other positions on the ring can influence the overall conformation and steric profile of the molecule.

  • Examples of Modifications:

    • N-alkylation or N-benzylation

    • Introduction of substituents at the 2, 4, or 5-positions

    • Alterations to the stereochemistry of the ring

Ketone Linker Modifications

While the ketone moiety is a key feature, its modification or replacement can lead to novel pharmacological profiles.

  • Rationale: Altering the carbonyl group can impact hydrogen bonding potential and metabolic stability. Replacing the ketone with other functional groups can lead to entirely new classes of compounds with different target engagement profiles.

  • Examples of Modifications:

    • Reduction to a hydroxyl group

    • Replacement with an oxime or other ketone derivatives

    • Bioisosteric replacement with other linkers

The following table summarizes key structural modifications and their potential impact on pharmacological activity:

Modification Site Specific Modification Rationale/Hypothesized Impact
Phenyl Ring Halogenation (e.g., 4-chloro, 3,4-dichloro)Enhance binding affinity through halogen bonding; modulate lipophilicity.
Alkylation (e.g., 4-methyl)Increase lipophilicity; potential for hydrophobic interactions.
Alkoxylation (e.g., 4-methoxy)Introduce hydrogen bond accepting capabilities; alter electronic properties.
Pyrrolidine Ring N-AlkylationModulate pKa; explore additional binding pockets.
C-substitutionIntroduce steric bulk to probe binding site topography; alter conformation.
Ketone Linker Reduction to alcoholIntroduce hydrogen bond donating and accepting capabilities.
Replacement with sulfoneAlter geometry and electronic properties of the linker.

Synthetic Methodologies: From Concept to Compound

The synthesis of phenyl(pyrrolidin-3-yl)methanone analogs can be achieved through various established synthetic routes. The following protocols provide detailed, step-by-step procedures for the synthesis of the core structure and a representative analog.

Synthesis of this compound (Core Structure)

This synthesis involves the protection of the pyrrolidine nitrogen, followed by a Friedel-Crafts acylation and subsequent deprotection.

Experimental Protocol:

  • N-Boc-pyrrolidin-3-carboxylic acid preparation: To a solution of pyrrolidin-3-carboxylic acid in a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc anhydride) and sodium bicarbonate. Stir at room temperature overnight. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield N-Boc-pyrrolidin-3-carboxylic acid.

  • Friedel-Crafts Acylation: To a solution of N-Boc-pyrrolidin-3-carboxylic acid in anhydrous dichloromethane at 0°C, add oxalyl chloride and a catalytic amount of DMF. Stir for 2 hours at room temperature. In a separate flask, add anhydrous aluminum chloride to a solution of benzene in anhydrous dichloromethane at 0°C. To this suspension, add the freshly prepared acid chloride solution dropwise. Stir at room temperature for 4 hours. Quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Deprotection: Dissolve the crude product from the previous step in a solution of HCl in dioxane (4M). Stir at room temperature for 2 hours. The product will precipitate out of solution. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis of a Representative Analog: (4-Chlorophenyl)(pyrrolidin-3-yl)methanone Hydrochloride

This protocol illustrates the synthesis of a halogenated analog, a common strategy to enhance potency.

Experimental Protocol:

  • Friedel-Crafts Acylation with Chlorobenzene: Follow the procedure for the Friedel-Crafts acylation described in section 3.1, substituting benzene with chlorobenzene.

  • Deprotection: Follow the deprotection procedure as described in section 3.1 to yield (4-chlorophenyl)(pyrrolidin-3-yl)methanone hydrochloride.

G cluster_synthesis General Synthetic Workflow start Pyrrolidin-3-carboxylic Acid step1 N-Protection (e.g., Boc) start->step1 step2 Friedel-Crafts Acylation (with substituted benzene) step1->step2 step3 N-Deprotection (e.g., HCl) step2->step3 end Phenyl(pyrrolidin-3-yl)methanone Analog Hydrochloride step3->end

Caption: General synthetic workflow for phenyl(pyrrolidin-3-yl)methanone analogs.

In Vitro Evaluation: Quantifying Potency and Selectivity

The initial characterization of novel compounds involves determining their potency and selectivity at the primary biological targets. For monoamine reuptake inhibitors, radioligand binding assays and neurotransmitter uptake assays are the gold standard.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the monoamine transporters by competing with a radiolabeled ligand known to bind to the target.

Experimental Protocol:

  • Cell Culture: Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Membrane Preparation: Harvest the cells and homogenize in a buffer solution. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membranes in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and various concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filtermat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Neurotransmitter Uptake Assay

This assay directly measures the functional inhibition of neurotransmitter transport into cells or synaptosomes.

Experimental Protocol:

  • Preparation of Synaptosomes or Cells: Prepare synaptosomes from rat striatum (for DAT), whole brain minus striatum (for SERT), or hippocampus/cortex (for NET), or use HEK293 cells expressing the respective transporters.

  • Pre-incubation: Pre-incubate the synaptosomes or cells with various concentrations of the test compound or vehicle.

  • Initiation of Uptake: Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Termination of Uptake: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Scintillation Counting: Lyse the cells/synaptosomes and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.

G cluster_invitro In Vitro Assay Workflow start Synthesized Analog assay1 Radioligand Binding Assay (DAT, SERT, NET) start->assay1 assay2 Neurotransmitter Uptake Assay (DAT, SERT, NET) start->assay2 data1 Determine IC50 (Binding Affinity) assay1->data1 data2 Determine IC50 (Functional Potency) assay2->data2 end Potency and Selectivity Profile data1->end data2->end

Caption: Workflow for in vitro evaluation of monoamine reuptake inhibitors.

In Vivo Evaluation: Assessing CNS Effects in Animal Models

Promising compounds from in vitro screening are advanced to in vivo studies to assess their effects on the central nervous system and to evaluate their overall pharmacological profile in a living organism.

Locomotor Activity (Actophotometer Test)

This test is used to evaluate the stimulant or depressant effects of a compound on the CNS.

Experimental Protocol:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Baseline Activity: Place each mouse individually in an actophotometer (a cage with infrared beams to detect movement) and record the baseline locomotor activity for 10 minutes.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-treatment Activity: After a predetermined time (e.g., 30 minutes), place the mice back into the actophotometer and record their locomotor activity for 10 minutes.

  • Data Analysis: Compare the locomotor activity counts before and after drug administration and between the test and control groups. An increase in activity suggests a stimulant effect, while a decrease suggests a depressant effect.[4][5]

Open Field Test

This test assesses both locomotor activity and anxiety-like behavior.

Experimental Protocol:

  • Apparatus: Use a square arena with the floor divided into equal squares.

  • Procedure: Place a mouse in the center of the open field and allow it to explore for a set period (e.g., 5 minutes). Record the number of squares crossed (locomotor activity) and the time spent in the central versus peripheral squares (anxiety-like behavior).

  • Drug Administration and Analysis: Administer the test compound or vehicle prior to the test and compare the behavioral parameters between groups.[6]

Hole-Cross Test

This test is another measure of locomotor activity and exploratory behavior.

Experimental Protocol:

  • Apparatus: A cage divided into two chambers by a partition with a hole in the center.

  • Procedure: Place a mouse in one chamber and count the number of times it crosses to the other chamber through the hole over a specific duration (e.g., 3 minutes).

  • Drug Administration and Analysis: Administer the test compound or vehicle and compare the number of crossings between the treated and control groups.[6]

Signaling Pathways: The Molecular Mechanisms of Action

The therapeutic and adverse effects of phenyl(pyrrolidin-3-yl)methanone analogs that act as monoamine reuptake inhibitors are mediated through their interaction with DAT, SERT, and NET. These transporters are crucial for regulating the concentration of dopamine, serotonin, and norepinephrine in the synaptic cleft.

Inhibition of these transporters leads to an accumulation of the respective neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic receptors. This modulation of monoaminergic neurotransmission is implicated in the pathophysiology of various CNS disorders.[3][7][8]

G cluster_pathway Monoamine Transporter Signaling Pathway cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft transporter Monoamine Transporter (DAT/SERT) synaptic_cleft->transporter receptor Postsynaptic Receptors (Dopamine/Serotonin) synaptic_cleft->receptor Binding vesicle Vesicles (Dopamine/Serotonin) vesicle->synaptic_cleft Neurotransmitter Release analog Phenyl(pyrrolidin-3-yl)methanone Analog analog->transporter Inhibition

Caption: Simplified signaling pathway of monoamine transporters and the site of action for reuptake inhibitors.

Conclusion and Future Directions

The this compound core represents a versatile and promising scaffold for the development of novel CNS agents. This guide has provided a comprehensive framework for the rational design, synthesis, and evaluation of its structural analogs and derivatives, with a particular focus on their potential as monoamine reuptake inhibitors. The detailed experimental protocols and elucidation of the underlying signaling pathways are intended to serve as a valuable resource for researchers in the field.

Future research in this area should focus on optimizing the potency and selectivity profiles of these compounds, as well as thoroughly characterizing their pharmacokinetic and pharmacodynamic properties. The exploration of novel substitutions and bioisosteric replacements will undoubtedly lead to the discovery of new chemical entities with improved therapeutic potential and fewer side effects. Ultimately, the systematic approach outlined in this guide will contribute to the advancement of our understanding of CNS pharmacology and the development of innovative treatments for a range of debilitating neurological and psychiatric disorders.

References

  • Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. PubMed.
  • Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain | Request PDF.
  • Design, Synthesis, and Biological Evaluation of New Monoamine Reuptake Inhibitors with Potential Therapeutic Utility in Depression and Pain. AMiner.
  • An Update on the Synthesis of Pyrrolo[2][9]benzodiazepines. PubMed Central.

  • In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease. PubMed Central.
  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.
  • Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships | Request PDF.
  • Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. PubMed Central.
  • Synthesis of N‐benzoylpyrrolidine | Download Scientific Diagram.
  • 3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. PubMed.
  • Synthesis and structure--activity relationships of aroylpyrrole alkylamide bradykinin (B2) antagonists. PubMed.
  • Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. PubMed.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PubMed Central.
  • Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)
  • Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. PubMed.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie.
  • Process for the preparation of 3-amino-pyrrolidine derivatives.
  • 2-Pyrrolidinylideneureas, a new class of central nervous system agents. PubMed.
  • Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice. springermedizin.de.
  • Phenyl(pyrrolidin-3-yl)methanone. BLD Pharm.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • This compound. PubChem.
  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

Sources

An In-Depth Technical Guide to Phenyl(pyrrolidin-3-yl)methanone Hydrochloride (CAS No. 25503-87-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phenyl(pyrrolidin-3-yl)methanone hydrochloride (CAS No. 25503-87-1), a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Moving beyond a simple data sheet, this document synthesizes critical information on its chemical properties, synthesis, safety, and its role as a key structural motif in the development of novel therapeutics.

Core Chemical Identity and Properties

Initially, a point of clarification is necessary. The CAS number 25503-87-1 has been ambiguously associated in some databases with polymeric structures. However, the authoritative consensus among leading chemical suppliers and in the context of fine chemical synthesis confirms its identity as This compound .[1][2][3] This guide will focus exclusively on this small molecule.

The molecule consists of a phenyl ketone group attached to the 3-position of a pyrrolidine ring, supplied as its hydrochloride salt. This structure is a valuable building block, combining the aromatic properties of the phenyl group with the versatile, saturated heterocyclic nature of the pyrrolidine ring.[4] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to explore three-dimensional chemical space.[4]

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 25503-87-1 [5]
Molecular Formula C₁₁H₁₄ClNO [2][5]
Molecular Weight 211.69 g/mol [2][5]
IUPAC Name phenyl(pyrrolidin-3-yl)methanone;hydrochloride [5]
Appearance Solid, Powder (Tan/Yellowish) [2][6]
Purity Typically ≥95% - 97% [2]
InChI Key FFRBGXDYIJFSDK-UHFFFAOYSA-N [2]
SMILES C1CNCC1C(=O)C2=CC=CC=C2.Cl [5]

| Storage | Sealed in a dry, room temperature environment or refrigerated (2-8°C) | |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a multi-step process that leverages protecting group chemistry. The primary logic behind this approach is to prevent unwanted side reactions with the secondary amine of the pyrrolidine ring during the introduction of the benzoyl group.

A common synthetic strategy involves two key stages:

  • Formation of an N-protected precursor : This often involves a Friedel-Crafts acylation or a similar reaction to attach the benzoyl group to a pyrrolidine ring where the nitrogen is protected, for example, with a tert-butoxycarbonyl (Boc) group.

  • Deprotection : The final step is the removal of the protecting group under acidic conditions to yield the desired hydrochloride salt.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Deprotection N-Boc-pyrrolidine-3-carboxylic acid N-Boc-pyrrolidine-3-carboxylic acid Acyl_Chloride_Formation Acyl Chloride Formation (e.g., SOCl₂) N-Boc-pyrrolidine-3-carbonyl chloride N-Boc-pyrrolidine-3-carbonyl chloride Benzene Benzene Friedel_Crafts Friedel-Crafts Acylation (AlCl₃) N-Boc-3-benzoylpyrrolidine N-Boc-3-benzoylpyrrolidine Deprotection Boc Deprotection N-Boc-3-benzoylpyrrolidine->Deprotection HCl_Dioxane HCl in Dioxane or similar solvent Final_Product Phenyl(pyrrolidin-3-yl)methanone Hydrochloride Deprotection->Final_Product

Experimental Protocol: Synthesis via Boc-Protected Intermediate

This protocol is a representative synthesis based on common organic chemistry principles, including Friedel-Crafts acylation and Boc deprotection.[7][8][9]

Part A: Synthesis of tert-butyl 3-benzoylpyrrolidine-1-carboxylate (N-Boc-3-benzoylpyrrolidine)

  • Acyl Chloride Formation: To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the formation of the acyl chloride by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.

  • Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous benzene at 0°C.

  • Addition: Slowly add the solution of N-Boc-pyrrolidine-3-carbonyl chloride from Step 2 to the benzene/AlCl₃ suspension.

  • Reaction Completion: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.[10][11]

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-benzoylpyrrolidine-1-carboxylate as a pure intermediate.

Part B: Deprotection to this compound

  • Dissolution: Dissolve the purified N-Boc-3-benzoylpyrrolidine (1.0 eq) from Part A in a suitable solvent such as dioxane, methanol, or ethyl acetate.[8]

  • Acidification: Add a solution of 4M HCl in dioxane (typically 3-5 equivalents) to the stirred solution at room temperature.[8][12]

  • Precipitation and Isolation: Stir the resulting slurry at room temperature for 1-2 hours. The hydrochloride salt will often precipitate from the solution.[6][8]

  • Final Processing: Concentrate the mixture to dryness under reduced pressure. The resulting solid can be triturated with a solvent like diethyl ether to remove any non-polar impurities and then dried under vacuum to yield the final product, this compound.[6]

Applications in Research and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for building more complex molecules. The phenyl(pyrrolidinyl)methanone core is a key pharmacophore found in compounds targeting a range of biological systems, particularly the central nervous system (CNS).

Key Therapeutic Areas of Interest:

  • Anticonvulsants: The pyrrolidone and pyrrolidine scaffolds are central to many anticonvulsant drugs. The structural features of CAS 25503-87-1 make it a candidate for synthesizing novel derivatives with potential activity against epileptic seizures by modulating ion channels or neurotransmitter systems.[13][14]

  • Dopamine Transporter (DAT) Inhibitors: Phenyl-pyrrolidinyl-methanone analogues are structurally related to pyrovalerone and other potent inhibitors of the dopamine transporter. These compounds are investigated for their potential in treating conditions like ADHD and as research tools for studying the dopaminergic system.

  • Analgesics and Anti-inflammatory Agents: Pyrrolidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[9]

  • General CNS Drug Scaffolding: The pyrrolidine ring provides a non-planar, sp³-rich structure that can lead to improved solubility and pharmacokinetic properties compared to flat aromatic systems, making it a desirable component in CNS drug design.[4]

G cluster_apps Potential Therapeutic Applications CAS_25503_87_1 Phenyl(pyrrolidin-3-yl)methanone Hydrochloride Anticonvulsants Anticonvulsants CAS_25503_87_1->Anticonvulsants Scaffold for Synthesis DAT_Inhibitors Dopamine Transporter Inhibitors CAS_25503_87_1->DAT_Inhibitors Structural Analogue Analgesics Analgesics & Anti-inflammatories CAS_25503_87_1->Analgesics Core for Derivatization Other_CNS Other CNS Targets CAS_25503_87_1->Other_CNS Building Block

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons of the phenyl group, as well as distinct multiplets for the non-equivalent methylene and methine protons of the pyrrolidine ring.

    • ¹³C NMR: Would display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): In positive ion mode (e.g., APCI or ESI), the mass spectrum is expected to show a prominent peak for the free base [M+H]⁺ at approximately m/z 176.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the ketone carbonyl (C=O) stretch, as well as bands for C-H bonds (aromatic and aliphatic) and N-H stretching from the protonated amine.

Safety and Handling

As a research chemical, this compound requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

Hazard Statement Description Source
H315 Causes skin irritation [5]
H319 Causes serious eye irritation [5]

| H335 | May cause respiratory irritation |[5] |

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder.

  • Storage: Keep the container tightly closed and store in a dry, cool place as recommended by the supplier.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for several minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move the person to fresh air.

    • Ingestion: If swallowed, rinse mouth with water. Call a physician if you feel unwell.

Conclusion

This compound (CAS No. 25503-87-1) is a valuable and well-defined chemical intermediate, distinct from the polymeric materials sometimes erroneously associated with its CAS number. Its true utility lies in its role as a sophisticated building block for medicinal chemists and drug development professionals. The combination of a phenyl ketone and a pyrrolidine ring provides a robust scaffold for creating novel compounds, particularly those targeting the central nervous system. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for leveraging its full potential in the research and development of next-generation therapeutics.

References

  • Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved January 7, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 1-pyrrolidinyl[4-(1H-pyrrol-1-yl)phenyl]methanone. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Retrieved January 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved January 7, 2026, from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2025). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved January 7, 2026, from [Link]

  • YouTube. (2022, January 27). Acylation of Benzene - Friedel Crafts (A-Level Chemistry). Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐benzoylpyrrolidine. Retrieved January 7, 2026, from [Link]

  • Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–.... Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
  • YouTube. (2019, August 20). Friedel Crafts Acylation of Benzene. Retrieved January 7, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 7, 2026, from [Link]

  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia, 71(2), 521–530. Retrieved January 7, 2026, from [Link]

Sources

Phenyl(pyrrolidin-3-yl)methanone hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Phenyl(pyrrolidin-3-yl)methanone Hydrochloride

Abstract

This compound is a heterocyclic organic compound featuring a central pyrrolidine ring, a structure of profound importance in modern medicinal chemistry. While not an end-drug itself, it serves as a crucial chemical intermediate and a versatile scaffold for the synthesis of novel therapeutic agents. The pyrrolidine motif, with its sp³-hybridized, non-planar geometry, provides an ideal framework for creating molecules with enhanced three-dimensional complexity, often leading to improved target specificity and favorable physicochemical properties such as aqueous solubility.[1][2] This guide provides a comprehensive overview of this compound, detailing its synthesis, rigorous analytical characterization, and its contextual significance in drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Design

The five-membered, saturated pyrrolidine ring is a cornerstone of medicinal chemistry, frequently incorporated into a wide array of biologically active compounds.[3] Its prevalence stems from several key advantages:

  • Three-Dimensionality: Unlike flat, aromatic rings, the puckered, non-planar structure of the pyrrolidine ring allows for the precise spatial orientation of substituents. This enables a more effective exploration of the three-dimensional space within a biological target's binding pocket, a critical factor for enhancing potency and selectivity.[1]

  • Stereochemical Richness: The pyrrolidine ring can contain multiple stereocenters, allowing for the generation of diverse stereoisomers. This is crucial as the biological activity of a drug candidate can be highly dependent on its specific stereochemistry.

  • Improved Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor (in its protonated form) or acceptor, which can significantly enhance a molecule's aqueous solubility and its ability to interact with biological targets.[2]

  • Metabolic Stability: The saturated nature of the ring often imparts greater metabolic stability compared to more labile structures.

This compound represents a functionalized version of this core scaffold, combining the pyrrolidine ring with a phenyl ketone group. This combination makes it an ideal starting point for developing compound libraries targeting a range of biological systems, particularly within the central nervous system (CNS).

Physicochemical Properties and Handling

A thorough understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting.

PropertyValueSource(s)
CAS Number 25503-87-1[4][5]
Molecular Formula C₁₁H₁₄ClNO[4][6]
Molecular Weight 211.69 g/mol [4][6]
Appearance Tan or off-white solid powder[5][6]
Purity Commercially available at ≥95% or ≥97%[6]
Storage 2-8°C, desiccate
Parent Free Base Phenyl(pyrrolidin-3-yl)methanone (CAS: 26803-27-0)[4][7]

Safety and Handling:

According to its Globally Harmonized System (GHS) classification, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Key hazard statements include:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound involves the deprotection of a carbamate-protected precursor. This strategy is a cornerstone of modern organic synthesis, as the tert-butoxycarbonyl (Boc) group is a robust protecting group for the pyrrolidine nitrogen that can be removed cleanly under acidic conditions.

Synthesis Rationale

The choice of a Boc-protecting group is deliberate. It prevents the secondary amine of the pyrrolidine ring from participating in unwanted side reactions during earlier synthetic steps (e.g., the introduction of the benzoyl group). Trifluoroacetic acid (TFA) is an ideal reagent for deprotection as it is highly effective at cleaving the Boc group and is volatile, making it easy to remove post-reaction. The final step involves converting the resulting free base into its hydrochloride salt. This is critical for improving the compound's stability, crystallinity, and handling characteristics, as hydrochloride salts are typically less hygroscopic and more stable than their corresponding free bases.

G cluster_0 Synthesis Workflow start Start: tert-butyl 3-benzoylpyrrolidine-1-carboxylate deprotection Step 1: Deprotection (TFA in DCM) start->deprotection Stir at RT, 1 hr removal Solvent Removal (Concentration under reduced pressure) deprotection->removal residue Intermediate: TFA Salt Residue removal->residue dissolution Step 2: Dissolution (Methanol) residue->dissolution salt_formation Step 3: Salt Formation (1M HCl in Ether) dissolution->salt_formation Stir at RT, 1 hr isolation Step 4: Isolation (Concentration to dryness) salt_formation->isolation product Final Product: Phenyl(pyrrolidin-3-yl)methanone HCl isolation->product Yield: ~94%

Caption: Synthesis workflow from Boc-protected precursor to the final hydrochloride salt.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[5]

Materials:

  • tert-butyl 3-benzoylpyrrolidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl) in diethyl ether (Et₂O)

Procedure:

  • Deprotection: In a round-bottom flask, dissolve tert-butyl 3-benzoylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (approx. 0.05 M concentration). To this solution, add trifluoroacetic acid (approx. 4-5 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator. This will yield a viscous residue (the trifluoroacetate salt).

  • Salt Formation: Dissolve the residue in a minimal amount of methanol. To this solution, add a solution of 1 M HCl in diethyl ether (a significant excess, e.g., 10-20 eq) with stirring.

  • Isolation: A precipitate or slurry will form. Continue stirring at room temperature for approximately 1 hour to ensure complete salt formation. Concentrate the slurry to dryness under reduced pressure to yield this compound as a solid.[5]

  • Purification (Optional): If necessary, the product can be further purified by recrystallization or trituration from an appropriate solvent system (e.g., ethanol/ether).

Comprehensive Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is required. This workflow serves as a self-validating system, where each analysis provides complementary information to build a complete profile of the molecule.

G cluster_1 Analytical Characterization Workflow cluster_structure Structural Elucidation cluster_purity Purity & Identity cluster_physical Physical Properties sample Synthesized Sample nmr NMR Spectroscopy (¹H, ¹³C) Confirms C-H framework sample->nmr ms Mass Spectrometry (LC-MS, HRMS) Confirms Molecular Weight sample->ms hplc HPLC-UV Quantifies Purity (%) sample->hplc ftir FTIR Spectroscopy Identifies Functional Groups sample->ftir mp Melting Point / DSC Determines Thermal Properties sample->mp coa Certificate of Analysis (Confirmed Identity, Purity, Structure) nmr->coa Structure Confirmed ms->coa Structure Confirmed hplc->coa Purity & ID Confirmed ftir->coa Purity & ID Confirmed mp->coa Physical Data Confirmed

Caption: A standard workflow for the comprehensive analytical characterization of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring, as well as distinct multiplets for the diastereotopic protons of the pyrrolidine ring. The ¹³C NMR will confirm the presence of the ketone carbonyl carbon and the distinct carbons of both ring systems.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will confirm the molecular weight. In positive ion mode, the analysis should reveal the mass of the protonated free base ([M+H]⁺) at m/z 176.2.[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for determining the purity of the compound. A reversed-phase C18 column with a mobile phase of water and acetonitrile (containing a modifier like 0.1% formic acid) is a typical starting point. The purity is determined by the area percentage of the main product peak.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps to confirm the presence of key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ketone (~1680 cm⁻¹) and a broad N-H stretch for the secondary amine hydrochloride salt (~2700-2400 cm⁻¹).

Pharmacological Context and Drug Discovery Applications

While this compound is primarily a synthetic intermediate, its core structure is highly relevant to pharmacologically active molecules, particularly those targeting the central nervous system. Its structural relatives, such as pyrovalerone and other cathinone derivatives, are known to interact with monoamine transporters.[8][9]

Hypothesized Mechanism of Action based on Structural Analogy

Many compounds containing a phenyl-methanone group attached to a nitrogenous ring act as reuptake inhibitors for key neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[9] These molecules function by binding to the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT), blocking the reabsorption of neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentration. This mechanism is central to the action of many antidepressants and stimulants.

G cluster_2 Hypothesized Mechanism: Monoamine Transporter Inhibition presynaptic Presynaptic Neuron synapse Synaptic Cleft presynaptic->synapse Release postsynaptic Postsynaptic Neuron synapse->postsynaptic transporter Monoamine Transporter (e.g., DAT, NET) synapse->transporter Reuptake compound Phenyl(pyrrolidin-3-yl) methanone Derivative compound->transporter Inhibition transporter->presynaptic receptor Postsynaptic Receptor neurotransmitter Dopamine / Norepinephrine neurotransmitter->receptor Signal

Caption: Hypothesized mechanism of action for derivatives based on structural analogy to known transporter inhibitors.

Applications as a Scaffold

The true value of this compound lies in its potential as a versatile building block. The secondary amine of the pyrrolidine ring is a prime site for functionalization, allowing for the rapid generation of diverse chemical libraries. Potential modifications include:

  • N-Alkylation/N-Arylation: Introducing various alkyl or aryl groups to explore structure-activity relationships (SAR).

  • Reductive Amination: The ketone can be modified or used in reductive amination reactions to create more complex structures.

  • Modification of the Phenyl Ring: The phenyl ring can be substituted with different functional groups to modulate electronic properties and target interactions.

This scaffold is a starting point for developing novel compounds for a multitude of therapeutic areas where pyrrolidine-containing molecules have already shown promise, including oncology, infectious diseases, and neurodegenerative disorders.[3]

Conclusion

This compound is more than just a chemical compound; it is a key enabling tool for innovation in drug discovery. Its synthesis is straightforward and high-yielding, and its structure can be rigorously confirmed through standard analytical techniques. By leveraging its privileged pyrrolidine core and multiple points for chemical modification, researchers and scientists are well-equipped to design and synthesize the next generation of targeted therapeutics. This guide provides the foundational knowledge required to confidently incorporate this valuable scaffold into advanced drug development programs.

References

  • This compound | C11H14ClNO | CID 56973379 - PubChem. [Link]

  • WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)
  • Synthesis of pyrrolidin-3-ylethanethanioate derivative. - ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Molecules. [Link]

  • Pyrrolidin-3-yl(quinolin-5-yl)methanone | C14H14N2O | CID 116568366 - PubChem. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones - MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues - Drugs.ie. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Phenyl(pyrrolidin-3-yl)methanone hydrochloride (CAS No: 25503-87-1). As a compound of interest within the broader class of pyrrolidinyl methanone derivatives, which are actively being investigated for their potential effects on the central nervous system, a rigorous and informed approach to safety is paramount.[1][2] This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, field-proven perspective on risk mitigation, experimental design, and emergency preparedness. The protocols described herein are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Compound Profile and Hazard Identification

This compound is a solid, powdered organic compound.[3][4] Understanding its fundamental chemical and toxicological properties is the first step in establishing a robust safety framework.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided below, which informs storage and handling decisions.

PropertyValueSource
CAS Number 25503-87-1PubChem[5][6]
Molecular Formula C₁₁H₁₄ClNOPubChem[5][6]
Molecular Weight 211.69 g/mol PubChem[5][6]
Physical Form Solid, PowderCymitQuimica[3][4]
Storage Temperature 2-8°C or Room Temperature, in a dry areaSigma-Aldrich, CymitQuimica[7]
Toxicological Profile and GHS Hazard Classification

This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation of the powder, dermal contact, and eye contact. Ingestion is also a potential route of exposure. The Globally Harmonized System (GHS) classifications highlight the principal hazards associated with this compound.[5][6]

Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritationPubChem[5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem[5][6]
Specific Target Organ ToxicityH335May cause respiratory irritationPubChem[5][6]
Acute Toxicity (Oral)H302Harmful if swallowedCymitQuimica[7], Sigma-Aldrich[8]

Expert Insight: The pyrrolidinone scaffold is known to interact with biological systems, and many derivatives are explored for their effects on neurotransmitter transporters.[2] The irritant nature of this compound, combined with its potential bioactivity, necessitates a cautious approach. The hydrochloride salt form may also contribute to its irritant properties. Assume that any exposure could have unforeseen pharmacological effects and take all necessary precautions to prevent it.

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential, beginning with engineering controls and culminating in the correct selection and use of PPE.

Engineering Controls
  • Ventilation: All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Containment: Use of a powder-containment balance enclosure is recommended for weighing operations to minimize the dispersal of fine powders.

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as preparing concentrated solutions, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Due to the lack of specific permeation data for this compound, a conservative approach to glove selection is required. Nitrile gloves are a common choice for general chemical handling and offer protection against a range of substances.[9] However, for prolonged contact or when handling concentrated solutions, double-gloving with two pairs of nitrile gloves is recommended. Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[8]

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of contamination, consider a chemically resistant apron over the lab coat. Ensure that clothing covers all exposed skin.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits (if established), or during large-scale operations, a NIOSH-approved respirator with a particulate filter may be necessary.

PPE_Workflow cluster_ppe Mandatory PPE for Handling cluster_enhanced_ppe Enhanced PPE for High-Risk Tasks Goggles Chemical Splash Goggles Shield Full-Face Shield Goggles->Shield High Splash Risk Gloves Nitrile Gloves (Double-Gloving Recommended) Coat Laboratory Coat Apron Chemically Resistant Apron Coat->Apron High Contamination Risk Task Handling this compound Task->Goggles Task->Gloves Task->Coat

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to laboratory safety.

Handling
  • Personnel: Only trained personnel familiar with the hazards of this compound should be permitted to handle it.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Dispensing: As a fine powder, this compound can easily become airborne. Use appropriate tools (e.g., spatulas) to handle the solid and avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage
  • Container: Keep the container tightly closed and properly labeled.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials. Some suppliers recommend refrigeration (2-8°C), while others state room temperature is acceptable.[7] For long-term stability, refrigeration in a desiccated environment is the most prudent choice.

  • Incompatibilities: While specific incompatibility data is not available, as a general precaution, store away from strong oxidizing agents.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A calm and methodical approach is necessary for cleaning up spills.

For small spills (solid):

  • Evacuate and Secure: Alert others in the area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear appropriate PPE as described in Section 2.2.

  • Contain and Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[10] Carefully sweep the material into a suitable, labeled container for hazardous waste. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials into the hazardous waste container.

  • Dispose: Dispose of the waste according to institutional and local regulations.

Spill_Response Spill Solid Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Cover Gently Cover with Inert Absorbent PPE->Cover Sweep Sweep into Labeled Waste Container Cover->Sweep Decontaminate Wipe Area with Damp Cloth Sweep->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for solid spill cleanup.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect solid waste in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Do not dispose of this chemical down the drain or in regular trash.[12]

Conclusion

This compound is a valuable compound for research, but it requires careful and informed handling. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles of expertise, trustworthiness, and authoritative grounding demand a proactive and vigilant approach to safety in all laboratory operations.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (4-BENZYLOXY-PHENYL)-PIPERIDIN-4-YL-METHANONE hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56973379, this compound. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Phenyl(2-(6-(phenylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone.
  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • 奥利司有限公司. (n.d.). This compound.
  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • Matrix Scientific. (n.d.). (4-(Piperidin-3-yl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride.
  • University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]

  • BLD Pharm. (n.d.). 26803-27-0|Phenyl(pyrrolidin-3-yl)methanone.
  • Sunway Pharm Ltd. (n.d.). Phenyl(pyrrolidin-3-yl)methanone, HCl.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6420671, Phenyl(piperidin-3-yl)methanone. Retrieved from [Link]

  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56973379, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Retrieved from [Link]

  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a chemical compound featuring a phenyl ketone moiety attached to a pyrrolidine ring.[1][2][3] As a hydrochloride salt, it exists in an ionized form, a characteristic that significantly influences its physicochemical properties.[1] Understanding the solubility of this compound is a cornerstone for its application in both synthetic chemistry and pharmaceutical research. In drug discovery, solubility is a critical determinant of a compound's bioavailability and formulation feasibility. In chemical synthesis, it dictates the choice of reaction media, purification strategies, and overall process efficiency.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, combining theoretical prediction with robust, field-proven experimental protocols. We will explore the molecular characteristics that govern its solubility and provide detailed, self-validating methodologies for its quantitative measurement.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is fundamentally determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] The principle of "like dissolves like" provides a strong predictive foundation.

Molecular Structure and Functional Group Analysis

The structure of this compound is key to its behavior. It comprises:

  • A Phenyl Ketone Group: A relatively non-polar, aromatic ring and a polar carbonyl group.

  • A Pyrrolidine Ring: A saturated heterocyclic amine.

  • A Hydrochloride Salt: The pyrrolidine nitrogen is protonated, forming an ammonium cation, with chloride as the counter-ion. This ionic character is the most dominant feature influencing solubility.

This combination of a non-polar aromatic ring and a highly polar, ionic salt moiety suggests a complex solubility profile. The hydrochloride salt form dramatically increases its polarity compared to its free base counterpart.

Predicting Solubility in Different Solvent Classes

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by the presence of hydroxyl (-OH) or amine (-NH) groups, making them excellent hydrogen bond donors and acceptors. For an ionic compound like this compound, polar protic solvents are predicted to be highly effective. They can effectively solvate both the protonated pyrrolidine cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding.[4][5] High solubility is therefore expected in these solvents.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments but lack hydrogen bond-donating capabilities.[6] They are effective at solvating cations due to their exposed negative dipoles (e.g., the oxygen in DMSO). However, their ability to solvate small anions like chloride is less efficient compared to protic solvents because their positive dipoles are often sterically hindered.[5] Consequently, moderate to good solubility is anticipated, though likely less than in polar protic solvents.

Non-Polar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): These solvents lack significant dipoles and cannot form hydrogen bonds. The energy required to break the strong ionic bonds within the crystal lattice of the hydrochloride salt is not compensated by favorable solute-solvent interactions.[4][7] Therefore, this compound is expected to be poorly soluble or insoluble in non-polar solvents.

The Critical Influence of pH in Aqueous Media

As a salt of a weak base, the aqueous solubility of this compound is pH-dependent. The equilibrium involved is:

R₂NH₂⁺Cl⁻ ⇌ R₂NH + H⁺ + Cl⁻

At lower pH (acidic conditions), the equilibrium is shifted to the left, favoring the protonated, more soluble ionic form. As the pH increases towards and beyond the pKa of the protonated pyrrolidine, the equilibrium shifts to the right, forming the neutral free base (phenyl(pyrrolidin-3-yl)methanone), which is expected to be significantly less water-soluble and may precipitate.

Furthermore, the common ion effect can suppress solubility. In an aqueous solution containing a high concentration of chloride ions (e.g., from added NaCl or concentrated HCl), the solubility of the hydrochloride salt may decrease.[8][9][10]

Thermodynamic vs. Kinetic Solubility: A Key Distinction

It is crucial to differentiate between two types of solubility measurements, as they provide different and complementary information.[11][12][13]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the undissolved solid.[14][15][16] It is a fundamental, material-specific property under given conditions (solvent, temperature, pressure). It is determined using methods that allow sufficient time for equilibrium to be reached, such as the shake-flask method.[17]

  • Kinetic Solubility: This is measured by observing the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[17][18] This method is rapid and amenable to high-throughput screening. However, it can often result in supersaturated solutions, leading to solubility values that are significantly higher than the true thermodynamic solubility.[13]

The choice of which solubility to measure depends on the application. For fundamental physicochemical characterization and formulation development, thermodynamic solubility is essential. For rapid screening and prioritization of compounds in early-stage drug discovery, kinetic solubility is often employed.[17]

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step protocols for determining both thermodynamic and kinetic solubility.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.[8][19] It relies on allowing a suspension of the compound to reach equilibrium over an extended period.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial (e.g., a glass scintillation vial or HPLC vial). The presence of visible, undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm when the concentration of the dissolved solute no longer increases.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. The recommended method is centrifugation at high speed, followed by careful removal of the supernatant. Alternatively, filtration using a chemically inert syringe filter (e.g., PTFE or PVDF with appropriate pore size, like 0.22 µm) can be used.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

    • A standard calibration curve must be prepared using known concentrations of this compound to ensure accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the result in units such as mg/mL or µM.

Thermodynamic_Solubility_Workflow A Step 1: Add Excess Solid to Solvent B Step 2: Equilibrate (24-48h at constant T°) A->B Agitation C Step 3: Separate Phases (Centrifuge / Filter) B->C D Step 4: Collect Supernatant C->D E Step 5: Dilute Sample D->E F Step 6: Quantify via HPLC or UV-Vis E->F G Result: Thermodynamic Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Assay

This method is designed for higher throughput and is commonly used in discovery settings.[17][18]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (a final DMSO concentration of 1-2% is typical to minimize co-solvent effects). This is usually done in a serial dilution format to test a range of concentrations.

  • Incubation: Seal the plate and shake at room temperature for a shorter, defined period, typically 1.5 to 2 hours. This is a kinetic, not an equilibrium, step.

  • Precipitate Removal: Filter the plate using a 96-well filter plate to remove any precipitated compound.

  • Quantification: Determine the concentration of the compound remaining in the filtrate. This is often done using a UV-Vis plate reader, comparing the absorbance to a calibration curve prepared in the same buffer/DMSO mixture.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Kinetic_Solubility_Workflow A Step 1: Prepare High Conc. Stock in DMSO B Step 2: Add Stock to Aqueous Buffer in Plate A->B C Step 3: Incubate (1.5-2h at RT) B->C Shaking D Step 4: Filter Plate to Remove Precipitate C->D E Step 5: Quantify Filtrate via UV-Vis Plate Reader D->E F Result: Kinetic Solubility E->F

Caption: Workflow for Kinetic Solubility Assay.

Data Presentation

Systematic recording of experimental data is crucial for comparability and interpretation. The following table structure is recommended for documenting solubility findings.

SolventSolvent TypeTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Observations
WaterPolar Protic25Thermodynamice.g., Clear solution
PBS (pH 7.4)Polar Protic25Thermodynamic
MethanolPolar Protic25Thermodynamic
EthanolPolar Protic25Thermodynamic
DMSOPolar Aprotic25Thermodynamic
AcetonitrilePolar Aprotic25Thermodynamice.g., Fine precipitate
DichloromethaneNon-Polar25Thermodynamice.g., Insoluble
TolueneNon-Polar25Thermodynamic
PBS (pH 7.4)Polar Protic25Kinetic

Conclusion

The solubility of this compound is a multifaceted property governed by its ionic nature and the specific characteristics of the solvent. Based on its structure as a hydrochloride salt, it is predicted to exhibit high solubility in polar protic solvents like water and alcohols, moderate solubility in polar aprotic solvents, and poor solubility in non-polar media. The aqueous solubility will be highly dependent on pH.

This guide provides the necessary theoretical background and robust experimental protocols—the gold-standard shake-flask method for thermodynamic solubility and a high-throughput assay for kinetic solubility—to empower researchers to generate reliable and relevant data. By methodically applying these protocols, scientists can accurately characterize this compound, enabling informed decisions in drug development, chemical synthesis, and other research applications.

References

  • International Union of Pure and Applied Chemistry. (2025). solubility (S05740). In IUPAC Compendium of Chemical Terminology (5th ed.). [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • International Union of Pure and Applied Chemistry. solubility. IUPAC Gold Book. [Link]

  • International Union of Pure and Applied Chemistry. Text - The IUPAC Compendium of Chemical Terminology. [Link]

  • Al-Ghaban, F. A., & Al-Kassas, R. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • IUPAC-NIST. Introduction to IUPAC-NIST Solubilities Database. [Link]

  • Gamsjäger, H., et al. (2025). Glossary of terms related to solubility (IUPAC Recommendations 2008). ResearchGate. [Link]

  • Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-7. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 148-54. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Khadra, I., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Semantic Scholar. [Link]

  • Quora. (2013). How and why does change in pH effect NaCl solubility?. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Bashir, R., & Farooq, U. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 24(17), 3198. [Link]

  • W.W. Norton. (n.d.). 2.9 Protic and Aprotic Solvents. [Link]

  • Miyazaki, S., et al. (1984). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 73(10), 1467-9. [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-10. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON: SALT SELECTION AND SCREENING. [Link]

  • Lorimer, J. W. (Ed.). (n.d.). SOLUBILITY DATA SERIES. [Link]

  • National Testing Agency. (2025). Syllabus for Chemistry (SCQP08). [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

Sources

spectroscopic data (NMR, IR, MS) for Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Introduction: The Imperative of Structural Verification

This compound (CAS: 25503-87-1) is a chemical entity of interest within synthetic chemistry and drug development pipelines.[1] As with any compound intended for further investigation, unambiguous confirmation of its chemical structure is a non-negotiable prerequisite. Spectroscopic analysis provides the foundational data for such confirmation, offering a detailed fingerprint of the molecule's atomic arrangement and functional groups.

This guide serves as a technical resource for researchers and scientists, detailing the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation of this specific compound. We will move beyond mere data presentation to explore the causality behind experimental choices and the logic of spectral interpretation, embodying a field-proven approach to analytical chemistry. The narrative is structured to build a comprehensive, multi-faceted analytical profile, ensuring a high degree of confidence in the compound's identity and integrity.

Section 1: Mass Spectrometry (MS) - Confirming the Molecular Mass

Mass spectrometry is the first-line technique for determining the molecular weight of a compound, providing a critical validation of its elemental composition. For a salt like this compound, a "soft" ionization technique is essential to prevent fragmentation and observe the molecular ion.

Expertise & Experience: The Rationale for Ionization Technique

The choice of ionization source is paramount. Techniques like Electron Impact (EI) are often too harsh for molecules containing polar functional groups, leading to extensive fragmentation and the potential absence of a clear molecular ion peak. Therefore, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are the methods of choice. These techniques gently transfer the analyte from a condensed phase to a gas-phase ion with minimal internal energy, preserving the molecule's integrity. In this context, the analysis is expected to detect the protonated free base [M+H]⁺, as the hydrochloride salt dissociates in the solvent and during the ionization process.

Experimental Protocol: Acquiring the Mass Spectrum

A self-validating protocol for acquiring a high-resolution mass spectrum (HRMS) is as follows:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.

  • Method Parameters (APCI Example):

    • Ionization Mode: Positive Ion

    • Corona Discharge Current: 4.0 µA

    • Vaporizer Temperature: 350-450 °C

    • Sheath Gas (N₂): 40 arbitrary units

    • Auxiliary Gas (N₂): 10 arbitrary units

    • Capillary Temperature: 275 °C

  • Data Acquisition: Infuse the sample solution into the source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the most abundant ion and compare its measured exact mass to the theoretical exact mass calculated from the molecular formula.

Data Interpretation and Summary

The expected molecular formula of the free base is C₁₁H₁₃NO, with a theoretical monoisotopic mass of 175.0997 g/mol . The protonated molecule, [C₁₁H₁₄NO]⁺, has a theoretical m/z of 176.1075.

Experimental data confirms this expectation. In a documented synthesis, analysis using an APCI positive ion mode mass spectrometer showed a prominent peak at m/z 176 , corresponding to the [M+H]⁺ ion of the free base.[2]

ParameterTheoretical ValueExperimental ValueSource
Molecular Formula (Free Base)C₁₁H₁₃NON/A[3]
Molecular Weight (HCl Salt)211.69 g/mol N/A[3][4]
Monoisotopic Mass [M+H]⁺176.1075 Da176 Da[2]
Visualization: MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis (APCI/ESI) cluster_data Data Processing Prep Dissolve Sample in Methanol Infuse Infuse into Ion Source Prep->Infuse Ionize Generate [M+H]⁺ Ions Infuse->Ionize Analyze Separate by m/z (TOF/Orbitrap) Ionize->Analyze Detect Detect Ions Analyze->Detect Process Generate Mass Spectrum Detect->Process Compare Compare Experimental vs. Theoretical Mass Process->Compare

Caption: Workflow for Mass Spectrometry Analysis.

Section 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation corresponding to specific bond vibrational frequencies, we can confirm the presence of key structural motifs.

Expertise & Experience: The Power of ATR

For solid powders, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets. ATR is faster, requires minimal sample preparation, and eliminates issues with sample thickness and particle size, leading to more reproducible spectra. The resulting spectrum provides a direct fingerprint of the compound's covalent bonds.

Experimental Protocol: Acquiring the FT-IR Spectrum
  • Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal (typically diamond or germanium).

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000–400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument software.

Predicted Data Interpretation and Summary
Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)Characteristics
Secondary AmmoniumN⁺-H Stretch~3000-2700Very broad, strong band, often with fine structure.
Aromatic C-HC-H Stretch~3100-3000Medium to weak, sharp peaks.
Aliphatic C-HC-H Stretch~2980-2850Medium to strong, sharp peaks.
KetoneC=O Stretch~1690-1675Strong, sharp peak. Lowered due to conjugation with the phenyl ring.
AmmoniumN⁺-H Bend~1600-1500Medium, broad peak.
Aromatic RingC=C Stretch~1600, ~1450Two or more medium to strong peaks.

The most diagnostic peaks would be the strong, sharp carbonyl (C=O) stretch around 1680 cm⁻¹ and the very broad ammonium (N⁺-H) stretch centered below 3000 cm⁻¹.

Visualization: IR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing Prep Place Powder on ATR Crystal Pressure Apply Pressure Prep->Pressure SampleScan Acquire Sample Scan Pressure->SampleScan Background Acquire Background Scan Subtract Subtract Background Background->Subtract SampleScan->Subtract Process Generate IR Spectrum (Absorbance vs. Wavenumber) Subtract->Process Analyze Identify Functional Group Peaks Process->Analyze

Caption: Workflow for FT-IR Spectroscopy Analysis via ATR.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By mapping the chemical environments of ¹H (proton) and ¹³C nuclei, it provides definitive evidence of atomic connectivity.

Expertise & Experience: Solvent Choice and Structural Effects

The choice of deuterated solvent is critical. A protic solvent like D₂O would lead to the rapid exchange of the N-H protons, causing their signals to disappear from the ¹H NMR spectrum. An aprotic polar solvent like DMSO-d₆ is often ideal for hydrochloride salts. It readily dissolves the sample and slows the exchange rate of the N-H protons, allowing them to be observed, typically as a broad signal. The protonation of the pyrrolidine nitrogen significantly influences the chemical shifts of adjacent protons and carbons, deshielding them (shifting them downfield) due to the inductive effect of the positive charge.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if absolute chemical shift referencing is needed.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence which can distinguish between C, CH, CH₂, and CH₃ carbons).

    • Set the spectral width to cover the expected range (e.g., 0-210 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to generate the final spectra. Reference the chemical shifts to the residual solvent peak (DMSO-d₅ at ~2.50 ppm for ¹H and DMSO-d₆ at ~39.52 ppm for ¹³C).

Predicted Data Interpretation and Summary

No complete, published NMR dataset for this compound was identified in the searched literature. Therefore, the following is an expert prediction of the expected spectra in DMSO-d₆, crucial for guiding the analysis of experimentally acquired data.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

LabelPredicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
H-Ar~8.00 - 7.50m5HPhenyl protonsStandard aromatic region; ortho protons are most downfield due to proximity to C=O.
H-N⁺~9.5 (broad)s (br)2HN⁺H₂ protonsBroad due to exchange and quadrupolar coupling; downfield due to positive charge.
H-3~3.8 - 4.2m1HPyrrolidine CH -3Deshielded by adjacent C=O and proximity to N⁺.
H-2, H-5~3.3 - 3.7m4HPyrrolidine CH ₂ adjacent to N⁺Deshielded by adjacent N⁺. Complex splitting patterns.
H-4~2.1 - 2.4m2HPyrrolidine CH ₂ at C4Least deshielded aliphatic protons.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

LabelPredicted Shift (ppm)AssignmentRationale
C=O~198.0Carbonyl carbonTypical for an aryl ketone.
C-Ar (ipso)~136.0Phenyl C attached to C=OQuaternary carbon, typically lower intensity.
C-Ar~133.0, 129.0, 128.5Phenyl CH carbonsStandard aromatic region.
C-2, C-5~48.0 - 52.0Pyrrolidine CH₂ adjacent to N⁺Deshielded by adjacent N⁺.
C-3~45.0Pyrrolidine CH-3Deshielded by C=O.
C-4~28.0Pyrrolidine CH₂ at C4Standard aliphatic region.
Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition (400 MHz) cluster_data Data Processing & Analysis Prep Dissolve 5-10 mg Sample in ~0.6 mL DMSO-d6 Tube Transfer to NMR Tube Prep->Tube Insert Insert Sample into Magnet Tube->Insert Lock Lock & Shim Insert->Lock AcquireH1 Acquire ¹H Spectrum Lock->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Fourier Transform, Phase & Baseline Correct AcquireC13->Process Reference Reference to Solvent Signal Process->Reference Assign Assign Signals to Molecular Structure Reference->Assign

Caption: Workflow for ¹H and ¹³C NMR Spectroscopy Analysis.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is a clear example of the synergy between different spectroscopic techniques. Mass spectrometry provides the initial, crucial confirmation of the molecular mass of the core structure.[2] Infrared spectroscopy, even when predicted, outlines the key functional group architecture, confirming the presence of the essential ketone and ammonium moieties. Finally, NMR spectroscopy offers the definitive, high-resolution map of the atomic framework, allowing for the unambiguous assignment of every proton and carbon in the molecule.

While a complete, publicly available experimental dataset is sparse, this guide provides the theoretical foundation, validated protocols, and expert-predicted data necessary for any researcher to confidently acquire, interpret, and validate the structure of this compound. The true power of this process lies in the self-validating nature of the combined data: the results from MS, IR, and NMR must converge to tell a single, consistent structural story.

References

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • Supporting Information for related chemical synthesis . Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Pharmacological Characterization of Phenyl(pyrrolidin-3-yl)methanone hydrochloride at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of Phenyl(pyrrolidin-3-yl)methanone hydrochloride. Given its structural resemblance to known psychoactive compounds, its primary pharmacological activity is anticipated to be the modulation of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are critical regulators of neurotransmission and are primary targets for a wide range of therapeutics and substances of abuse.[2][3] This guide presents two gold-standard protocols for assessing the compound's interaction with these transporters: a radioligand binding assay to determine binding affinity (Kᵢ) and a functional neurotransmitter uptake inhibition assay to determine functional potency (IC₅₀). The causality behind experimental choices, detailed step-by-step methodologies, and data analysis procedures are explained to ensure robust and reproducible results.

Compound Information & Safety

This compound is a synthetic compound requiring careful handling.

PropertyValueSource(s)
CAS Number 25503-87-1[4]
Molecular Formula C₁₁H₁₄ClNO[4]
Molecular Weight 211.69 g/mol [4]
Physical Form Solid, Powder[5]
Purity Typically ≥95% (Verify with supplier's Certificate of Analysis)[6]
Storage Store at 2-8°C in a dry environment

Hazard Identification: This compound is classified as harmful and an irritant.[4][6]

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Safety Precautions:

  • Always handle this compound in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Avoid breathing dust, fumes, or vapors.[6]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[4]

Scientific Background: Monoamine Transporter System

Monoamine transporters (MATs) are membrane proteins located on presynaptic neurons. Their primary function is to terminate neurotransmission by clearing neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft.[7] By blocking these transporters, reuptake inhibitors increase the concentration and duration of neurotransmitters in the synapse, thereby enhancing neuronal signaling.[8] Understanding a compound's affinity and potency for each transporter (DAT, NET, SERT) is crucial for predicting its therapeutic potential and side-effect profile.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (DAT, NET, or SERT) MAO Monoamine Oxidase (MAO) Transporter->MAO Metabolism Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor Phenyl(pyrrolidin-3-yl)methanone Inhibitor->Transporter Inhibition cluster_assay Assay Execution cluster_results Results start Start: Compound Characterization cell_culture Cell Culture (HEK293 expressing hDAT, hNET, or hSERT) start->cell_culture compound_prep Compound Preparation (Serial Dilutions) start->compound_prep binding_assay Protocol 1: Radioligand Binding Assay cell_culture->binding_assay uptake_assay Protocol 2: Functional Uptake Assay cell_culture->uptake_assay compound_prep->binding_assay compound_prep->uptake_assay measurement Measurement (Liquid Scintillation Counting) binding_assay->measurement uptake_assay->measurement data_analysis Data Analysis (Non-linear Regression) measurement->data_analysis ki_value Binding Affinity (Ki) data_analysis->ki_value ic50_value Functional Potency (IC50) data_analysis->ic50_value end_node Pharmacological Profile ki_value->end_node ic50_value->end_node

Caption: General experimental workflow for monoamine reuptake inhibition assays.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for human monoamine transporters (hDAT, hNET, hSERT) by measuring its ability to displace a known radioligand. [9]

Principle

This assay quantifies the interaction of the unlabeled test compound with the transporter by competing against a radiolabeled ligand that has a known high affinity and specificity for the target. The concentration of test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the binding affinity constant (Kᵢ). [9]

Materials and Reagents
  • Cell Membranes: Prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT. [9]* Binding Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4. [10]* Test Compound: this compound.

  • Radioligands (³H-labeled):

    • hDAT: [³H]WIN 35,428 [7] * hNET: [³H]Nisoxetine [7] * hSERT: [³H]Citalopram [7]* Unlabeled Ligands (for non-specific binding):

    • hDAT: 10 µM Cocaine [9] * hNET: 10 µM Desipramine [9] * hSERT: 10 µM Paroxetine or Citalopram [7][9]* Equipment: 96-well microplates, vacuum filtration manifold, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), liquid scintillation counter, scintillation cocktail. [10]

Step-by-Step Methodology

A. Membrane Preparation:

  • Culture HEK293 cells expressing the transporter of interest to confluency.

  • Harvest cells and homogenize in ice-cold lysis buffer.

  • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris. [10]4. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. [10]5. Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

  • Resuspend the final pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay). [10]Store aliquots at -80°C.

B. Assay Procedure:

  • On the day of the experiment, thaw membrane aliquots and resuspend in fresh, ice-cold binding buffer.

  • Set up the 96-well plate with the following additions in triplicate for each condition:

    • Total Binding: 50 µL radioligand + 50 µL buffer + 150 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL radioligand + 50 µL unlabeled ligand (high concentration) + 150 µL membrane preparation.

    • Competition: 50 µL radioligand + 50 µL of test compound (at various concentrations) + 150 µL membrane preparation.

    • Note: The final concentration of the radioligand should be close to its known Kₔ value to ensure assay sensitivity. [9]3. Incubate the plate for 60-90 minutes at a suitable temperature (e.g., 30°C or room temperature) with gentle agitation. [10]4. Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. [10]5. Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. [9]

Data Analysis
  • Calculate the average CPM for each triplicate.

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of specific binding inhibited: % Inhibition = 100 * (1 - (Binding_in_presence_of_compound - NSB) / (Specific_Binding))

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: [9] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

    • [L] is the concentration of the radioligand used.

    • Kₔ is the dissociation constant of the radioligand for the transporter.

Protocol 2: Neurotransmitter Uptake Inhibition Assay (Radiolabeled)

Objective: To determine the functional potency (IC₅₀) of this compound in blocking the transport of monoamines into cells expressing hDAT, hNET, or hSERT. [11]

Principle

This assay directly measures the function of the transporter. Cells expressing the transporter of interest are incubated with a radiolabeled substrate (e.g., [³H]dopamine). A functional transporter will internalize the substrate. The inhibitory potency of the test compound is quantified by its ability to reduce the amount of accumulated radioactivity inside the cells. [7]

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing hDAT, hNET, or hSERT. [7][12]* Cell Culture Medium: Standard medium (e.g., DMEM) supplemented with appropriate antibiotics for selection.

  • Assay Buffer: Krebs-HEPES buffer (KHB) or a similar physiological salt solution. [3][7]* Radiolabeled Substrates (³H-labeled):

    • hDAT: [³H]Dopamine [7] * hNET: [³H]Norepinephrine [7] * hSERT: [³H]Serotonin (5-HT) [7]* Non-specific Uptake Control: A known potent inhibitor (e.g., 10 µM Nomifensine for DAT, 10 µM Desipramine for NET, 10 µM Paroxetine for SERT). [7][8]* Equipment: 96-well cell culture plates (clear bottom), liquid scintillation counter, cell harvester (optional), lysis buffer.

Step-by-Step Methodology
  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere and grow for 18-24 hours. 2. Assay Preparation: On the day of the experiment, gently aspirate the culture medium from the wells. Wash the cell monolayers once with 100-150 µL of pre-warmed assay buffer. [3]3. Compound Pre-incubation: Add assay buffer containing various concentrations of this compound (or vehicle for control wells, or a high concentration of a known inhibitor for non-specific uptake wells). Pre-incubate for 15-20 minutes at the assay temperature (e.g., 25°C or 37°C). [12]4. Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]Dopamine) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 1-10 minutes) at the assay temperature. [3][8]This time should be within the initial linear phase of uptake, which should be determined empirically.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells 3-4 times with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis: Add a lysis buffer (e.g., 1% SDS) to each well to solubilize the cells and release the internalized radioactivity.

  • Measurement: Transfer the lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity (CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate the average CPM for each triplicate.

  • Determine Specific Uptake: Specific Uptake (CPM) = Total Uptake (vehicle control) - Non-Specific Uptake (known inhibitor control).

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of uptake inhibition: % Inhibition = 100 * (1 - (Uptake_in_presence_of_compound - Non-Specific_Uptake) / (Specific_Uptake))

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the specific monoamine uptake.

Data Presentation

Results should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity across the different monoamine transporters.

Transporter TargetBinding Assay (Kᵢ, nM)Uptake Inhibition Assay (IC₅₀, nM)Selectivity Ratio (SERT Kᵢ / DAT Kᵢ)
hDAT [Insert Value ± SEM][Insert Value ± SEM]-
hNET [Insert Value ± SEM][Insert Value ± SEM]-
hSERT [Insert Value ± SEM][Insert Value ± SEM][Insert Calculated Value]

Data should be presented as the mean ± standard error of the mean (SEM) from at least three independent experiments (n≥3).

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Jayanthi, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Tidestav, S. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research. ResearchGate. [Link]

  • Jayanthi, S., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Eurofins. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Cha, J. H., et al. (2019). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link]

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A New Series of Dopamine Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for In Vivo Animal Studies with Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Pyrrolidine Scaffold

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a small molecule featuring a core structure of a phenyl ring linked to a pyrrolidine ring via a ketone group. While direct, peer-reviewed studies on the specific biological activity of this compound (CAS: 25503-87-1) are not extensively available in the public domain, the chemical architecture suggests a strong potential for activity within the central nervous system (CNS). Analysis of structurally related compounds, particularly those within the broader class of pyrrolidinyl ketones and related heteroaryl pyrrolidinyl methanones, provides a compelling, albeit hypothesized, framework for its potential mechanism of action.

This document serves as a comprehensive guide for researchers initiating in vivo animal studies with this compound. It is structured to provide not just procedural steps, but the scientific rationale underpinning the experimental design, from initial formulation and dosing to targeted behavioral assessments and preliminary safety evaluations. Given the nascent stage of public research on this specific molecule, the protocols outlined herein are designed to be both robust and adaptable, enabling investigators to rigorously test the hypothesized CNS activity and establish a foundational dataset for future drug development efforts.

Hypothesized Mechanism of Action: A Potential Triple Reuptake Inhibitor

The pyrrolidine and phenyl ketone moieties are present in a variety of CNS-active compounds. Notably, patent literature concerning related heteroaryl pyrrolidinyl ketones suggests their utility in conditions treatable by triple reuptake inhibitors[1]. Furthermore, the structurally analogous α-pyrrolidinophenones, a class of synthetic cathinones, are known to exert potent psychostimulant effects primarily by inhibiting the dopamine transporter (DAT), with varying activity at the norepinephrine transporter (NET) and serotonin transporter (SERT)[2][3].

Based on this structural analogy, it is hypothesized that this compound may function as a monoamine reuptake inhibitor, potentially with a profile as a triple reuptake inhibitor (TRI). TRIs increase the synaptic concentrations of dopamine, norepinephrine, and serotonin, a mechanism of action that holds therapeutic promise for a range of neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

Hypothesized_Mechanism_of_Action Hypothesized Action of Phenyl(pyrrolidin-3-yl)methanone HCl cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound Phenyl(pyrrolidin-3-yl)methanone HCl DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition DA Dopamine Receptors Postsynaptic Receptors DA->Receptors Binding & Signal NE Norepinephrine NE->Receptors Binding & Signal SE Serotonin SE->Receptors Binding & Signal

Caption: Hypothesized mechanism of this compound.

Physicochemical Properties and Formulation

A thorough understanding of the compound's properties is foundational to any successful in vivo study.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNOPubChem[4]
Molecular Weight 211.69 g/mol PubChem[4]
Form Solid, PowderCymitQuimica[5]
CAS Number 25503-87-1PubChem[4]
Formulation Protocol for In Vivo Dosing

The hydrochloride salt form of a compound generally confers greater aqueous solubility compared to its free base, which is advantageous for creating dosing solutions[6][7][8].

Objective: To prepare a clear, sterile solution of this compound for parenteral or oral administration in rodents.

Materials:

  • This compound powder

  • Sterile Water for Injection or 0.9% Sterile Saline

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile vials

Protocol:

  • Calculate Required Mass: Determine the total mass of the compound needed based on the desired concentration (e.g., mg/mL) and the total volume required for the study, including a slight overage to account for transfer losses.

  • Vehicle Selection: For a hydrochloride salt, sterile 0.9% saline is a common and physiologically compatible vehicle. Sterile water can also be used, but saline is often preferred for isotonicity.

  • Dissolution:

    • Aseptically weigh the required amount of this compound and transfer it to a sterile vial.

    • Add the calculated volume of sterile saline to the vial.

    • Cap the vial and vortex vigorously for 2-3 minutes.

    • Visually inspect for complete dissolution. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Sterilization: Once the compound is fully dissolved, sterilize the solution by drawing it through a 0.22 µm syringe filter into a new, sterile vial. This step is critical for parenteral routes of administration.

  • Storage: Store the final dosing solution at 2-8°C, protected from light. Stability studies should be conducted to determine the appropriate shelf-life of the prepared solution. It is recommended to prepare fresh solutions for each experimental day if stability data is not available.

General Toxicology and Dose-Range Finding Studies

Prior to efficacy studies, it is imperative to establish the safety profile and tolerated dose range of a novel compound. General toxicology studies are a crucial regulatory step in drug development to ensure a solid safety profile before advancing to human trials[9].

Acute Toxicity and Maximum Tolerated Dose (MTD) Protocol

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound in rodents. The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or CD-1) and Rat (e.g., Sprague-Dawley or Wistar)

  • Sex: Both males and females should be used.

  • Age: 8-10 weeks

Experimental Design:

  • Dose Selection: Based on in silico predictions or data from structurally similar compounds, select a starting dose (e.g., 10 mg/kg) and a series of ascending doses (e.g., 30, 100, 300 mg/kg).

  • Animal Groups: Assign a small number of animals (n=3-5 per sex per group) to each dose level and a vehicle control group.

  • Administration: Administer a single dose of the compound or vehicle via the intended route for future efficacy studies (e.g., intraperitoneal injection or oral gavage).

  • Monitoring:

    • Continuously monitor animals for the first 4 hours post-dosing for any immediate signs of toxicity (e.g., seizures, sedation, hyperactivity, respiratory distress, abnormal posture).

    • Record clinical observations, body weight, and food/water intake daily for 14 days.

  • Endpoint: The MTD is determined as the highest dose that does not result in mortality, severe clinical signs, or significant body weight loss. This data is critical for selecting dose levels for subsequent studies[10].

ParameterMonitoring FrequencyRationale
Clinical Signs Continuously for 4h, then dailyTo observe acute and delayed toxic effects.
Body Weight DailyA sensitive indicator of general health and toxicity.
Mortality ContinuouslyTo determine the lethal dose range.

In Vivo Efficacy Study Protocols

Based on the hypothesis that this compound is a CNS-active triple reuptake inhibitor, the following protocols are designed to assess its psychostimulant and antidepressant-like effects.

Protocol 1: Locomotor Activity Assessment

Objective: To evaluate the effect of the compound on spontaneous locomotor activity, a common test for assessing the stimulant properties of a substance that increases dopamine and norepinephrine neurotransmission[2].

Animal Model: Male mice (e.g., C57BL/6), 8-10 weeks old.

Materials:

  • Open field arenas equipped with automated photobeam tracking systems.

  • Prepared dosing solution of this compound and vehicle.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the compound or vehicle via intraperitoneal (IP) injection. Doses should be selected based on the MTD study (e.g., 1, 3, and 10 mg/kg).

  • Testing: Immediately after injection, place each mouse into the center of an open field arena.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, rearing frequency) in 5-minute bins for a total of 60-120 minutes.

  • Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors. Post-hoc tests can be used to compare dose groups to the vehicle control at specific time points.

Locomotor_Activity_Workflow Workflow for Locomotor Activity Assessment A Acclimation (≥ 1 hr) B Dose Administration (IP) - Vehicle - Compound (e.g., 1, 3, 10 mg/kg) A->B C Place in Open Field Arena B->C D Record Activity (60-120 min) C->D E Data Analysis (ANOVA) D->E

Caption: Experimental workflow for locomotor activity assessment.

Protocol 2: Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of the compound. The FST is a widely used model where a reduction in immobility time is interpreted as an antidepressant-like effect, often associated with increased serotonin and norepinephrine signaling.

Animal Model: Male mice (e.g., CD-1), 8-10 weeks old.

Materials:

  • Cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording system.

  • Prepared dosing solution of this compound and vehicle.

Procedure:

  • Dosing: Administer the compound or vehicle via the chosen route (e.g., IP or oral gavage) 30-60 minutes before the test.

  • Pre-swim (Day 1 - Optional but recommended): Place each mouse in a cylinder for a 15-minute pre-swim session to induce a stable baseline of immobility.

  • Test (Day 2): Place the mice individually into the cylinders for a 6-minute test session.

  • Data Collection: Video record the session. An observer blinded to the treatment groups should score the last 4 minutes of the test for time spent immobile (making only minimal movements to keep the head above water).

  • Data Analysis: Analyze the immobility time using a one-way ANOVA followed by Dunnett's post-hoc test to compare each dose group to the vehicle control.

Conclusion and Future Directions

The application notes and protocols provided here offer a structured and scientifically grounded approach for the initial in vivo characterization of this compound. The central hypothesis, based on structural analogies, is that this compound acts as a CNS-active monoamine reuptake inhibitor. The proposed studies, from fundamental formulation and safety assessments to targeted behavioral assays, are designed to rigorously test this hypothesis.

Positive findings in these initial studies would warrant a more in-depth pharmacological characterization, including receptor binding assays to confirm its affinity for DAT, NET, and SERT, as well as pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. As with any novel chemical entity, a comprehensive toxicological evaluation will be essential for any further development[11]. The data generated from these foundational studies will be critical in determining the therapeutic potential of this compound and guiding its journey from a novel scaffold to a potential clinical candidate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • Scantox. General Toxicology. [Link]

  • Charles River Laboratories. General Toxicology Studies. [Link]

  • European Pharmaceutical Review. In vitro and in vivo techniques in CNS drug discovery. [Link]

  • Sewell, F., et al. (2018). Reviewing the Utility of Two Species in General Toxicology Related to Drug Development. Toxicologic Pathology, 46(3), 246-253. [Link]

  • Witkin, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(30), 26173-26182. [Link]

  • Ståhl, P., & Wermuth, C. G. (Eds.). (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Google Patents. KR20150013137A - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 74-79. [Link]

  • Jackson, D. V., et al. (2007). Rodent-only toxicology for early clinical trials with novel cancer therapeutics. British Journal of Cancer, 96(5), 741-749. [Link]

  • Kaizaki, A., et al. (2014). New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron. The Journal of toxicological sciences, 39(1), 1-6. [Link]

  • Knutson, D. E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(30), 26173–26182. [Link]

  • Sgrignani, J., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Scientific reports, 9(1), 1032. [Link]

  • Foga, C., et al. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics, 15(4), 1098. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Siracusa, R., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243516. [Link]

  • Majchrzak, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4699. [Link]

  • Saraiva, C., et al. (2016). Current approaches to enhance CNS delivery of drugs across the brain barriers. International journal of nanomedicine, 11, 509-527. [Link]

  • ResearchGate. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

  • MDPI. Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. [Link]

  • PubChem. 1-pyrrolidinyl[4-(1H-pyrrol-1-yl)phenyl]methanone. [Link]

  • AZoNano.com. Multiplex Cellular Imaging Platform for Discovery and Advancement of Novel Drugs for CNS Diseases. [Link]

  • Google Patents. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • Manier, S. K., et al. (2022). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Toxics, 10(12), 743. [Link]

  • ResearchGate. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. [Link]

  • ResearchGate. (PDF) Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. [Link]

  • Husain, A., et al. (2016). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 13(8). [Link]

  • Li, Y., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Oxidative medicine and cellular longevity, 2022, 9951125. [Link]

  • Google Patents.

Sources

Application Note & Protocol: Preparation, Validation, and Storage of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, validation, and storage of stock solutions for Phenyl(pyrrolidin-3-yl)methanone hydrochloride. Adherence to these protocols is critical for ensuring the reliability, reproducibility, and integrity of experimental data. The methodologies detailed herein are grounded in established principles of analytical chemistry and laboratory best practices, emphasizing the causality behind procedural choices to create a self-validating workflow. We present protocols for preparing both aqueous and organic solvent-based stock solutions to accommodate a wide range of experimental applications.

Core Compound Characteristics and Safety Imperatives

A foundational understanding of the compound's properties is the first step in ensuring its proper handling and use. This compound is a solid, powdered organic compound commonly used in research settings.[1] Its hydrochloride salt form is typically chosen to enhance aqueous solubility and stability compared to the free base.[2][3]

Physicochemical Properties
PropertyValueSource(s)
Chemical Name This compound[1][4]
CAS Number 25503-87-1[1][4][5]
Molecular Formula C₁₁H₁₄ClNO[1][4][6]
Molecular Weight 211.69 g/mol [1][4]
Typical Appearance Solid, Powder[1][7]
Common Purity ≥95-97%[1][6]
Hazard Identification and Safety Protocols

This compound must be handled with appropriate precautions in a laboratory environment. The following GHS hazard classifications have been identified.[4] All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All weighing and solution preparation should be conducted in a well-ventilated area or a chemical fume hood.

GHS ClassificationHazard StatementPrecautionary CodesSource(s)
Skin Corrosion/IrritationH315: Causes skin irritationP264, P280, P302+P352[4]
Serious Eye Damage/IrritationH319: Causes serious eye irritationP280, P305+P351+P338[4]
STOT - Single ExposureH335: May cause respiratory irritationP261, P271, P304+P340[4][7]
Acute Toxicity, OralH302: Harmful if swallowedP270, P301+P312[7]

The Scientific Rationale for Stock Solutions

The use of concentrated stock solutions is a cornerstone of precise and efficient experimentation. Direct weighing of milligram or microgram quantities for each experiment is prone to significant error.[8] Stock solutions mitigate this by allowing for the accurate weighing of a larger mass, which is then dissolved to a precise volume.[9]

Causality of Solvent Selection: The choice of solvent is the most critical decision in stock solution preparation.

  • Aqueous Solvents (e.g., Sterile Water, PBS): As a hydrochloride salt, the compound is designed for enhanced aqueous solubility. Water is the preferred solvent for many biological experiments as it avoids solvent-induced artifacts.

  • Organic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) is a universal solvent for a vast range of small molecules and is often used to achieve very high stock concentrations.[10] These high-concentration stocks (e.g., >10 mM) are invaluable for experiments requiring minimal final solvent concentration (typically <0.5% v/v) to avoid cytotoxicity.[11] However, DMSO itself can have biological effects, necessitating the inclusion of a vehicle control in all experiments.[12]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive, self-validating workflow for preparing stock solutions of this compound.

G Workflow: Stock Solution Preparation & Validation cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use start Receive & Verify Compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound (Calibrated Balance) equilibrate->weigh dissolve Dissolve in Solvent (Vortex/Sonicate) weigh->dissolve Quantitative Transfer volume Bring to Final Volume (Volumetric Flask) dissolve->volume inspect Visual Inspection (Clarity, No Particulates) volume->inspect validate Concentration Validation (e.g., HPLC, UV-Vis) inspect->validate validate->weigh Fail aliquot Aliquot into Cryovials validate->aliquot Pass store Store at Recommended Temperature (-20°C / -80°C) aliquot->store ready Validated Stock Ready for Dilution store->ready

Caption: A comprehensive workflow from compound receipt to a validated, ready-to-use stock solution.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is recommended for applications where the final working solution must be free of organic solvents.

4.1. Required Materials

  • This compound (Solid)

  • High-purity, sterile water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Appropriate size Grade A volumetric flask (e.g., 10 mL)

  • Spatula and weighing paper/boat

  • Vortex mixer and/or sonicator bath

  • Sterile microcentrifuge tubes or cryovials for aliquots

4.2. Calculation of Mass

To prepare a 10 mM (0.010 mol/L) stock solution, the required mass is calculated using the following formula:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

For a 10 mL (0.010 L) stock solution:

Mass (g) = 0.010 mol/L × 0.010 L × 211.69 g/mol = 0.0021169 g Mass (mg) = 2.12 mg

4.3. Step-by-Step Methodology

  • Equilibration: Before opening, allow the sealed container of the compound to equilibrate to ambient room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[13]

  • Weighing: Place a weighing boat on the tared analytical balance. Carefully weigh out exactly 2.12 mg of the compound. Record the precise mass.

  • Quantitative Transfer: Carefully transfer the weighed powder into the 10 mL volumetric flask. Rinse the weighing boat with small volumes of the sterile water, transferring the rinse into the flask to ensure no material is lost.

  • Dissolution: Add approximately 7-8 mL of sterile water to the flask. Cap and vortex the solution vigorously for 1-2 minutes. If particulates remain, place the flask in a sonicator bath for 5-10 minutes until the solution is clear.[14]

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully add sterile water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

This protocol is ideal for creating a highly concentrated stock for serial dilution into aqueous buffers or cell culture media.

5.1. Required Materials

  • This compound (Solid)

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Appropriate size glass vial or tube with a PTFE-lined cap

  • Spatula and weighing paper/boat

  • Vortex mixer and/or sonicator bath

  • Sterile microcentrifuge tubes or cryovials for aliquots

5.2. Calculation of Mass

For a 1 mL (0.001 L) of a 50 mM (0.050 mol/L) stock solution:

Mass (g) = 0.050 mol/L × 0.001 L × 211.69 g/mol = 0.00105845 g Mass (mg) = 10.58 mg

5.3. Step-by-Step Methodology

  • Equilibration: As in Protocol 1, allow the sealed compound container to reach room temperature before opening.

  • Weighing: Directly weigh 10.58 mg of the compound into an appropriate glass vial.

  • Solubilization: Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Securely cap the vial and vortex for 2-3 minutes. If necessary, sonicate for 10-15 minutes. Visually inspect against a light source to confirm complete dissolution and the absence of any solid material.[12][14]

  • Homogenization: Ensure the solution is thoroughly mixed before proceeding to the next step.

Validation, Storage, and Handling

The accuracy of all subsequent experiments depends on the integrity of the prepared stock solution.[15]

Quality Control
  • Visual Inspection: A properly prepared stock solution must be clear and free of any visible particulates or precipitates.

  • Concentration Verification (Recommended): For applications requiring high accuracy, the concentration of the stock solution should be analytically verified. Techniques like HPLC with a standard curve or UV-Vis spectrophotometry (if the molar extinction coefficient is known) can be employed. This process is often referred to as standardization or titer determination.[16]

Storage and Stability

Improper storage can lead to degradation of the compound or precipitation out of solution.

FormStorage TemperatureDurationKey Considerations
Solid Compound 2-8°C or Room Temp.Per manufacturerKeep tightly sealed in a desiccator or dry environment.[5][7]
Aqueous Stock -20°CShort-term (days to weeks)Aqueous solutions may be less stable; prepare fresh if possible or validate stability.[12]
DMSO Stock -20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.[11][12]
DMSO Stock -80°C≥6 monthsPreferred for long-term storage to maximize stability.[11]

Best Practice - Aliquoting: Immediately after preparation and validation, dispense the stock solution into single-use volumes (aliquots) in tightly sealed cryovials.[11][14] This practice is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.

References

  • PubChem. This compound | C11H14ClNO | CID 56973379. [Link]

  • Acme Bioscience. This compound, 97% Purity, C11H14ClNO, 10 grams. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • Homework.Study.com. What is the importance of the accuracy of the stock solution and the need for pure standards and standardisation?. [Link]

  • PMC - NIH. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • ResearchGate. Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. [Link]

  • University of Nebraska Medical Center. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

  • ResearchGate. How to make a salt of a novel compound?. [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. [Link]

  • FasterCapital. Validation Of Dilution Techniques For Accurate Results. [Link]

  • ResearchGate. How to determine the accuracy of stock solution made vs. purchased from manufacturer?. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • Scribd. Stock Solutions Preparation Guide. [Link]

  • Jingming Chemical. This compound. [Link]

  • PubChem. Phenyl(piperidin-3-yl)methanone | C12H15NO | CID 6420671. [Link]

Sources

Application Note: A Guide to the Selection and Utilization of Cell Lines for the Pharmacological Profiling of Phenyl(pyrrolidin-3-yl)methanone hydrochloride as a Putative Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of appropriate cell lines for studying Phenyl(pyrrolidin-3-yl)methanone hydrochloride. Based on its structural similarity to known neuroactive compounds, this molecule is hypothesized to function as a monoamine reuptake inhibitor. This guide outlines a systematic approach, beginning with initial screening in single-transporter-expressing cell lines to determine potency and selectivity, followed by validation in more complex, endogenously expressing neuronal cell models. Detailed protocols for cell culture and functional assays are provided to ensure robust and reproducible characterization of the compound's pharmacological profile.

Introduction: Unveiling the Pharmacological Identity of a Novel Compound

This compound is a synthetic compound whose biological activity is not extensively documented in peer-reviewed literature.[1][2] However, its core structure, featuring a phenyl ring linked to a pyrrolidine moiety, is a common scaffold in a class of compounds that interact with monoamine transporters.[3] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are integral membrane proteins that regulate neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[4]

Due to their critical role in modulating mood, cognition, and behavior, these transporters are major targets for a wide range of therapeutics, including antidepressants and treatments for ADHD, as well as drugs of abuse.[5][6] Therefore, a rigorous pharmacological evaluation of this compound is warranted to determine its potential interaction with these key central nervous system targets.

This guide proposes a two-tiered strategy for characterization:

  • Primary Screening and Selectivity Profiling: Utilize non-neuronal host cell lines (e.g., HEK293, CHO) that are genetically engineered to stably express a single human monoamine transporter (hDAT, hNET, or hSERT). This "clean slate" approach allows for the precise determination of the compound's potency (IC₅₀) and selectivity for each transporter in isolation, free from the confounding variables of a complex neuronal environment.[7][8]

  • Secondary Validation in a Physiological Context: Employ well-established neuronal cell lines that endogenously express one or more monoamine transporters. These models, such as the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC-12 line, provide a more physiologically relevant system to confirm the compound's activity and explore potential downstream cellular effects.[9]

Strategic Cell Line Selection: A Comparative Analysis

The choice of a cellular model is paramount for generating meaningful pharmacological data. The ideal model should be robust, reproducible, and relevant to the biological question. We recommend a panel of cell lines to build a comprehensive profile of the test compound.

Tier 1: Heterologous Expression Systems for Clean Pharmacological Data

Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are the workhorses of in vitro pharmacology. Their low endogenous expression of most transporters makes them ideal backgrounds for stably overexpressing a single, specific transporter protein.[7][10] This allows for an unambiguous assessment of a compound's direct interaction with the intended target.

  • Rationale for Use: By testing the compound against a panel of cell lines (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT), one can rapidly determine if the compound interacts with any of these transporters and quantify its relative affinity for each, thereby establishing a selectivity profile.[8]

Tier 2: Endogenously Expressing Neuronal Models for Physiological Relevance

Once primary activity and selectivity are established, it is crucial to validate these findings in a model that more closely mimics the native environment of the transporters.

  • SH-SY5Y (Human Neuroblastoma): This cell line is of human origin and possesses many characteristics of dopaminergic neurons, including the expression of tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) and the dopamine transporter.[11][12] It also expresses NET and SERT, making it a valuable tool for studying compounds that may interact with multiple catecholamine transporters.[13][14] Differentiation of SH-SY5Y cells, often with agents like retinoic acid (RA) or brain-derived neurotrophic factor (BDNF), can enhance their neuronal phenotype and transporter expression.[11][12]

  • PC-12 (Rat Pheochromocytoma): Derived from a rat adrenal medulla tumor, the PC-12 cell line is a classic model in neurobiology.[15] These cells synthesize, store, and release both dopamine and norepinephrine and endogenously express functional DAT and NET.[16][17][18] Treatment with Nerve Growth Factor (NGF) causes them to differentiate, extending neurites and adopting a phenotype similar to sympathetic neurons, making them an excellent system for studying catecholamine transporter function.[19]

Cell LineOriginKey Transporters ExpressedRecommended UseAdvantagesDisadvantages
HEK293 / CHO Human / HamsterStably transfected with hDAT, hNET, or hSERTPrimary Screening, Potency (IC₅₀), Selectivity ProfilingSingle transporter expression provides clean data; robust and easy to culture.[20][21]Non-neuronal context; lacks physiological machinery of neurons.[7]
SH-SY5Y Human NeuroblastomaEndogenous DAT, NET, SERT[11][12][13]Secondary Validation, Human Neuronal ContextHuman origin; expresses key dopaminergic machinery.[22]Variable transporter expression; may require differentiation for mature phenotype.[12][13]
PC-12 Rat PheochromocytomaEndogenous DAT, NET[16][18]Secondary Validation, Catecholaminergic ModelWell-characterized; synthesizes and releases DA/NE; differentiates with NGF.[17][19]Rat origin (potential species differences); weak SERT expression.

Experimental Workflows and Protocols

A systematic approach is essential for the successful characterization of a novel compound. The following workflow provides a logical progression from initial screening to secondary validation.

G cluster_0 Tier 1: Primary Screening & Selectivity cluster_1 Tier 2: Validation in Neuronal Models HEK_DAT HEK293-hDAT IC50 Determine IC50 values for each transporter HEK_DAT->IC50 HEK_NET HEK293-hNET HEK_NET->IC50 HEK_SERT HEK293-hSERT HEK_SERT->IC50 Selectivity Calculate Selectivity Ratios (e.g., IC50_NET / IC50_DAT) IC50->Selectivity SHSY5Y SH-SY5Y Cells (Human Model) Confirm Confirm IC50 & assess downstream effects SHSY5Y->Confirm PC12 PC-12 Cells (Catecholamine Model) PC12->Confirm Final Final Pharmacological Profile Confirm->Final Selectivity->SHSY5Y

Figure 1. Proposed experimental workflow for characterizing this compound.
Protocol 1: General Cell Culture

A. HEK293 Transfected Cell Lines

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain transporter expression.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.

B. SH-SY5Y Cell Line

  • Media: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% FBS, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Culture Conditions: Incubate at 37°C, 5% CO₂.

  • Differentiation (Optional): To induce a more mature neuronal phenotype, culture cells in low-serum media containing 10 µM all-trans-Retinoic Acid (RA) for 5-7 days.[11]

C. PC-12 Cell Line

  • Culture Vessels: Must be pre-coated with Collagen Type IV (50 µg/mL) to promote attachment.[19]

  • Media: RPMI-1640 medium supplemented with 10% Horse Serum, 5% FBS, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Culture Conditions: Incubate at 37°C, 5% CO₂.

  • Differentiation (Optional): To induce a sympathetic neuron-like phenotype, culture cells in low-serum media containing 50-100 ng/mL Nerve Growth Factor (NGF) for 7-10 days.[17]

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a standard method using a radiolabeled substrate to measure transporter function and its inhibition by a test compound.[23] It can be adapted for DAT, NET, or SERT by using the appropriate substrate and cell line.

Materials:

  • Cell Line: Transporter-expressing HEK293, SH-SY5Y, or PC-12 cells.

  • Assay Plate: 96-well cell culture plate (clear bottom, white walls for scintillation counting).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Radiolabeled Substrate: [³H]Dopamine for DAT, [³H]Norepinephrine for NET, or [³H]Serotonin for SERT.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., water or DMSO).

  • Non-specific Uptake Inhibitor: A high concentration of a known potent inhibitor (e.g., 10 µM GBR12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • Scintillation Cocktail & Counter.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well). Culture for 24-48 hours.

  • Preparation: On the day of the assay, prepare serial dilutions of the test compound in Assay Buffer. Also prepare solutions for "Total Uptake" (buffer with vehicle) and "Non-specific Uptake" (buffer with non-specific inhibitor).

  • Pre-incubation: Aspirate the culture medium from the wells. Wash each well once with 100 µL of room temperature Assay Buffer. Add 50 µL of the appropriate compound dilution (or control solutions) to each well.

  • Incubate: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Uptake: Add 50 µL of Assay Buffer containing the [³H]-labeled substrate to each well. The final substrate concentration should be near its known Kₘ value for the respective transporter (typically in the low nanomolar range).

  • Incubate for Uptake: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes). This time should be within the linear range of uptake for the cell line.

  • Terminate Uptake: Rapidly terminate the assay by aspirating the radioactive solution and washing the wells three times with 150 µL of ice-cold Assay Buffer.

  • Cell Lysis: Add 100 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well to lyse the cells and release the internalized radioactivity.

  • Detection: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Uptake:

    • Specific Uptake = (Total Uptake cpm) - (Non-specific Uptake cpm).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [1 - ( (cpm in presence of Test Compound - Non-specific Uptake cpm) / Specific Uptake cpm) ]

  • Determine IC₅₀: Plot % Inhibition against the log concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific substrate uptake.

| Example Data: Inhibition of [³H]Dopamine Uptake in HEK293-hDAT Cells | | :--- | :--- | | Compound Conc. [nM] | % Inhibition (Mean ± SEM) | | 0.1 | 2.5 ± 1.1 | | 1 | 10.8 ± 2.3 | | 10 | 48.9 ± 3.5 | | 100 | 85.4 ± 2.1 | | 1000 | 98.2 ± 0.9 | | 10000 | 101.5 ± 1.3 | | Calculated IC₅₀ | 10.5 nM |

By obtaining IC₅₀ values for DAT, NET, and SERT, a selectivity ratio can be calculated (e.g., IC₅₀ for NET / IC₅₀ for DAT). A ratio significantly greater or less than 1 indicates selectivity for one transporter over another.

Signaling Pathway Context: The Mechanism of Reuptake Inhibition

Monoamine transporters are crucial for terminating neurotransmitter signaling. By blocking this reuptake mechanism, an inhibitor effectively increases the concentration and residence time of the neurotransmitter in the synaptic cleft, thereby enhancing signaling at postsynaptic receptors.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicle with Neurotransmitters (NT) Cleft Synaptic Cleft Vesicle->Cleft Release Synthesis NT Synthesis (e.g., Tyr -> DA) Synthesis->Vesicle Transporter Monoamine Transporter (e.g., DAT) Receptor Postsynaptic Receptor Signal Signal Transduction Receptor->Signal Cleft->Transporter Reuptake Cleft->Receptor Binding Inhibitor Phenyl(pyrrolidin-3-yl)methanone HCl Inhibitor->Transporter BLOCKS NT_Cleft

Figure 2. Mechanism of monoamine reuptake inhibition at the synapse.

Conclusion

The pharmacological characterization of a novel compound like this compound requires a methodical and evidence-based approach. This guide provides a robust framework for utilizing both engineered and neuronal cell lines to build a comprehensive profile of the compound's activity at the dopamine, norepinephrine, and serotonin transporters. By first using heterologous expression systems to define potency and selectivity, followed by validation in more complex neuronal models, researchers can generate high-quality, reproducible data essential for advancing drug discovery and neuroscience research.

References

  • Krishna, A., et al. (2014). Are SH-SY5Y and MN9D Cell Lines Truly Dopaminergic? SOAR. [Link]

  • Sarkar, S., et al. (2017). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience. [Link]

  • Itano, Y., et al. (2003). Increased dopamine and its metabolites in SH-SY5Y neuroblastoma cells that express tyrosinase. Journal of Neuroscience Research. [Link]

  • BioHippo. (n.d.). Rat Adrenal gland Pheochromocytoma cell line PC-12. BioHippo. [Link]

  • Cytion. (n.d.). PC-12 Cells. Cytion. [Link]

  • Xie, H. R., et al. (2010). SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease. Chinese Medical Journal. [Link]

  • Lupu, M. L., et al. (2021). PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. MDPI. [Link]

  • Pacholczyk, T., et al. (1995). The rat norepinephrine transporter: molecular cloning from PC12 cells and functional expression. Journal of Neurochemistry. [Link]

  • Şahin, A., et al. (2023). Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights. Turkish Journal of Biology. [Link]

  • ResearchGate. (2020). How to differentiate SH-SY5Y cells into dopaminergic neurons? ResearchGate. [Link]

  • Salvatore, M. F., et al. (2019). Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism. bioRxiv. [Link]

  • Han, H. K., et al. (2000). CHO/hPEPT1 cells overexpressing the human peptide transporter (hPEPT1) as an alternative in vitro model for peptidomimetic drugs. Archives of Pharmacal Research. [Link]

  • Gradhand, U., & Lang, D. (2009). Endogenous gene and protein expression of drug-transporting proteins in cell lines routinely used in drug discovery programs. Drug Metabolism and Disposition. [Link]

  • Lin, F., et al. (2024). Development of a Novel HEK293 Cell Model Lacking SLC29A1 to Study the Pharmacology of Endogenous SLC29A2-Encoded Equilibrative Nucleoside Transporter Subtype 2. Drug Metabolism and Disposition. [Link]

  • Nies, A. T., et al. (2011). Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B11a) and variant OATP1B11b and OATP1B1*15. Die Pharmazie. [Link]

  • Segura-Aguilar, J. (2017). Catecholaminergic Cell Lines for the Study of Dopamine Metabolism and Neurotoxicity. Methods in Molecular Biology. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Eurofins Discovery. (2022). Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. YouTube. [Link]

  • Lankajo, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. [Link]

  • ResearchGate. (n.d.). Expression of TH transporters and TRs in HEK293 cell lines. ResearchGate. [Link]

  • Mori, K., et al. (2010). Overexpression of taurine transporter in Chinese hamster ovary cells can enhance cell viability and product yield, while promoting glutamine consumption. Biotechnology and Bioengineering. [Link]

  • ResearchGate. (n.d.). Assessment of dopamine transporter (DAT) function and cell surface... ResearchGate. [Link]

  • Storch, A., et al. (1999). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. Neurochemistry International. [Link]

  • Larsen, M. B., et al. (2011). Serotonin-induced down-regulation of cell surface serotonin transporter. Frontiers in Cellular Neuroscience. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • BioIVT. (n.d.). NET Transporter Assay. BioIVT. [Link]

  • ResearchGate. (n.d.). Structures and binding affinities of new serotonin transporter (SERT) inhibitors. ResearchGate. [Link]

  • BioIVT. (n.d.). Drug Transporter Assays. BioIVT. [Link]

  • Wikipedia. (n.d.). Norepinephrine transporter. Wikipedia. [Link]

  • Nam, H., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports. [Link]

  • evitria AG. (2022). CHO cells - Chinese hamster ovary cells used in molecular biology and pharmaceutical biotechnology. YouTube. [Link]

  • R Discovery. (2011). Experimental Models in Serotonin Transporter Research. R Discovery. [Link]

  • Bush, D. M., et al. (2014). Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy. Journal of Nuclear Medicine & Radiation Therapy. [Link]

  • Wrosch, J. K., et al. (2022). Common network effect-patterns after monoamine reuptake inhibition in dissociated hippocampus cultures. PLOS ONE. [Link]

  • PubChem. (n.d.). Phenyl(piperidin-3-yl)methanone. PubChem. [Link]

  • Stevens, C. W., et al. (2013). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pain. [Link]

  • Son, H., et al. (2012). Brain Monoamines and Antidepressant-like Responses in MRL/MpJ Versus C57BL/6J Mice. Neuropsychopharmacology. [Link]

Sources

Application Notes and Protocols for Phenyl(pyrrolidin-3-yl)methanone hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PPMH-202601

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Phenyl(pyrrolidin-3-yl)methanone hydrochloride. It details the physicochemical properties, quality control protocols, and its application as a key starting material in the synthesis of advanced pharmaceutical intermediates. A specific focus is placed on its conversion to (3,4-dichlorophenyl)(pyrrolidin-3-yl)methanone, a precursor for triple reuptake inhibitors like Dasotraline. The protocols herein are designed to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Significance

This compound is a versatile heterocyclic ketone that serves as a critical building block in modern medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds due to its ability to explore three-dimensional chemical space, contribute to molecular stereochemistry, and interact with various biological targets.[1][2] This intermediate is of particular interest in the development of drugs targeting the central nervous system (CNS).

Its core structure allows for functionalization, most notably on the phenyl ring, to generate derivatives with tailored pharmacological profiles. A prime example, which will be the focus of this guide, is its use in the synthesis of precursors for Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), an advanced class of antidepressants and treatments for disorders like ADHD.[3][4][5] Dasotraline, an SNDRI, features a 3,4-dichlorophenyl moiety, which can be introduced starting from Phenyl(pyrrolidin-3-yl)methanone.[3][6] Understanding the handling, quality control, and synthetic application of this intermediate is therefore crucial for the successful development of next-generation therapeutics.

Physicochemical and Safety Data

Proper handling and characterization are foundational to the successful use of any pharmaceutical intermediate. This compound is typically a solid powder.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25503-87-1[8]
Molecular Formula C₁₁H₁₄ClNO[8]
Molecular Weight 211.69 g/mol [8]
Appearance Solid, Powder[7]
Topological Polar Surface Area 29.1 Ų[8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 1[8]

Safety and Handling: this compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Store in a tightly sealed container in a dry, cool place.

Application in Synthesis: Preparation of (3,4-Dichlorophenyl)(pyrrolidin-3-yl)methanone

A key application of Phenyl(pyrrolidin-3-yl)methanone is its conversion to dichlorinated analogues, which are direct precursors to advanced APIs. The following protocol details a Friedel-Crafts-type acylation reaction to introduce two chlorine atoms onto the phenyl ring.

Synthetic Workflow

The overall process involves the protection of the pyrrolidine nitrogen, followed by the electrophilic aromatic substitution, and subsequent deprotection to yield the desired dichlorinated intermediate.

G cluster_0 Synthesis Workflow A Phenyl(pyrrolidin-3-yl)methanone HCl (Starting Material) B N-Boc Protection A->B e.g., (Boc)₂O, Base C N-Boc-3-benzoylpyrrolidine B->C D Friedel-Crafts Dichlorination C->D Acylating Agent, Lewis Acid (e.g., AlCl₃) E N-Boc-(3,4-dichlorobenzoyl)pyrrolidine D->E F Acidic Deprotection E->F e.g., HCl in Dioxane/MeOH G (3,4-Dichlorophenyl)(pyrrolidin-3-yl)methanone HCl (Target Intermediate) F->G

Caption: Synthetic pathway from starting material to the dichlorinated target intermediate.

Rationale for Experimental Choices
  • N-Boc Protection: The secondary amine of the pyrrolidine ring is a nucleophilic site and can complex with the Lewis acid catalyst used in the Friedel-Crafts reaction, thereby deactivating it.[9] The tert-butyloxycarbonyl (Boc) group is an ideal protecting group here. It is stable under the acylation conditions and can be removed cleanly under acidic conditions without affecting other parts of the molecule.

  • Friedel-Crafts Acylation: This classic reaction is a robust method for forming C-C bonds with aromatic rings.[10] The choice of Lewis acid is critical; aluminum trichloride (AlCl₃) is a strong and effective catalyst for this transformation, ensuring the generation of the acylium ion electrophile. The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (DCM) to prevent quenching of the catalyst.

  • Acidic Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is highly effective for cleaving the Boc group, yielding the hydrochloride salt of the desired product directly, which is often a stable, crystalline solid that is easy to isolate and purify.

Detailed Experimental Protocol

Step 1: N-Boc Protection of Phenyl(pyrrolidin-3-yl)methanone

  • Suspend this compound (1.0 equiv) in dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (TEA, 2.5 equiv) dropwise to neutralize the hydrochloride and free the secondary amine.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-benzoylpyrrolidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Friedel-Crafts Dichlorination

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum trichloride (AlCl₃, 3.0 equiv).

  • Cool the flask to 0 °C and add anhydrous DCM.

  • Add 3,4-dichlorobenzoyl chloride (1.2 equiv) dropwise to the stirred suspension of AlCl₃.

  • Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.

  • Add a solution of tert-butyl 3-benzoylpyrrolidine-1-carboxylate (1.0 equiv) in anhydrous DCM dropwise, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by HPLC.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude N-Boc-(3,4-dichlorobenzoyl)pyrrolidine.

Step 3: Boc Deprotection

  • Dissolve the crude product from the previous step in methanol (approx. 5 mL per gram).

  • Add a 4 M solution of HCl in 1,4-dioxane (5.0 equiv) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC/LC-MS. Upon completion, concentrate the mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash with cold ether to afford (3,4-Dichlorophenyl)(pyrrolidin-3-yl)methanone hydrochloride as a solid.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount before its use in multi-step synthesis. Any impurities can carry through and complicate downstream reactions and purifications.[11][12][13]

QC Workflow

A robust QC workflow combines chromatographic purity assessment with spectroscopic identity confirmation.

G cluster_1 Quality Control Workflow A Incoming Batch of Phenyl(pyrrolidin-3-yl)methanone HCl B Sample Preparation (Dissolution in Mobile Phase/Solvent) A->B C HPLC-UV Analysis B->C Purity Assay & Impurity Profile D ¹H and ¹³C NMR Analysis B->D Structure Confirmation E Mass Spectrometry (LC-MS) B->E Identity Confirmation & Impurity ID F Certificate of Analysis (CoA) Generation C->F Data Review & Specification Check D->F Data Review & Specification Check E->F Data Review & Specification Check G Batch Release F->G Meets All Specs

Caption: A standard workflow for the quality control and release of the intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity (assay) and identifying related substance impurities. A reversed-phase method is suitable for this moderately polar amine hydrochloride salt.[1][14]

Table 2: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for aromatic ketones.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Acidic pH suppresses silanol interactions and ensures the amine is protonated for good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 20 minutesA gradient is essential to elute potential non-polar impurities and the dichlorinated product.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detector UV at 254 nmThe benzoyl chromophore has strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Protocol for HPLC Analysis:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in mobile phase A to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

  • Analysis: Inject the sample solution and integrate all peaks.

  • Calculation: Determine the purity by area percent. Identify and quantify any specified impurities against their respective reference standards if available.

Acceptance Criteria (Typical):

  • Assay: ≥ 98.0%

  • Any single unknown impurity: ≤ 0.10%

  • Total impurities: ≤ 1.0%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the chemical structure of the intermediate.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~9.5-9.0 (br s, 2H): Protons from the -NH₂⁺- group of the pyrrolidine hydrochloride.

  • δ ~8.0-7.9 (m, 2H): Aromatic protons ortho to the carbonyl group.

  • δ ~7.7-7.5 (m, 3H): Aromatic protons meta and para to the carbonyl group.

  • δ ~4.1-4.0 (m, 1H): Methine proton at the 3-position of the pyrrolidine ring.

  • δ ~3.5-3.3 (m, 4H): Methylene protons of the pyrrolidine ring.

  • δ ~2.3-2.1 (m, 2H): Methylene protons of the pyrrolidine ring.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~198.0: Carbonyl carbon (C=O).

  • δ ~136.0: Aromatic quaternary carbon attached to the carbonyl group.

  • δ ~133.0, 129.0, 128.5: Aromatic CH carbons.

  • δ ~48.0, 45.0: Methylene carbons of the pyrrolidine ring.

  • δ ~44.0: Methine carbon at the 3-position of the pyrrolidine ring.

  • δ ~29.0: Methylene carbon of the pyrrolidine ring.

Application in CNS Drug Discovery: The Role of the Dichlorinated Intermediate

The (3,4-dichlorophenyl)(pyrrolidin-3-yl)methanone intermediate is a direct precursor to Dasotraline. Dasotraline functions as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI).[3][5]

Mechanism of Action of SNDRIs

In the central nervous system, neurotransmission is terminated by the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron via transporter proteins.[11] These transporters include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[4]

Dasotraline non-selectively blocks these three transporters.[3][6] This inhibition of reuptake leads to an increased concentration and prolonged presence of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission.[4] This triple-action mechanism is hypothesized to offer broader efficacy in treating mood and attention disorders compared to more selective agents.[4]

Signaling Pathway Diagram

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NTs Neurotransmitters (Serotonin, Norepinephrine, Dopamine) SERT SERT NTs->SERT Reuptake NET NET NTs->NET Reuptake DAT DAT NTs->DAT Reuptake Receptors Postsynaptic Receptors (5-HT, α/β-adrenergic, D1/D2) NTs->Receptors Binds Vesicle Vesicle Release Vesicle->NTs Release Dasotraline Dasotraline Dasotraline->SERT Blocks Dasotraline->NET Blocks Dasotraline->DAT Blocks Signal Signal Transduction (Enhanced downstream signaling) Receptors->Signal

Caption: Mechanism of action of Dasotraline as a triple reuptake inhibitor in the synaptic cleft.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical research and development. Its utility is demonstrated in the synthesis of complex CNS drug candidates like Dasotraline. The successful application of this intermediate hinges on rigorous quality control to ensure its identity and purity, and a thorough understanding of the chemical transformations it undergoes. The protocols and data presented in this guide provide a solid foundation for scientists to confidently incorporate this building block into their synthetic and drug discovery programs.

References

  • Dasotraline | C16H15Cl2N | CID 9947999 - PubChem - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Dasotraline Hydrochloride - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved January 7, 2026, from [Link]

  • Schematic representation of a simplified monoaminergic synapse. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Dasotraline | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 7, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). Retrieved January 7, 2026, from [Link]

  • Dasotraline - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 7, 2026, from [Link]

  • Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

  • WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents. (n.d.).
  • Anatomy of the synaptic cleft | Kenhub. (2024, September 19). Retrieved January 7, 2026, from [Link]

  • EP2841418B1 - (3,4-dichlor-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanon-hydrochlorid und herstellungsverfahren - Google Patents. (n.d.).
  • This compound | C11H14ClNO | CID 56973379 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.). Retrieved January 7, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synaptic cleft components. The schematic representation of a synapse... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C - Journal of Pharmaceutical Research. (n.d.). Retrieved January 7, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Retrieved January 7, 2026, from [Link]

  • Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • methanone, (3,4-dichlorophenyl)(3-nitrophenyl)- - Optional[1H NMR] - Spectrum. (n.d.). Retrieved January 7, 2026, from [Link]

  • KR20150013137A - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents. (n.d.).
  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). Retrieved January 7, 2026, from [Link]

  • Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. (2021, March 4). Retrieved January 7, 2026, from [Link]

  • 18.2d EAS Friedel Crafts Alkylation and Acylation - YouTube. (2018, September 20). Retrieved January 7, 2026, from [Link]

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC - NIH. (2023, August 29). Retrieved January 7, 2026, from [Link]

  • A review of the newly identified impurity profiles in methamphetamine seizures - PMC. (2020, June 24). Retrieved January 7, 2026, from [Link]

  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - RSC Publishing. (n.d.). Retrieved January 7, 2026, from [Link]

  • Drug precursors - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Topic: Dosage Calculations and Protocol Design for Phenyl(pyrrolidin-3-yl)methanone hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientific Staff

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the accurate preparation and dosage calculation of Phenyl(pyrrolidin-3-yl)methanone hydrochloride for both in vitro and in vivo research applications. As Senior Application Scientists, we move beyond simple step-by-step instructions to elucidate the scientific rationale behind critical protocol choices, ensuring experimental reproducibility and data integrity. The protocols herein are designed as self-validating systems, incorporating checkpoints and best practices to support rigorous scientific inquiry.

Foundational Understanding of the Compound

This compound is a research chemical belonging to the ketone and pyrrolidine classes of compounds.[1] Accurate and reproducible experimental outcomes are fundamentally dependent on the precise preparation of solutions, which begins with a clear understanding of the compound's physicochemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₄ClNO [1][2]
Molecular Weight 211.69 g/mol [1][2]
Appearance Solid, Powder [1]
Purity Typically ≥95% [1][3]
Storage Temperature 2-8°C [3]

| InChI Key | FFRBGXDYIJFSDK-UHFFFAOYSA-N |[2][3] |

Note: Purity can vary between batches and suppliers. Always refer to the Certificate of Analysis (CoA) for the specific lot being used.

The Cornerstone of Dosing: Stock Solution Preparation

The journey from a powdered compound to a final experimental concentration hinges on the creation of an accurate, high-concentration stock solution. This practice minimizes weighing errors, reduces the risk of contamination, and simplifies the preparation of various working concentrations. As a hydrochloride salt, the compound's solubility is a key consideration in solvent selection.[4] While aqueous solubility is often enhanced for HCl salts, organic solvents like Dimethyl Sulfoxide (DMSO) are frequently used for achieving high concentrations required for in vitro screening.[5]

G A Step 1: Characterization Review Compound CoA (MW = 211.69 g/mol) B Step 2: Mass Calculation Determine mass needed for desired stock concentration and volume. A->B Data Input C Step 3: Solubilization Dissolve weighed compound in a validated solvent (e.g., DMSO, Sterile Water). B->C Precise Weighing D Step 4: Aliquoting & Storage Dispense into single-use vials. Store at -20°C or -80°C to maintain stability. C->D Vortex & Verify

Caption: High-level workflow for creating a validated stock solution.

Protocol 1: Preparation of a 50 mM Master Stock Solution in DMSO

Rationale: A 50 mM stock is a versatile starting point for most cell-based assays, allowing for significant dilution into aqueous culture media while keeping the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: The fundamental formula for calculating the required mass is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Example Calculation for 2 mL of a 50 mM Stock:

    • Mass (mg) = 50 mM × 2 mL × 211.69 g/mol / 1000

    • Mass (mg) = 21.17 mg

  • Weighing: In a chemical fume hood, accurately weigh 21.17 mg of the compound and transfer it to a sterile vial.

    • Scientist's Note: Use appropriate Personal Protective Equipment (PPE). The compound may cause skin and eye irritation.[2]

  • Dissolving: Add 2.0 mL of anhydrous DMSO to the vial.

  • Mixing & Validation: Cap the vial securely and vortex thoroughly until all solid material is completely dissolved. A brief sonication or gentle warming (to 37°C) can aid dissolution if necessary.[5]

    • Checkpoint: Visually inspect the solution against a light source to ensure no particulates remain. A clear, homogenous solution is the goal.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.

    • Causality: Aliquoting is critical to prevent degradation that can occur from repeated freeze-thaw cycles.[5]

In Vitro Dosing: From Stock to Cells

The application of the compound in cell-based assays requires diluting the master stock to a series of working concentrations. This is typically done in the cell culture medium.

Protocol 2: Preparing a 7-Point Dose-Response Series for a 96-Well Plate Assay

Rationale: A dose-response curve is essential for determining key pharmacological parameters like IC₅₀ or EC₅₀. A logarithmic or semi-logarithmic dilution series provides broad coverage of concentrations to define this relationship.[6]

G Master 50 mM Master Stock (in DMSO) Intermediate 100 µM Intermediate Stock (in Media) Master->Intermediate 1:500 Dilution D1 10 µM Intermediate->D1 Serial Dilution (e.g., 1:3.3) Vehicle Vehicle Control (0.2% DMSO in Media) Intermediate->Vehicle Solvent Match D2 3 µM D1->D2 D3 1 µM D2->D3 D4 0.3 µM D3->D4 D5 ... D4->D5 G A Start: IACUC Protocol Approved All procedures must be pre-approved. B Dose Selection Based on in vitro data, literature, or pilot studies. A->B C Dosing Solution Prep Calculate Mass Solubilize in Vehicle Sterile Filter (0.22 µm) B->C D Pre-Dose Procedure Acclimate Animal Record Body Weight C->D E Dose Calculation Volume (mL) = (Dose × Weight) / Concentration D->E F Administration Administer calculated volume via approved route (e.g., IP, IV, PO). E->F G Post-Dose Monitoring Observe for clinical signs, adverse events, and therapeutic effects at defined intervals. F->G

Caption: Decision and action workflow for a single-dose in vivo experiment.

Concluding Remarks

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Cell Proliferation and Viability Assay. Sygnature Discovery. [Link]

  • Cell Viability Assays. Creative Bioarray. [Link]

  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. University of California, Santa Barbara Office of Research. [Link]

  • Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of Iowa Office of the Institutional Animal Care and Use Committee. [Link]

  • Create a Flowchart using Graphviz Dot. Prashant Mhatre, Medium. [Link]

  • Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • IACUC Guidelines on the use of Non-pharmaceutical Grade Compounds in Animal Use Protocols. The University of Maryland, Baltimore. [Link]

  • Institutional Animal Care and Use Committee Guiding Principles and Procedures. North Dakota State University. [Link]

  • Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]

  • Dot Language (graph based diagrams). Dinis Cruz, Medium. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • DOT Language. Graphviz. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • In vivo toxicology studies. Vivotecnia. [Link]

  • In Vivo Assay Guidelines. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed, National Center for Biotechnology Information. [Link]

  • Making Stock Solutions from Solids. ChemCollective. [Link]

Sources

Application Notes & Protocols: Strategic Use of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a valuable synthetic building block, incorporating the privileged pyrrolidine scaffold, which is a cornerstone in modern drug discovery.[1][2] The five-membered, non-planar pyrrolidine ring allows for efficient exploration of three-dimensional pharmacophore space, making it a frequent motif in clinically relevant molecules.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in amide coupling reactions. We will delve into the fundamental principles, provide detailed, field-tested protocols for common coupling methodologies, and offer a framework for troubleshooting and reaction optimization. The focus is not merely on procedural steps but on the underlying chemical logic to empower scientists to adapt and innovate within their specific synthetic challenges.

Reagent Profile and Critical Handling Considerations

This compound is a stable, solid material that serves as a precursor to the active nucleophile required for coupling reactions. Understanding its properties is paramount for successful and reproducible synthesis.

1.1. Physicochemical Properties
PropertyValueSource
CAS Number 25503-87-1[3][4][5]
Molecular Formula C₁₁H₁₄ClNO[3][6]
Molecular Weight 211.69 g/mol [3][4][6]
Appearance Solid, Powder (typically off-white to tan)[6][7]
Purity Typically ≥97%[6][8]
Storage Store in a cool, dry place, tightly sealed.
1.2. The Indispensable Role of the Base: Liberating the Nucleophile

A common point of failure in reactions involving amine hydrochloride salts is the omission or incorrect choice of a base. The reagent, as supplied, is a hydrochloride salt where the pyrrolidine nitrogen is protonated (R₂NH₂⁺Cl⁻). In this state, it is not nucleophilic and cannot participate in the coupling reaction.

An external, non-nucleophilic base must be added to the reaction mixture to neutralize the ammonium salt and generate the free secondary amine (R₂NH). This free amine is the active species that attacks the activated carboxylic acid.

Causality: The choice of base is critical. Hindered tertiary amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are ideal because they are strong enough to deprotonate the pyrrolidinium salt but are too sterically bulky to compete as nucleophiles and react with the activated carboxylic acid. A stoichiometric equivalent of at least 1.0 relative to the hydrochloride salt is required for the initial deprotonation, with additional equivalents often necessary depending on the specific coupling agent used.

The Nexus of Amide Coupling: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[9] Therefore, the core principle of all amide coupling reactions is the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the liberated Phenyl(pyrrolidin-3-yl)methanone free amine.

G Acid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Acid->ActivatedIntermediate CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->ActivatedIntermediate Activation Base Tertiary Amine Base (e.g., DIPEA) FreeAmine Free Nucleophilic Amine Base->FreeAmine Deprotonation AmineHCl Phenyl(pyrrolidin-3-yl)methanone HCl AmineHCl->FreeAmine Product Final Amide Product ActivatedIntermediate->Product Nucleophilic Acyl Substitution Byproducts Byproducts (e.g., DCU, HOBt) ActivatedIntermediate->Byproducts FreeAmine->Product

Caption: General workflow for amide bond formation.

Modern peptide coupling reagents provide a robust toolkit for this transformation. They can be broadly categorized:

  • Carbodiimides: (e.g., EDC, DCC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and reduce racemization, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt).[10]

  • Phosphonium Salts: (e.g., PyBOP, PyAOP). These form activated phosphonium esters and are known for their high efficiency and rapid reaction times.[10]

  • Uronium/Aminium Salts: (e.g., HBTU, HATU). These are among the most popular and effective coupling reagents, forming active esters that react cleanly and quickly.[9][10] HATU, in particular, is exceptionally potent and is often the reagent of choice for sterically hindered couplings.

Detailed Experimental Protocols

The following protocols are robust, validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Protocol 1: EDC/HOBt-Mediated Coupling (The Classic Standard)

Principle: This cost-effective method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid. HOBt is added as a crucial additive to form an active ester intermediate, which suppresses side reactions and minimizes epimerization of chiral centers adjacent to the carboxyl group.[10]

Materials and Reagents:

ReagentM.W.Equivalents
Carboxylic Acid-1.0
Phenyl(pyrrolidin-3-yl)methanone HCl211.691.1
EDC·HCl191.701.2
HOBt (anhydrous)135.121.2
DIPEA129.243.0
Anhydrous DMF or DCM-~0.1 M

Step-by-Step Methodology:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1 M).

  • Add this compound (1.1 eq), followed by HOBt (1.2 eq).

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Add DIPEA (3.0 eq) dropwise. Rationale: ~1.1 eq is for deprotonating the amine salt, and the remainder acts as the base for the coupling reaction itself.

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the cold solution. A slight exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Progress can be monitored by TLC or LC-MS, observing the consumption of the limiting carboxylic acid.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient.

Protocol 2: HATU-Mediated Coupling (High-Efficiency Standard)

Principle: HATU is a highly efficient uronium-based coupling reagent that forms an HOBt-like active ester in situ. It is known for its fast reaction times and high yields, even with challenging or sterically hindered substrates.[9]

Materials and Reagents:

ReagentM.W.Equivalents
Carboxylic Acid-1.0
Phenyl(pyrrolidin-3-yl)methanone HCl211.691.1
HATU380.231.1
DIPEA or 2,4,6-Collidine129.243.0
Anhydrous DMF-~0.1 M

Step-by-Step Methodology:

  • In a nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 5-10 minutes. This is the "pre-activation" step where the active ester is formed.

  • In a separate vial, dissolve this compound (1.1 eq) in a small amount of DMF and add DIPEA (3.0 eq).

  • Add the amine/base solution from step 3 to the pre-activated acid solution from step 2.

  • Stir the reaction at room temperature for 1-4 hours. Rationale: HATU reactions are significantly faster than EDC/HOBt couplings.

  • Monitoring: Monitor by LC-MS. Reactions are often complete within 60 minutes.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography as described in Protocol 1.

Workflow and Decision Logic

Choosing the right coupling conditions depends on the substrate properties, budget, and desired reaction efficiency.

G start Start: Amide Coupling Required acid_check Is the carboxylic acid sterically hindered or electron-deficient? start->acid_check scale_check Is this a large-scale synthesis (>10g)? acid_check->scale_check No protocol_hatu Recommendation: Use HATU Protocol acid_check->protocol_hatu Yes speed_check Is rapid reaction time critical? scale_check->speed_check No protocol_edc Recommendation: Use EDC/HOBt Protocol scale_check->protocol_edc Yes (Cost-effective) speed_check->protocol_edc No (Standard Conditions) speed_check->protocol_hatu Yes

Caption: Decision guide for selecting a coupling protocol.

Comparative Summary of Protocols:

ParameterEDC/HOBt ProtocolHATU ProtocolRationale
Cost LowHighEDC is significantly cheaper than HATU.
Reaction Time Slow (12-24 h)Fast (1-4 h)HATU provides much faster kinetics.[9]
Efficiency Good to Very GoodExcellentHATU is superior for difficult couplings.
Work-up More involved (aqueous washes)SimplerThe byproducts of HATU are generally easier to remove.
Best For Large-scale synthesis, simple substratesHindered substrates, rapid synthesis, high-value targetsMatching the reagent's power and cost to the synthetic need.
Troubleshooting Common Issues
ProblemProbable Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficient base to liberate the free amine. 2. Inactive or degraded coupling reagent. 3. Wet solvent or reagents.1. Ensure at least 1.1 eq of base is used for deprotonation, plus the amount needed for the coupling. Try increasing base to 3-4 eq total. 2. Use a fresh bottle of coupling reagent. HATU and EDC are moisture-sensitive. 3. Use freshly distilled or anhydrous grade solvents. Dry reagents if necessary.
Side Product Formation 1. (EDC Protocol) Formation of N-acylurea byproduct. 2. Racemization of an adjacent chiral center.1. Ensure HOBt is present and the reaction temperature is controlled (start at 0 °C). 2. Use a less aggressive base (e.g., 2,4,6-collidine instead of DIPEA). Ensure the use of an additive like HOBt or HOAt (with HATU).
Difficulty in Purification 1. (EDC Protocol) Dicyclohexylurea (from DCC) or ethyl-dimethylaminopropyl urea (from EDC) is co-eluting with the product.1. If using EDC, perform acidic and basic aqueous washes to remove the water-soluble urea byproduct. If DCC was used (not recommended for this protocol), filtering the crude reaction mixture can remove some of the precipitated DCU.
References
  • Title: (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)
  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: Synthesis of pyrrolidin-3-ylethanethanioate derivative. Source: ResearchGate URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Library of Medicine URL: [Link]

  • Title: (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1 -yl)-pyrrolidin-2-yl]-methanone: A potent, selective, orally active dipeptidyl peptidase IV inhibitor Source: ResearchGate URL: [Link]

  • Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers in Chemistry URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: N-Nitrosopiperazine Source: PubChem URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: (-)-Asparagine Source: PubChem URL: [Link]

  • Title: Phenyl(pyrrolidin-3-yl)methanone, HCl - CAS:25503-87-1 Source: Sunway Pharm Ltd URL: [Link]

  • Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues Source: Drugs.ie URL: [Link]

  • Title: Chemical Properties of L-Asparagine (CAS 70-47-3) Source: Cheméo URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: Phenyl Silane Coupling Agent Factory Source: Hungpai URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL: [Link]

Sources

Application Note & Protocol: Phenyl(pyrrolidin-3-yl)methanone Hydrochloride as a Novel Building Block for Functional Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemistries in Functional Polymers

The quest for novel functional materials with tailored properties is a cornerstone of modern materials science and drug development. Phenyl(pyrrolidin-3-yl)methanone hydrochloride, a unique bifunctional molecule, presents an intriguing opportunity for the synthesis of advanced functional polymers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of this compound in the synthesis of functional polyamides. The inherent structure of phenyl(pyrrolidin-3-yl)methanone, featuring a reactive secondary amine within the pyrrolidine ring and a pendant benzoyl group, allows it to be a versatile monomer in step-growth polymerization. The resulting polymers could exhibit unique thermal properties, solubility characteristics, and potential for post-polymerization modification, making them attractive for a range of applications, from specialty engineering plastics to drug delivery matrices.

This application note will detail the physicochemical properties of this compound, a hypothetical protocol for its use in the synthesis of a novel polyamide via interfacial polymerization, and the subsequent characterization of the resulting functional material.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for successful polymerization. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
Appearance Solid, Powder[1]
Purity Typically ≥97%[1][2]
Storage Temperature 2-8 °C, Sealed in dry conditions
InChI Key FFRBGXDYIJFSDK-UHFFFAOYSA-N[1]

Hypothetical Application: Synthesis of a Functional Polyamide

The presence of a secondary amine in the pyrrolidine ring allows phenyl(pyrrolidin-3-yl)methanone to act as a diamine monomer equivalent in a polycondensation reaction with a diacyl chloride. The resulting polyamide will have the benzoyl group as a pendant functional group, which can influence the polymer's solubility, thermal stability, and potential for further chemical modification.

Experimental Workflow: Interfacial Polymerization

The following diagram illustrates the workflow for the synthesis of a functional polyamide using this compound and terephthaloyl chloride via interfacial polymerization.

G cluster_prep Monomer Preparation cluster_reaction Interfacial Polymerization cluster_workup Polymer Isolation and Purification cluster_characterization Characterization prep_amine Dissolve Phenyl(pyrrolidin-3-yl)methanone HCl and NaOH in Water (Aqueous Phase) reaction Combine Aqueous and Organic Phases with Vigorous Stirring prep_amine->reaction prep_acid Dissolve Terephthaloyl Chloride in Dichloromethane (Organic Phase) prep_acid->reaction polymerization Polymer Forms at the Interface reaction->polymerization isolation Separate Organic Layer polymerization->isolation wash1 Wash with Dilute HCl isolation->wash1 wash2 Wash with Deionized Water wash1->wash2 precipitation Precipitate Polymer in Methanol wash2->precipitation filtration Collect Polymer by Vacuum Filtration precipitation->filtration drying Dry under Vacuum at 60 °C filtration->drying ftir FTIR Spectroscopy drying->ftir nmr NMR Spectroscopy drying->nmr gpc Gel Permeation Chromatography (GPC) drying->gpc dsc Differential Scanning Calorimetry (DSC) drying->dsc

Caption: Workflow for Polyamide Synthesis and Characterization.

Detailed Protocol: Synthesis of Poly(phenyl(pyrrolidin-3-yl)methanone terephthalamide)

Materials:

  • This compound (1.00 eq)

  • Terephthaloyl chloride (1.00 eq)

  • Sodium hydroxide (NaOH) (2.00 eq)

  • Dichloromethane (DCM)

  • Deionized water

  • Methanol

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve this compound (e.g., 2.12 g, 10 mmol) and sodium hydroxide (e.g., 0.80 g, 20 mmol) in 50 mL of deionized water. The NaOH is crucial to neutralize the hydrochloride salt and deprotonate the secondary amine, rendering it nucleophilic for the reaction. Stir until all solids are dissolved.

  • Organic Phase Preparation: In a separate 250 mL beaker, dissolve terephthaloyl chloride (e.g., 2.03 g, 10 mmol) in 50 mL of dichloromethane.

  • Polymerization: To a 500 mL reaction vessel equipped with a high-speed mechanical stirrer, add the aqueous solution. Begin stirring vigorously to create a vortex. Carefully pour the organic solution down the side of the beaker into the vortex. The polymerization will begin immediately at the interface of the two immiscible liquids.

  • Reaction Time: Continue stirring for 15-30 minutes. The polymer will precipitate as a white solid.

  • Isolation: Cease stirring and allow the two layers to separate. Carefully decant the upper aqueous layer.

  • Washing:

    • Add 50 mL of deionized water to the remaining organic layer and polymer, stir for 5 minutes, then decant the water.

    • Add 50 mL of 1 M HCl to quench any unreacted amine and wash out any remaining base. Stir for 5 minutes, then decant the HCl.

    • Wash again with 50 mL of deionized water, stir for 5 minutes, and decant.

  • Precipitation: Slowly pour the dichloromethane/polymer slurry into a beaker containing 400 mL of methanol with stirring. This will cause the polymer to precipitate fully.

  • Collection: Collect the white polymer precipitate by vacuum filtration using a Büchner funnel.

  • Drying: Dry the polymer in a vacuum oven at 60 °C overnight to remove any residual solvent.

Characterization of the Functional Polyamide

The successful synthesis and properties of the polyamide can be confirmed through various analytical techniques.

Characterization Workflow

The following diagram outlines the logical flow of the characterization process.

G cluster_structure Structural Verification cluster_molecular_weight Molecular Weight Analysis cluster_thermal Thermal Properties start Synthesized Polymer ftir FTIR (Functional Groups) start->ftir gpc GPC (Mn, Mw, PDI) start->gpc dsc DSC (Tg, Tm) start->dsc nmr ¹H & ¹³C NMR (Chemical Structure) ftir->nmr tga TGA (Thermal Stability) dsc->tga

Caption: Workflow for Polymer Characterization.

Expected Characterization Results
TechniqueParameterExpected ResultInterpretation
FTIR Wavenumber (cm⁻¹)~1630 (Amide I, C=O stretch)~1530 (Amide II, N-H bend)~1680 (Ketone C=O stretch)Confirmation of amide bond formation and retention of the pendant benzoyl group.
¹H NMR Chemical Shift (ppm)Aromatic protons from the terephthaloyl and benzoyl groups.Aliphatic protons from the pyrrolidine ring.Verification of the polymer's chemical structure.
GPC Mn, Mw, PDIDependent on reaction conditions.Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
DSC Glass Transition (Tg)Expected to be relatively high due to the rigid aromatic backbone and pendant group.Insight into the amorphous or semi-crystalline nature of the polymer.
TGA Decomposition Temp.Expected to show good thermal stability.Assessment of the polymer's thermal degradation profile.

Conclusion and Future Outlook

This compound serves as a promising, yet underexplored, building block for the synthesis of novel functional polyamides. The protocol detailed herein provides a foundational methodology for the preparation of such materials via interfacial polymerization. The resulting polymers, with their unique pendant benzoyl functionality, open avenues for further research, including:

  • Post-polymerization modification: The ketone group can be a handle for further chemical reactions, allowing for the attachment of other functional moieties.

  • Exploration of properties: A detailed investigation into the mechanical, optical, and solubility properties of these polymers is warranted.

  • Biomedical applications: Given the prevalence of pyrrolidine structures in pharmaceuticals, these polymers could be explored for drug delivery or as biocompatible materials.[3][4]

This application note aims to inspire further investigation into the use of this compound in the exciting field of functional material synthesis.

References

  • O'Bryan, G., Nilsen, A., & Braslau, R. (n.d.). Ketone Functionalized Nitroxides: Synthesis, Evaluation of N-Alkoxyamine Initiators, and Derivatization of Polymer Termini. Macromolecules.
  • Liu, J., et al. (n.d.). Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates. PMC.
  • (n.d.). Synthesis of ketone-embedded polymers with different amine compounds... ResearchGate.
  • (n.d.). Phenyl-3-pyrrolidinyl-Methanone HCl synthesis. ChemicalBook.
  • Liu, J., et al. (n.d.). Keto-Functionalized Polymer Scaffolds as Versatile Precursors to Polymer Side-Chain Conjugates. Macromolecules.
  • (n.d.). This compound. CymitQuimica.
  • (n.d.). This compound. ChemicalBook.
  • (n.d.). This compound, 97% Purity, C11H14ClNO, 10 grams. [Supplier Website].
  • (n.d.). 25503-87-1|this compound|BLD Pharm. BLD Pharm.
  • (n.d.). PHENYL(PYRROLIDIN-3-YL)METHANONE HCL. Sigma-Aldrich.
  • (n.d.). Synthesis of pyrrolidin-3-ylethanethanioate derivative. ResearchGate.
  • (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. PubMed.

Sources

Topic: A Robust, High-Throughput LC-MS/MS Method for the Quantification of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Phenyl(pyrrolidin-3-yl)methanone in human plasma. Phenyl(pyrrolidin-3-yl)methanone and its analogues represent a class of compounds with significant interest in pharmaceutical and toxicological research. The accurate quantification of such molecules in complex biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.[1] This protocol employs a straightforward protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve excellent sensitivity and specificity. The method was developed and validated in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline, ensuring data integrity and regulatory compliance.[2][3]

Introduction: The Analytical Imperative

Phenyl(pyrrolidin-3-yl)methanone is a small molecule featuring a phenyl ketone and a pyrrolidine moiety.[4] Its structure is foundational to a range of research chemicals and potential therapeutic agents. Developing a robust analytical method is not merely a procedural step but a foundational requirement for understanding a compound's behavior in vivo. The primary challenge in bioanalysis is to selectively and accurately measure the analyte in a complex biological matrix, such as plasma, which contains a high abundance of proteins, lipids, and other endogenous components that can interfere with the analysis.[5]

LC-MS/MS is the definitive technology for this task due to its superior combination of the separation power of liquid chromatography and the sensitivity and selectivity of tandem mass spectrometry.[6] This guide is designed for researchers and drug development professionals, providing not just a protocol, but the scientific rationale behind the critical decisions in method development, from analyte characterization to final validation.

Analyte Characterization & Mass Spectrometric Detection

A deep understanding of the analyte's physicochemical properties is the cornerstone of rational method development.

2.1. Physicochemical Properties

  • Compound: Phenyl(pyrrolidin-3-yl)methanone Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO[4][7]

  • Molecular Weight: 211.69 g/mol [4][7]

  • Structure: The molecule contains a basic secondary amine within the pyrrolidine ring, which is a readily available site for protonation. This makes it an ideal candidate for positive mode electrospray ionization (ESI+).

2.2. Mass Spectrometry: Tuning and Fragmentation

The initial step in MS method development is direct infusion of a pure standard solution (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer to optimize ionization and fragmentation parameters.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode was selected due to the easily protonated pyrrolidine nitrogen. The addition of formic acid to the mobile phase ensures the analyte is predominantly in its protonated form, [M+H]⁺.

  • Precursor Ion Selection: The free base has a monoisotopic mass of 175.11 Da. Therefore, the protonated precursor ion [M+H]⁺ is observed at m/z 176.1 . This ion is selected in the first quadrupole (Q1).

  • Collision-Induced Dissociation (CID) and Product Ion Selection: The precursor ion is fragmented in the collision cell (Q2). Based on extensive studies of similar α-pyrrolidinophenone structures, the fragmentation is predictable.[8][9][10] The most likely and stable product ions are formed through characteristic losses:

    • Neutral Loss of the Pyrrolidine Moiety: A common pathway is the loss of the entire pyrrolidine ring as a neutral molecule (C₄H₇N, 69 Da), resulting in a stable acylium ion. However, a more dominant fragmentation is often the loss of the pyrrolidine molecule (C4H9N, 71 Da) from the protonated precursor, leading to a fragment at m/z 105.1 .[9] This fragment corresponds to the benzoyl cation [C₆H₅CO]⁺, which is highly stable and provides excellent sensitivity.

    • Formation of the Iminium Ion: Cleavage alpha to the carbonyl group can lead to the formation of a protonated pyrrolidine-derived iminium ion at m/z 70.1 . This provides a second, structurally significant product ion for confirmation.

The following diagram illustrates the predicted primary fragmentation pathway.

G cluster_precursor Q1 Isolation cluster_fragmentation Q2 Collision Cell (CID) cluster_product Q3 Detection Precursor Phenyl(pyrrolidin-3-yl)methanone [M+H]⁺ m/z 176.1 Collision Fragmentation Precursor->Collision Collision Energy (eV) Product1 Benzoyl Cation m/z 105.1 (Quantifier) Collision->Product1 Loss of Pyrrolidine Product2 Iminium Ion m/z 70.1 (Qualifier) Collision->Product2 Alpha-Cleavage G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (50 µL) IS 2. Add Internal Standard Plasma->IS Precipitate 3. Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Inject 6. Inject into UHPLC Supernatant->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Electrospray Ionization (ESI+) Separate->Ionize Detect 9. MRM Detection (Q1: 176.1 -> Q3: 105.1) Ionize->Detect Integrate 10. Peak Integration Detect->Integrate Quantify 11. Quantification (Analyte/IS Ratio vs. Cal Curve) Integrate->Quantify Report 12. Generate Report Quantify->Report

Sources

Troubleshooting & Optimization

improving solubility of Phenyl(pyrrolidin-3-yl)methanone hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Phenyl(pyrrolidin-3-yl)methanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving optimal solubility in aqueous buffers for your experiments. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address common challenges.

Understanding the Molecule: The Key to Solubility

This compound is the salt of a weak base (the pyrrolidine amine) and a strong acid (hydrochloric acid). This chemical nature is the primary determinant of its solubility behavior in aqueous solutions. The key to successfully dissolving this compound lies in controlling the pH of your buffer.

The pyrrolidine nitrogen in the molecule can exist in two states: a protonated (ionized) form and a non-protonated (free base) form.

  • Protonated Form (C₁₁H₁₄NO·H⁺): This form carries a positive charge and is significantly more soluble in water.

  • Free Base Form (C₁₁H₁₃NO): This form is neutral and has much lower aqueous solubility.

The equilibrium between these two forms is governed by the pH of the solution and the pKa of the pyrrolidine nitrogen, which is predicted to be approximately 9.46[1]. According to the Henderson-Hasselbalch equation, at a pH two units below the pKa (i.e., pH ≤ 7.46), over 99% of the compound will be in its soluble, protonated form. Conversely, as the pH of the solution approaches and surpasses the pKa, the less soluble free base will become the dominant species, leading to precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral Phosphate-Buffered Saline (PBS) at pH 7.4?

A1: At a pH of 7.4, you are approaching the pKa of the pyrrolidine nitrogen (predicted pKa ≈ 9.46)[1]. At this pH, a significant fraction of the hydrochloride salt can convert to its less soluble free base form, leading to incomplete dissolution or precipitation. While the compound should still be predominantly in the soluble protonated form, high concentrations may exceed the solubility limit of the free base that is present at equilibrium.

Q2: I observed a precipitate after dissolving the compound in an acidic buffer and then adjusting the pH to a higher value for my assay. What happened?

A2: This is a classic case of pH-dependent precipitation. The compound readily dissolved in the initial acidic buffer because it was fully protonated. When you increased the pH, you shifted the equilibrium towards the formation of the less soluble free base, which then precipitated out of the solution once its solubility limit was exceeded. This is a common issue when working with amine hydrochloride salts[2][3].

Q3: Can I use organic solvents to prepare a stock solution?

A3: Yes, preparing a concentrated stock solution in an organic solvent is a common and effective strategy. This compound is often soluble in organic solvents like Dimethyl Sulfoxide (DMSO)[4][5][6]. You can prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous buffer. However, be mindful of two potential issues:

  • Precipitation upon dilution: The compound may precipitate when the DMSO stock is diluted into an aqueous buffer if the final concentration exceeds its solubility at the buffer's pH[6].

  • Solvent effects in biological assays: The final concentration of the organic solvent in your assay should be kept low (typically <0.5% for DMSO) to avoid artifacts or toxicity[4].

Q4: Will heating the solution help improve solubility?

A4: Gentle warming can increase the rate of dissolution and, in many cases, the solubility of a compound. However, this should be done with caution. It is crucial to ensure that this compound is stable at elevated temperatures. After dissolving with heat, it is essential to cool the solution to your experimental temperature and observe for any precipitation, as the solution may have become supersaturated.

Troubleshooting Guides & Protocols

Issue 1: Compound Fails to Dissolve in Aqueous Buffer

If you are experiencing difficulty dissolving this compound directly in your aqueous buffer, follow this troubleshooting workflow.

graph TD { A[Start: Compound will not dissolve] --> B{What is the buffer pH?}; B --> C{pH >= 7.5}; B --> D{pH < 7.5}; C --> E[Problem: pH is too high, favoring the insoluble free base.]; E --> F[Solution: Lower the buffer pH to < 7.0]; D --> G{What is the desired concentration?}; G --> H{Concentration is high}; H --> I[Problem: Concentration may exceed intrinsic solubility even at optimal pH.]; I --> J[Solution: See Advanced Solubility Enhancement Techniques]; G --> K{Concentration is low}; K --> L[Possible Issue: Slow dissolution kinetics.]; L --> M[Solution: Gentle warming or sonication]; }
Workflow for initial dissolution failure.

Protocol 1: pH-Adjusted Dissolution

This protocol aims to dissolve the compound by ensuring it remains in its protonated, soluble form.

  • Buffer Selection: Choose a buffer system with a pKa that allows you to maintain a final pH of at least 1.5 to 2 units below the compound's pKa (e.g., pH 6.0-7.0). Acetate or MES buffers are suitable choices. Avoid phosphate buffers if you suspect salt precipitation with the compound.

  • Initial Slurry: Add the weighed this compound to a volume of your chosen buffer that is less than the final desired volume.

  • pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the slurry. Monitor the pH continuously. The solid should dissolve as the pH decreases.

  • Final Volume: Once the compound is fully dissolved, adjust the volume to the final desired concentration with your buffer.

  • Final pH Check: Re-verify the final pH of the solution.

Issue 2: Precipitation Upon Dilution of an Organic Stock Solution

This is a common problem when diluting a concentrated DMSO stock into an aqueous buffer for biological assays.

graph TD { A[Start: Precipitation upon dilution of DMSO stock] --> B{What is the final concentration in aqueous buffer?}; B --> C{Concentration is high}; C --> D[Problem: Final concentration exceeds solubility at buffer pH.]; D --> E[Solution 1: Lower the final concentration.]; D --> F[Solution 2: Lower the pH of the aqueous buffer.]; D --> G[Solution 3: Use a co-solvent or cyclodextrin in the final buffer.]; B --> H{Concentration is low}; H --> I[Possible Issue: Localized concentration effects during mixing.]; I --> J[Solution: Add DMSO stock dropwise to vigorously stirring buffer.]; }
Troubleshooting precipitation from organic stock.

Advanced Solubility Enhancement Techniques

If pH adjustment alone is insufficient to achieve your desired concentration, the following methods can be employed.

Co-Solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds[7].

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

  • Mechanism: Co-solvents can reduce the polarity of the aqueous environment, making it more favorable for the less polar free base form of the compound to remain in solution.

Protocol 2: Co-Solvent Screening

  • Prepare a series of aqueous buffers (at a suitable pH, e.g., 7.0) containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% Ethanol).

  • Add an excess amount of this compound to each co-solvent buffer solution.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).

  • Compare the solubility in each co-solvent mixture to the solubility in the aqueous buffer alone.

Co-SolventTypical Starting ConcentrationMaximum Recommended in-vitro
Ethanol5% (v/v)Up to 20% (assay dependent)
Propylene Glycol5% (v/v)Up to 20% (assay dependent)
PEG 4005% (v/v)Up to 20% (assay dependent)
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly higher aqueous solubility[8][9][10].

  • Commonly Used Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity[11][12][13].

  • Mechanism: The non-polar phenyl and pyrrolidinyl portions of the molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

Protocol 3: Cyclodextrin Solubility Enhancement

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your desired buffer.

  • Follow steps 2-6 from Protocol 2 (Co-Solvent Screening) to determine the solubility of this compound in each cyclodextrin solution.

  • Plot the solubility of your compound as a function of the HP-β-CD concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex.

ExcipientTypical Starting ConcentrationKey Advantage
HP-β-CD2% (w/v)Significant solubility enhancement for hydrophobic moieties.
Sulfobutylether β-cyclodextrin (SBE-β-CD)2% (w/v)High water solubility and suitable for parenteral formulations.

Summary of Key Principles

graph G { layout=neato; node [shape=box, style=rounded]; Solubility [pos="0,3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH [pos="-2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excipients [pos="2,1.5!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; CoSolvents [pos="1,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclodextrins [pos="3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Factors influencing solubility.
  • pH is paramount: The most effective strategy for dissolving this compound is to maintain the pH of the aqueous buffer at least 1.5-2 units below its pKa of ~9.46.

  • Organic stocks require care: While useful for high concentrations, dilution into aqueous media must be done carefully to avoid precipitation.

  • Excipients offer a powerful boost: When higher concentrations are needed, co-solvents and cyclodextrins can provide significant solubility enhancement.

By understanding the physicochemical properties of this compound and systematically applying these principles and protocols, you can overcome solubility challenges and ensure the accuracy and reproducibility of your experimental results.

References

  • Jain, A. S., et al. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 3(6), 1264-1273.
  • Jarho, P., et al. (1996). Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide. Life Sciences, 58(10), PL181-5.
  • Pitha, J., et al. (1986). Hydroxypropyl-β-cyclodextrin: preparation and characterization; effects on solubility of drugs. International Journal of Pharmaceutics, 29(1), 73-82.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility of an Antiarrhythmic Agent. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effect of Hydroxypropyl β‐Cyclodextrin on Drug Solubility in Water‐Propylene Glycol Mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2018, March 27). Is it possible to dissolve HCl gas in ethanol?. Retrieved from [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-. Retrieved from [Link]

  • ACS Publications. (2012, May 31). Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • Semantic Scholar. (2024, August 15). Formulation, Development, Characterization and Solubility Enhancement of Amisulpride. Retrieved from [Link]

  • PubMed. (1985, March). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • NIH. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2013, January 9). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]

  • ResearchGate. (2018, July 27). What is the suitable solvent for synthetic organic compound to be checked for biological activity?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • ResearchGate. (2013, August 16). What approaches can be used to remove the excess amount of salts from HPLC systems?. Retrieved from [Link]

  • Jing Ming Chemical. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(piperidin-3-yl)methanone. Retrieved from [Link]

  • NIH. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from [Link]

  • PubChem. (n.d.). {4-[(2R)-pyrrolidin-2-ylmethoxy]phenyl}(4-thiophen-3-ylphenyl)methanone. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

Phenyl(pyrrolidin-3-yl)methanone hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Phenyl(pyrrolidin-3-yl)methanone hydrochloride (CAS No. 25503-87-1).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, handling, and troubleshooting of this compound in solution. This compound is a versatile chemical building block containing a central pyrrolidine ring, a phenyl ketone group, and a secondary amine which is protonated in its hydrochloride salt form.[3] Understanding its chemical liabilities is critical for generating reliable and reproducible experimental data. This guide provides field-proven insights and scientifically-grounded protocols to help you navigate potential stability challenges.

Troubleshooting Guide: Investigating Solution Instability

This section addresses specific issues you may encounter during your experiments. The troubleshooting workflows are designed to help you systematically identify the root cause of the problem.

Issue 1: My solution of this compound has developed a yellow or brown tint over time.

Possible Cause: This discoloration is often a primary indicator of oxidative degradation or the formation of highly conjugated impurities. The secondary amine in the pyrrolidine ring and the benzylic position adjacent to the carbonyl group are potential sites for oxidation.

Troubleshooting & Resolution Protocol:

  • Solvent Quality Check:

    • Action: Use only high-purity, HPLC-grade solvents. If using aqueous buffers, prepare them fresh with purified water (e.g., Milli-Q).

    • Causality: Solvents can contain metallic impurities that catalyze oxidation or reactive species (like peroxides in older ethers such as THF) that directly degrade the compound.

  • Inert Environment Protocol:

    • Action: Prepare the solution in a glove box or on a benchtop using an inert gas (argon or nitrogen) manifold. Use solvents that have been deoxygenated by sparging with argon or nitrogen for 15-20 minutes.

    • Causality: Removing molecular oxygen from the solvent and headspace minimizes the potential for oxidation reactions, which are a common degradation pathway for amines.

  • Photostability Check:

    • Action: Prepare two identical samples. Wrap one in aluminum foil to protect it from light and leave the other exposed to ambient lab light. Compare the samples after 24-48 hours.

    • Causality: Many aromatic ketones are susceptible to photolytic degradation.[4][5] This simple test will determine if light is a contributing factor. If so, all future work should be conducted in amber vials or under light-protected conditions.

  • Analytical Confirmation:

    • Action: Analyze the discolored solution and a freshly prepared, colorless solution via HPLC with UV-Vis detection or LC-MS.

    • Causality: This provides definitive evidence of degradation. Look for a decrease in the main peak area and the appearance of new impurity peaks in the chromatogram of the aged solution.

Issue 2: I am observing new, unexpected peaks in my HPLC or LC-MS analysis.

Possible Cause: The appearance of new peaks is direct evidence of chemical degradation. The most likely culprits in aqueous or protic solvents are hydrolysis and pH-mediated reactions.

Troubleshooting Workflow:

G start New Peak(s) Observed in HPLC/LC-MS check_control Analyze a freshly prepared standard solution (Control) start->check_control decision1 Peak(s) still present in Control? check_control->decision1 check_solvent Prepare sample in fresh, high-purity solvent issue_method Problem is likely with the analytical method (e.g., contaminated mobile phase, column bleed) decision1->issue_method Yes issue_degradation Degradation of the compound is confirmed decision1->issue_degradation No check_ph Measure pH of the solution issue_degradation->check_ph decision2 pH outside 4-7 range? check_ph->decision2 check_temp Review storage temperature decision3 Stored above 4°C or multiple freeze-thaws? check_temp->decision3 decision2->check_temp No cause_hydrolysis Root Cause: Likely Acid/Base-catalyzed Hydrolysis decision2->cause_hydrolysis Yes cause_thermal Root Cause: Likely Thermal Degradation decision3->cause_thermal Yes cause_other Root Cause: Investigate Oxidation/Photolysis decision3->cause_other No

Caption: Troubleshooting workflow for identifying degradation.

Resolution Steps:

  • pH Control: The pyrrolidine moiety is basic.[6][7] In unbuffered water, the solution pH may not be neutral. For aqueous studies, use a buffer system (e.g., phosphate or acetate) to maintain a stable pH, ideally between 4 and 7.

  • Hydrolysis Investigation: Hydrolysis is a common degradation pathway for many drug substances, often catalyzed by acidic or basic conditions.[8][9] The methanone (ketone) group could potentially be a site for such reactions under harsh conditions. A forced degradation study can confirm this.

  • Forced Degradation Protocol (Micro-Scale):

    • Prepare small-volume solutions of the compound in 0.1 M HCl, 0.1 M NaOH, and purified water.

    • Prepare an additional sample in water and expose it to a strong oxidizing agent (e.g., 3% H₂O₂).

    • Keep one sample as a control at 4°C, protected from light.

    • Heat the other samples at 50-60°C for several hours.[4]

    • Analyze all samples by HPLC or LC-MS.

    • Causality: This stress testing will rapidly show which conditions (acid, base, oxidation, heat) cause degradation and will help identify the degradation products, confirming the stability-indicating nature of your analytical method.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

For long-term storage, anhydrous DMSO is the recommended solvent. For immediate use in aqueous experimental systems, a freshly prepared solution in a biological buffer (like PBS, pH 7.4) or water is appropriate.

  • DMSO: Excellent for achieving high concentrations. Use anhydrous grade and store desiccated to prevent water absorption, which could lead to hydrolysis over time.

  • Water/Aqueous Buffers: The hydrochloride salt is generally soluble in water.[7] However, aqueous solutions are more prone to hydrolysis and microbial growth. They are not recommended for long-term storage unless stability has been explicitly verified. Always sterile-filter aqueous solutions for biological experiments.

Q2: How should I prepare a stock solution for long-term storage?

Step-by-Step Stock Solution Protocol (DMSO):

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of solid in a sterile conical tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Vortex thoroughly. If needed, use a sonication bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into the main stock. Storing frozen significantly slows down chemical reactions.

Q3: What are the primary factors that can cause degradation in solution?

The stability of this compound is influenced by several factors, summarized below.

Stress Factor Potential Degradation Pathway Mechanism & Rationale Mitigation Strategy
pH Extremes Hydrolysis, Ring OpeningAcid or base catalysis can promote nucleophilic attack on the carbonyl carbon.[9] Extreme conditions could potentially lead to the opening of the pyrrolidine ring.Use buffered solutions (pH 4-7). Avoid strong acids/bases.
Oxygen OxidationThe secondary amine of the pyrrolidine is susceptible to oxidation. The benzylic carbon is also a potential site.Use deoxygenated solvents; handle under an inert atmosphere (Ar, N₂).
Elevated Temp. Thermal DegradationIncreased temperature accelerates all chemical reactions, including hydrolysis and oxidation, by providing the necessary activation energy.Store solutions at 4°C (short-term) or frozen at -20°C / -80°C (long-term).
Light (UV/Visible) PhotodegradationAromatic ketones can absorb UV light, leading to excited states that can undergo various reactions, including radical formation and subsequent degradation.[4][5]Store and handle solutions in amber vials or protect them from light with aluminum foil.

Q4: What are the potential chemical liabilities in the structure?

Understanding the molecule's structure is key to predicting its stability.

G cluster_mol Potential Degradation Sites cluster_key Key Reactive Moieties mol Phenyl(pyrrolidin-3-yl)methanone Structure ketone Aromatic Ketone: - Susceptible to photolysis. - Potential site for hydrolysis under harsh conditions. ketone->mol 1 amine Secondary Amine (Pyrrolidine): - Nucleophilic and basic. - Prone to oxidation. amine->mol 2 benzylic Benzylic C-H Bond: - Activated position adjacent to carbonyl. - Potential site for oxidation. benzylic->mol 3

Caption: Key reactive sites for potential degradation.

  • Aromatic Ketone: This group is a chromophore that can absorb UV light, making the molecule susceptible to photodegradation.

  • Secondary Amine: The nitrogen in the pyrrolidine ring is a nucleophilic and basic center.[7][10] In its free base form (at higher pH), it is a prime target for oxidation.

  • Benzylic C-H Bond: The carbon atom on the pyrrolidine ring attached to the carbonyl group is a "benzylic-like" position, which can be more susceptible to oxidative cleavage.

By understanding these potential liabilities, you can proactively design your experiments to minimize degradation and ensure the integrity of your results.

References

  • Fallacara, A. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Wikipedia. Pyrrolidine. Available at: [Link]

  • Namera, A., et al. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Available at: [Link]

  • Larew, J., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Rani, S., & Singh, R. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. (2022). Available at: [Link]

  • Bakshi, M., & Singh, S. Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Chemguide. Hydrolysis. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. Available at: [Link]

  • ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. Available at: [Link]

  • HYDROLYSIS REACTIONS. (2018). [Presentation Slides]. Available at: [Link]

  • PubChem. Pyrrolidine. Available at: [Link]

  • American Elements. This compound, 97% Purity, C11H14ClNO, 10 grams. Available at: [Link]

  • Jingming Chemical. This compound. Available at: [Link]

Sources

troubleshooting unexpected results with Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Phenyl(pyrrolidin-3-yl)methanone hydrochloride. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist researchers in overcoming common and unexpected challenges during their experiments. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles, analytical data, and field-proven insights to ensure the integrity and success of your research.

I. Troubleshooting Guide: Addressing Unexpected Experimental Results

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Question: My compound appears to be degrading in my aqueous buffer (e.g., PBS) during my cell-based assay, leading to inconsistent results. What is happening and how can I prevent this?

Answer:

This is a critical issue that can significantly impact the reproducibility of your experiments. The likely cause is the pH-dependent instability of the β-aminoketone moiety within the structure of Phenyl(pyrrolidin-3-yl)methanone.

  • The Underlying Chemistry: At neutral to slightly alkaline pH (around 7.4 and above), β-aminoketones can undergo a retro-Michael (dealanylation) reaction. This process involves the elimination of the pyrrolidine ring, leading to the formation of phenyl vinyl ketone and pyrrolidine. Phenyl vinyl ketone is a reactive Michael acceptor and can form adducts with proteins and other nucleophiles in your assay medium, leading to a loss of the parent compound and potentially causing non-specific effects. This degradation is generally faster at higher pH values.

  • Troubleshooting Workflow:

    G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Verification cluster_3 Solutions A Inconsistent results in aqueous buffer B pH-dependent degradation of β-aminoketone A->B Suspected Cause C Monitor compound stability over time by HPLC-UV B->C Test Hypothesis D Analyze for degradation products by LC-MS C->D Confirm Degradation E Prepare fresh stock solutions before each experiment D->E Mitigation Strategy F Use a slightly acidic buffer (pH 6.0-6.5) if compatible with your assay D->F Mitigation Strategy G Minimize incubation times at physiological pH D->G Mitigation Strategy H Consider a pro-drug strategy if chronic exposure is needed D->H Advanced Strategy

    Caption: Troubleshooting workflow for compound instability.

  • Step-by-Step Mitigation Protocol:

    • Stock Solution Preparation: Prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol. Store this stock solution at -20°C or -80°C.

    • Working Solution Preparation: Immediately before each experiment, dilute the stock solution to the final working concentration in your aqueous buffer.

    • pH Consideration: If your experimental conditions allow, consider using a buffer with a slightly acidic pH (e.g., 6.0-6.5) to slow down the degradation process.

    • Time-Course Experiment: To understand the stability in your specific assay conditions, perform a time-course experiment. Incubate the compound in your assay medium at 37°C and take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours). Analyze these samples by HPLC-UV to quantify the remaining parent compound.

Question: I am observing unexpected peaks in my NMR spectrum. How can I determine if these are impurities from the synthesis or degradation products?

Answer:

Distinguishing between synthetic impurities and degradation products is crucial for accurate interpretation of your results.

  • Common Synthetic Impurities: The synthesis of this compound often involves the deprotection of a Boc-protected precursor (tert-butyl 3-benzoylpyrrolidine-1-carboxylate) using a strong acid like trifluoroacetic acid (TFA), followed by salt formation with hydrochloric acid. Potential impurities could include:

    • Residual starting material (Boc-protected precursor).

    • Trifluoroacetate salts of the compound.

    • Solvents used in the synthesis and purification (e.g., dichloromethane, methanol, diethyl ether).

  • Identifying Impurities vs. Degradation Products:

    • Initial Analysis: Analyze a freshly prepared solution of the compound in a deuterated solvent (e.g., DMSO-d6 or MeOD).

    • Stability Study: Re-run the NMR spectrum of the same solution after 24-48 hours at room temperature. An increase in the intensity of certain peaks or the appearance of new peaks would suggest degradation.

    • LC-MS Analysis: Couple HPLC with mass spectrometry to get molecular weight information for the parent compound and any other observed peaks. This can help in identifying potential degradation products or impurities.

  • Reference NMR Data for Common Solvents:

    Solvent ¹H Chemical Shift (ppm) in CDCl₃ ¹³C Chemical Shift (ppm) in CDCl₃
    Dichloromethane 5.30 53.8
    Methanol 3.49 49.0
    Diethyl Ether 3.48 (q), 1.21 (t) 66.0, 15.1

    | DMSO | 2.54 | 39.5 |

Question: My pharmacological assay is showing unexpected or off-target effects. How can I investigate this?

Answer:

The pyrrolidine scaffold is present in many biologically active compounds, and off-target effects are a possibility.

  • Potential for Broad Bioactivity: Pyrrolidine derivatives have been reported to interact with a wide range of biological targets. Therefore, it is plausible that this compound may have unintended pharmacological activities.

  • Investigative Workflow:

    G cluster_0 Observation cluster_1 Initial Checks cluster_2 Hypothesis Generation cluster_3 Experimental Validation A Unexpected pharmacological effects B Confirm compound identity and purity (NMR, LC-MS) A->B C Rule out assay artifacts (e.g., fluorescence interference) B->C D Literature search for off-target activities of similar scaffolds C->D If purity is confirmed E In silico target prediction D->E F Screen against a panel of common off-targets (e.g., kinases, GPCRs) E->F Test Predictions G Use selective antagonists for suspected off-targets in your primary assay F->G Confirm Mechanism

    Caption: Workflow for investigating off-target effects.

  • Recommended Actions:

    • Purity Confirmation: First, ensure the purity of your compound batch using HPLC and confirm its identity with NMR and mass spectrometry.

    • Control Experiments: Run appropriate controls in your assay to rule out artifacts. For fluorescence-based assays, check for compound auto-fluorescence.

    • Literature Review: Search for published data on the pharmacological profiles of structurally similar compounds.

    • Off-Target Screening: If resources permit, screen the compound against a commercially available panel of common off-targets.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

  • This compound is generally soluble in water, methanol, and DMSO. For biological assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer.

Q2: What is the recommended storage condition for this compound?

  • Store the solid compound in a cool, dry place, protected from light. Vendor recommendations often suggest storage at 2-8°C.[1] Stock solutions in DMSO should be stored at -20°C or -80°C.

Q3: Is this compound hygroscopic?

  • As a hydrochloride salt, it has the potential to be hygroscopic. It is advisable to handle it in a dry environment (e.g., in a glove box) and to store it in a desiccator.

Q4: What are the expected mass spectrometry fragmentation patterns for Phenyl(pyrrolidin-3-yl)methanone?

III. Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase A to a concentration of approximately 1 mg/mL.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International journal of pharmaceutics, 336(2), 208–214. [Link]

  • Chemistry LibreTexts. Reactions of Aldehydes and Ketones with Amines. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews. Drug discovery, 11(12), 909–922. [Link]

  • UNODC. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

Sources

optimizing reaction conditions for Phenyl(pyrrolidin-3-yl)methanone hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenyl(pyrrolidin-3-yl)methanone Hydrochloride Synthesis

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established synthetic routes. Our focus is on anticipating and resolving common experimental challenges to optimize reaction yield, purity, and reproducibility.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved via a two-stage process. The core challenge lies in selectively forming the ketone at the C-3 position of the pyrrolidine ring without side reactions. The most robust and common laboratory-scale approach involves:

  • Acylation of a Protected Pyrrolidine: An N-protected pyrrolidine precursor is acylated with a benzoyl group. The use of an N-Boc (tert-butyloxycarbonyl) protecting group is standard due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

  • Deprotection and Salt Formation: The N-Boc group is cleaved, and the resulting secondary amine is protonated with hydrochloric acid to yield the final, stable hydrochloride salt.

Two primary methods for the acylation step are considered: the Grignard reaction and the Friedel-Crafts acylation. While Friedel-Crafts is a classic method for forming aryl ketones, its application to heterocyclic systems can be complex[1]. The Grignard approach, particularly when using a Weinreb amide, offers superior control and is often preferred for its high chemoselectivity and functional group tolerance[2]. This guide will focus on the Grignard-based route.

Visualized General Workflow

Synthesis_Workflow Start N-Boc-pyrrolidine-3- carboxylic Acid Weinreb N-Boc-3-(methoxy(methyl) carbamoyl)pyrrolidine (Weinreb Amide) Start->Weinreb  Weinreb Amide  Formation Coupling Step 1: Grignard Addition (Acylation) Weinreb->Coupling Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->Coupling Intermediate N-Boc-phenyl (pyrrolidin-3-yl)methanone Coupling->Intermediate Deprotection Step 2: N-Boc Deprotection & Salt Formation (HCl) Intermediate->Deprotection Product Phenyl(pyrrolidin-3-yl) methanone hydrochloride Deprotection->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-phenyl(pyrrolidin-3-yl)methanone (Intermediate)

This protocol details the acylation step using a Grignard reagent with an N-Boc protected pyrrolidine Weinreb amide. This method is highly effective at preventing the over-addition that can occur when using esters or acid chlorides, thus maximizing the yield of the desired ketone.

Step-by-Step Methodology:

  • Preparation of Weinreb Amide:

    • Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) and a coupling agent such as EDC (1.2 equiv) along with a base like triethylamine (2.5 equiv) or HOBt (1.2 equiv).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure Weinreb amide.

  • Grignard Reaction:

    • Dissolve the N-Boc-pyrrolidine Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C (or -78 °C for maximum selectivity).

    • Slowly add Phenylmagnesium bromide solution (1.2-1.5 equiv, typically 1.0-3.0 M in THF or Et₂O) dropwise via a syringe pump over 30-60 minutes, maintaining the internal temperature.

    • Stir the reaction at this temperature for 2-4 hours.

    • Monitor the consumption of the starting material by TLC or LC-MS.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Final Product)

This step involves the acid-catalyzed removal of the N-Boc protecting group.

Step-by-Step Methodology:

  • Dissolve the crude or purified N-Boc-phenyl(pyrrolidin-3-yl)methanone (1.0 equiv) from the previous step in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate.

  • Add a solution of hydrochloric acid (3-5 equiv). A 4 M solution of HCl in 1,4-dioxane is commonly used and commercially available. Alternatively, acetyl chloride can be added to methanol to generate HCl in situ.

  • Stir the mixture at room temperature for 2-6 hours. The hydrochloride salt may precipitate during the reaction.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid or oil with a non-polar solvent like diethyl ether or hexanes to induce precipitation and remove organic-soluble impurities.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a solid[3].

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a direct Q&A format.

Issue Category: Low Yield & Reaction Failure

Q1: My Grignard reaction (Protocol 1, Step 2) is not proceeding, and I recover most of my starting material. What are the likely causes?

A: This is a common issue, typically pointing to problems with the Grignard reagent or reaction conditions.

  • Inactive Grignard Reagent: The most frequent culprit is a degraded Grignard reagent. Phenylmagnesium bromide is sensitive to moisture and air. Ensure you are using a fresh bottle or a recently titrated solution. If using a commercial solution, verify its molarity.

  • Presence of Moisture: Even trace amounts of water will quench the Grignard reagent. Ensure all glassware is oven- or flame-dried, and all solvents (especially THF) are anhydrous.

  • Incorrect Temperature: While the reaction is often run at 0 °C, some systems require initial heating to start. However, for this specific reaction, low temperature is crucial to prevent side reactions. Ensure your thermometer is calibrated and properly placed.

  • Poor Quality Starting Material: Impurities in the Weinreb amide, particularly acidic protons, can consume the Grignard reagent. Ensure the amide is pure and dry before starting the reaction.

Q2: The yield of my N-Boc deprotection (Protocol 2) is very low. Why might this be happening?

A: Low yields in this step can result from incomplete reaction or product loss during workup.

  • Incomplete Reaction: The 4 M HCl in dioxane solution can degrade over time. Use a fresh bottle or titrate it to confirm its concentration. Ensure sufficient equivalents of HCl (at least 3) are used to both catalyze the deprotection and form the final salt. If the reaction stalls, you can gently warm it to 40-50 °C, but monitor for potential side reactions[4].

  • Alternative Acid: If HCl/dioxane fails, trifluoroacetic acid (TFA) in DCM is a more potent system for Boc deprotection. However, this will yield the TFA salt, which would then need to be converted to the HCl salt via a salt-switch procedure (dissolving in a minimal amount of water, basifying, extracting the free base, and then treating with HCl).

  • Product Solubility: The final hydrochloride salt may have some solubility in the reaction solvent. Ensure you concentrate the solvent completely before trituration. If the product is highly water-soluble, significant loss can occur during aqueous workups if they are performed after deprotection.

Issue Category: Impurity Formation

Q3: I am observing a significant byproduct with a higher molecular weight in my Grignard reaction. I suspect it's the tertiary alcohol from over-addition. How can I prevent this?

A: This is precisely why the Weinreb amide is used, as the chelated intermediate is stable and resists a second addition. If you are still observing this, consider the following:

  • Reaction Temperature: The stability of the tetrahedral intermediate is highly temperature-dependent. Running the reaction at a lower temperature (-20 °C to -78 °C) significantly increases its stability and prevents collapse to the ketone followed by a second attack.

  • Rate of Addition: Add the Grignard reagent very slowly using a syringe pump. A high local concentration of the Grignard reagent can favor the over-addition pathway.

  • Quenching: Quench the reaction at low temperature. Warming the reaction mixture before the intermediate is fully hydrolyzed can lead to byproduct formation.

Q4: After deprotection, my final product is a dark, sticky oil instead of the expected tan solid. What are these impurities?

A: The formation of a dark oil suggests decomposition or side reactions, often from the deprotection step.

  • Mechanism of Deprotection: The mechanism involves the formation of a tert-butyl cation, which typically scavenges a proton to form isobutylene gas. However, this cation can also act as an alkylating agent on other nucleophiles present, leading to colored impurities.

  • Scavengers: Including a cation scavenger like anisole or triethylsilane (1-2 equivalents) in the deprotection reaction mixture can help trap the tert-butyl cation and prevent side reactions.

  • Purification Strategy: If impurities have formed, the best approach is to purify the free base. After the reaction, carefully neutralize the mixture with a base (e.g., NaHCO₃ or NaOH), extract the free amine into an organic solvent (like DCM or EtOAc), dry, and concentrate. The free base can then be purified by silica gel chromatography. Once pure, dissolve the free base in a suitable solvent and add HCl to precipitate the clean hydrochloride salt.

Mechanism of N-Boc Deprotection

Deprotection_Mechanism cluster_0 Acid-Catalyzed N-Boc Cleavage BocN R₂N-Boc + H⁺ Protonated R₂N-H⁺-Boc BocN->Protonated 1. Protonation Loss R₂NH + CO₂ + (CH₃)₃C⁺ Protonated->Loss 2. Cleavage Isobutylene (CH₃)₂C=CH₂ + H⁺ Loss->Isobutylene 3. Elimination

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques I should use to monitor the reaction and characterize the final product? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for quick, qualitative monitoring. For more quantitative analysis, especially for tracking multiple species, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Final Product Characterization:

    • ¹H and ¹³C NMR: Essential for confirming the chemical structure. The disappearance of the large singlet around 1.4 ppm confirms the loss of the Boc group's tert-butyl protons.

    • Mass Spectrometry (MS): Confirms the molecular weight of the free base [M+H]⁺. For Phenyl(pyrrolidin-3-yl)methanone, this would be m/z 176[3].

    • HPLC: Used to determine the purity of the final compound.

    • FT-IR: Can show characteristic peaks for the ketone (C=O stretch) and the secondary amine hydrochloride (N-H stretch).

Q2: What are the primary safety precautions for this synthesis? A:

  • Grignard Reagents: Phenylmagnesium bromide is highly reactive, pyrophoric in some forms, and reacts violently with water. All operations must be conducted under a strictly inert atmosphere (nitrogen or argon) using anhydrous techniques.

  • Strong Acids: 4 M HCl in dioxane and TFA are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Solvents: THF and diethyl ether are extremely flammable. Dichloromethane is a suspected carcinogen. Ensure proper ventilation and avoid ignition sources.

Q3: Can this synthesis be scaled up for pilot plant production? A: Yes, but several factors require careful consideration during scale-up.

  • Thermal Management: The Grignard reaction and the acidic quench are highly exothermic. A jacketed reactor with precise temperature control is mandatory to prevent thermal runaways.

  • Reagent Addition: The slow, controlled addition of the Grignard reagent becomes even more critical at a larger scale to manage heat evolution and maintain selectivity.

  • Workup and Isolation: Handling large volumes of flammable solvents and performing extractions requires specialized equipment. The final isolation and drying of the API (Active Pharmaceutical Ingredient) must be done under controlled conditions to ensure consistent crystal form and purity. Academic reports often overlook challenges that arise during scale-up, such as byproduct separation and consistent temperature control[5].

Q4: Are there alternative protecting groups I can use instead of Boc? A: Yes, other N-protecting groups can be used, with the choice depending on the overall synthetic strategy and the molecule's functional group tolerance.

  • Cbz (Carboxybenzyl): Stable to acidic conditions but can be removed by hydrogenolysis (H₂, Pd/C). This is useful if your molecule contains acid-sensitive groups.

  • Fmoc (Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine), making it orthogonal to both Boc and Cbz groups. This is common in peptide synthesis but less so for small molecule synthesis unless orthogonality is required.

Summary of Optimized Reaction Conditions

Parameter Step 1: Grignard Acylation Step 2: N-Boc Deprotection
Key Reagents N-Boc-Weinreb Amide, PhMgBrN-Boc protected intermediate, HCl
Equivalents PhMgBr (1.2–1.5 equiv)HCl (3–5 equiv)
Solvent Anhydrous THF1,4-Dioxane or Ethyl Acetate
Temperature 0 °C to -78 °CRoom Temperature (20-25 °C)
Reaction Time 2–4 hours2–6 hours
Workup Quench with aq. NH₄ClConcentrate, triturate with ether
Key Pitfall Moisture sensitivity, over-additionIncomplete reaction, impurity formation

References

  • Google Patents. (2013). WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • Singh, R. P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(49), 29482-29487. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis of substituted pyrrolidines. Aldrichimica Acta, 41(3), 67-80.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Retrieved from [Link]

Sources

how to avoid degradation of Phenyl(pyrrolidin-3-yl)methanone hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Phenyl(pyrrolidin-3-yl)methanone hydrochloride (CAS: 25503-87-1). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. This compound is a valuable research chemical containing a ketone and a secondary amine within a pyrrolidine ring, making it susceptible to specific degradation pathways if not stored correctly. This guide provides answers to frequently asked questions, troubleshooting workflows for suspected degradation, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability, the compound should be stored under the conditions summarized below. The primary goals are to mitigate exposure to moisture, oxygen, light, and elevated temperatures.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CRefrigeration slows down potential oxidative and hydrolytic degradation pathways. While controlled room temperature may be acceptable for short periods, long-term storage at elevated temperatures is not advised.
Atmosphere Inert Gas (Argon or Nitrogen)The secondary amine in the pyrrolidine ring is susceptible to oxidation.[1] Storing under an inert atmosphere minimizes this risk.
Moisture In a desiccator / Dry Place (<40% RH)As a hydrochloride salt, the compound is likely hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Moisture can act as a medium for hydrolytic degradation and can cause the solid to clump. A "dry place" is formally defined as not exceeding 40% average relative humidity.[4]
Light Protected from Light (Amber Vial)Compounds with aromatic ketone structures can be sensitive to light.[2][5] Photodegradation can be prevented by using amber glass vials and storing them in a dark location, such as a cabinet or box.
Container Tightly-Sealed Glass VialA well-sealed container is the first line of defense against moisture and oxygen ingress.[6] Glass is preferred over plastic for its superior inertness and barrier properties.
Q2: I just received my vial. Should I aliquot the material?

Yes, aliquoting is a highly recommended best practice. Repeatedly opening and closing the primary container introduces atmospheric moisture and oxygen with each cycle. By dividing the bulk sample into smaller, single-use vials, you preserve the integrity of the unused stock.

Causality: The headspace in a container holds a finite amount of air and moisture. Every time the container is opened, this headspace air is exchanged with the ambient laboratory environment, re-introducing potential reactants. Aliquoting minimizes the number of these exposure events for the bulk of the material.

Q3: The solid powder appears clumpy and is no longer free-flowing. Is it degraded?

Clumping is a strong indicator of moisture absorption (hygroscopicity) but not necessarily chemical degradation.[3] However, the presence of excess moisture significantly increases the risk of future chemical degradation. You should immediately move the material to a desiccator to remove adsorbed water and reassess its purity analytically before use.

Q4: My material has developed a yellowish or brownish tint. What does this signify?

A change in color from white/off-white to yellow or brown is a common visual sign of chemical degradation. This is often associated with oxidation of amine-containing compounds or the formation of conjugated impurities, which absorb visible light.[7] If you observe a color change, the material's purity is suspect and it should be re-analyzed before use.

Troubleshooting Suspected Degradation

If you suspect your sample of this compound has degraded, follow this logical workflow to diagnose the issue.

G cluster_0 Troubleshooting Workflow A Degradation Suspected (e.g., color change, clumping, anomolous results) B Step 1: Visual & Physical Inspection - Check for color change - Note clumping or melting - Inspect container seal integrity A->B C Step 2: Analytical Purity Assessment (See Protocol Below) - Perform RP-HPLC analysis - Compare to reference standard or initial batch data B->C D Are new peaks >1% present? Is main peak area <95%? C->D E Conclusion: Significant Degradation - Compound is not suitable for most applications - Discard material following safety guidelines D->E Yes F Conclusion: Minor or No Degradation - Material may be usable for non-critical applications - Implement enhanced storage immediately (e.g., desiccate, purge with Argon) D->F No

Caption: Troubleshooting decision tree for suspected degradation.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. It is a stability-indicating method, meaning it is designed to separate the parent compound from its degradation products.[8]

Objective: To quantify the purity of the active compound and identify the presence of impurities.

Materials:

  • This compound sample

  • Reference standard (if available)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or Trifluoroacetic Acid)

  • C18 Reverse-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.[9]

    • Vortex/sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase Column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 240 nm (or wavelength of maximum absorbance)

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatogram to that of a reference standard or the initial analysis of the batch. The appearance of new peaks or a significant decrease in the main peak's area indicates degradation.[10]

Self-Validation: The robustness of this method is confirmed by its ability to separate the polar parent compound from potentially less polar or more polar degradants formed through oxidation or hydrolysis. Forced degradation studies are typically used to validate that a method is truly stability-indicating.[11][12][13]

Potential Degradation Pathways

Understanding the potential chemical transformations is key to preventing them. The structure of this compound suggests susceptibility to the following:

G cluster_pathways Potential Degradation Pathways Parent Phenyl(pyrrolidin-3-yl)methanone (Stable Form) Oxidation Oxidative Degradants (e.g., N-oxides, ring opening products) Parent->Oxidation O₂ (Air) Hydrolysis Hydrolytic Degradants (Moisture-induced) Parent->Hydrolysis H₂O (Humidity) Photo Photodegradation Products (UV/Light-induced rearrangement) Parent->Photo hν (Light)

Caption: Major environmental factors leading to degradation.

  • Oxidation: The lone pair of electrons on the secondary amine nitrogen is a prime target for oxidation, potentially forming N-oxides or other downstream products. This is accelerated by air and certain contaminants.[1]

  • Hydrolysis: While the core structure lacks easily hydrolyzable groups like esters, the presence of moisture absorbed by the hygroscopic HCl salt can facilitate other degradation reactions or impact the physical properties of the solid.[1]

  • Photodegradation: The benzoyl moiety (phenyl-ketone group) is a chromophore that can absorb UV light, leading to excited states that may undergo rearrangement or radical reactions.[5]

By controlling the storage environment as outlined in the FAQ, you directly counter these degradation pathways, ensuring the long-term integrity and reliability of your experimental results.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing. Available at: [Link]

  • Different Drug Storage Conditions. LRY Medical. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • <659> Packaging and Storage Requirements. USP-NF. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Stability Storage Conditions In Pharma Industry. GMP Insiders. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). Available at: [Link]

  • Guideline on Declaration of Storage Conditions. European Medicines Agency (EMA). Available at: [Link]

  • Phenyl(piperidin-3-yl)methanone. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Available at: [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Robust RP-HPLC method with forced degradation studies for the simultaneous quantification of Efonidipine HCL Ethanolate and Metoprolol succinate. ResearchGate. Available at: [Link]

  • Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. ResearchGate. Available at: [Link]

Sources

reducing background noise in assays with Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Reducing High Background Noise

This document moves beyond simple checklists to explain the underlying principles of background noise, empowering you to diagnose and solve issues specific to your experimental setup.

Understanding the Enemy: What is Background Noise?

In any binding assay, the goal is to measure a specific interaction—for example, Phenyl(pyrrolidin-3-yl)methanone hydrochloride binding to its target receptor. The signal generated from this interaction is the "specific signal." Background noise is any signal detected that is not due to this specific interaction.

The primary culprit is often Non-Specific Binding (NSB) , which refers to the tendency of molecules, including antibodies or the compound of interest, to adhere to unintended surfaces or molecules within the assay system (e.g., the plastic of a microplate well or unrelated proteins).[1][2] This results in a high signal in your negative control wells, reducing the overall signal-to-noise ratio and compromising the validity of your data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions our team receives regarding high background noise.

Q1: My negative control wells show a high signal. What are the most likely causes?

A high signal in your negative controls is the classic sign of a background issue. The primary causes can be systematically categorized:

  • Insufficient Blocking: The blocking buffer has failed to saturate all non-specific binding sites on the microplate surface. This allows detection reagents to bind directly to the plate, generating a false signal.[3][4]

  • Inadequate Washing: Unbound reagents are not being effectively removed between steps. Residual detection antibodies or other signaling molecules will remain in the well and contribute to the background.[5][6]

  • Reagent-Related Issues: This includes problems like using primary or secondary antibodies at too high a concentration, contamination of buffers or reagents with the target analyte, or degradation of the substrate solution.[6][7][8]

  • Sample Matrix Effects: Components within the sample itself (e.g., proteins, lipids in serum or cell lysate) can cause non-specific interactions.[5]

The following diagram illustrates a logical workflow for diagnosing the source of high background.

G start High Background Signal Detected control_check Step 1: Analyze Controls (No Primary Ab, No Antigen, Buffer Only) start->control_check no_primary_high Is 'No Primary Ab' control high? control_check->no_primary_high secondary_issue Problem is likely Secondary Ab (Concentration too high or non-specific binding) no_primary_high->secondary_issue Yes no_primary_low Is 'Buffer Only' or 'No Antigen' control high? no_primary_high->no_primary_low No optimize_secondary Action: Titrate Secondary Ab (See Protocol 1) secondary_issue->optimize_secondary end Background Reduced optimize_secondary->end blocking_issue Problem is likely Insufficient Blocking or Washing no_primary_low->blocking_issue Yes reagent_issue All controls low, but sample wells have high background? no_primary_low->reagent_issue No optimize_blocking Action: Optimize Blocking Buffer (See Protocol 2) blocking_issue->optimize_blocking optimize_washing Action: Optimize Wash Steps (See Protocol 3) blocking_issue->optimize_washing optimize_blocking->end optimize_washing->end matrix_effect Problem is likely Sample Matrix Effect or Reagent Contamination reagent_issue->matrix_effect Yes optimize_sample Action: Dilute Sample, Check Reagent Purity matrix_effect->optimize_sample optimize_sample->end

Caption: Troubleshooting workflow for high background noise.

Q2: How can I improve my blocking step? My current blocking buffer doesn't seem effective.

Blocking is a critical step that prevents the non-specific adsorption of assay components to the plate surface.[4] If you suspect insufficient blocking, a multi-pronged optimization approach is recommended.

Causality: Blocking agents are proteins or detergents that physically bind to all unoccupied sites on the plastic surface of a microplate well.[3] This creates a neutral surface, preventing subsequent reagents like antibodies from sticking non-specifically. An ineffective block means these sites remain open.

Solutions:

  • Increase Incubation Time/Temperature: Extend the blocking incubation from 1 hour to 2 hours at room temperature, or even overnight at 4°C.[9]

  • Increase Blocker Concentration: If you are using 1% BSA, try increasing it to 3% or 5%.[4]

  • Switch Blocking Agents: Not all blockers are suitable for every assay. If one type fails, another may work better. It is crucial to empirically test a panel of blocking buffers.[3][10]

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSReduces non-specific protein binding effectively.[11]Can have lot-to-lot variability. Not suitable for phospho-specific antibody assays as it contains phosphoproteins.[4][9]
Non-fat Dry Milk 3-5% in PBS/TBSInexpensive and widely effective.Contains phosphoproteins (like casein) and biotin, making it incompatible with avidin-biotin systems and phospho-assays.[9]
Normal Serum 5-10%Very effective as it contains a diverse mix of proteins that block many types of interactions.[12]Must be from the same species as the secondary antibody to avoid cross-reactivity.
Commercial Blockers Per manufacturerOften protein-free and highly optimized for low background and high signal-to-noise.More expensive than home-brew options.

For a detailed method on comparing different blocking agents, see Protocol 2 below.

Q3: I've tried different blockers, but the background is still high. How should I optimize my wash steps?

Inadequate washing is as common a cause of high background as poor blocking.[5] The goal of washing is to remove unbound reagents without disrupting the specific, high-affinity binding of your target molecules.[13]

Causality: Each wash step serves to dilute and remove the reagents from the previous step. If the wash volume is too low, the number of cycles is insufficient, or the technique is poor, a significant amount of unbound detection reagent can remain, leading to a high background signal.[14]

Solutions:

  • Increase Wash Cycles: The typical number of washes is 3-4 cycles. Increasing this to 5-6 cycles can significantly reduce background.[9]

  • Increase Wash Volume: Ensure the volume of wash buffer is sufficient to completely cover the well surface, typically 300-350 µL for a 96-well plate.[13][14]

  • Introduce a Soak Time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each cycle can help dissolve and remove tenacious, non-specifically bound molecules.[15]

  • Optimize Wash Buffer Composition: The addition of a non-ionic detergent like Tween 20 (at 0.05-0.1% v/v) to your wash buffer (e.g., PBS or TBS) is highly effective.[9][15] Detergents disrupt weak, low-affinity hydrophobic interactions, which are a major source of non-specific binding.[2]

  • Ensure Complete Aspiration: Residual buffer left in the wells can dilute the next reagent and decrease efficiency. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining droplets.[16]

See Protocol 3 for a systematic approach to optimizing your wash protocol.

Q4: Could the this compound itself be causing the background?

While less common than issues with blocking or washing, the compound itself can contribute to background under certain circumstances. This compound is a small molecule that could potentially engage in non-specific hydrophobic or ionic interactions with the plate surface or blocking proteins.

Solutions:

  • Include Proper Controls: Run a control where you add the compound to wells that do not contain its specific binding target (e.g., no receptor-expressing cell membranes). If these wells show a high signal, it suggests the compound is binding non-specifically.

  • Add Detergent to Buffers: Including a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) in your assay or binding buffer can help mitigate these non-specific interactions.[17]

  • Check Compound Purity and Solubility: Ensure the compound is fully dissolved in the assay buffer. Precipitates or aggregates can scatter light or trap detection reagents, leading to artificially high readings.[18] Check the compound's purity to rule out fluorescent contaminants.

Experimental Protocols
Protocol 1: Titration of Primary and Secondary Antibodies

Objective: To find the optimal antibody concentrations that maximize the specific signal while minimizing background noise.

  • Plate Preparation: Coat and block a 96-well plate according to your standard protocol.

  • Primary Antibody Titration: Create a serial dilution of your primary antibody in blocking buffer (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000). Add these dilutions to the rows of the plate. Include a "no primary antibody" control row.

  • Incubation: Incubate as per your standard protocol.

  • Wash: Wash the plate using your standard wash protocol.

  • Secondary Antibody Titration: Create a serial dilution of your enzyme-conjugated secondary antibody in blocking buffer (e.g., 1:2000, 1:5000, 1:10000, 1:20000). Add these dilutions to the columns of the plate.

  • Incubation: Incubate as per your standard protocol.

  • Final Wash & Development: Perform the final wash steps, add the substrate, stop the reaction, and read the plate.

  • Analysis: Create a grid of the results. Identify the combination of primary and secondary antibody dilutions that provides the highest signal-to-noise ratio (Signal in positive control / Signal in "no primary antibody" control). This is your optimal concentration range.[11][17]

Protocol 2: Optimizing the Blocking Buffer

Objective: To empirically determine the most effective blocking agent for your specific assay system.

  • Prepare Blockers: Prepare several different blocking buffers to test in parallel (e.g., 3% BSA in TBST, 5% Non-fat Milk in TBST, 10% Normal Goat Serum in TBS, a commercial blocker).

  • Plate Coating: Coat a 96-well plate with your antigen or capture antibody as usual.

  • Blocking: Add the different blocking buffers to different sets of columns on the plate. Ensure each blocker is tested in at least triplicate. Include a "no blocking" control. Incubate for 1-2 hours at room temperature.[11]

  • Wash: Wash the plate 3 times with your wash buffer.

  • Add Detection Reagent: Add only the secondary (detection) antibody, diluted in each respective blocking buffer, to all wells. This step is designed to measure how well each buffer prevents the secondary antibody from binding directly to the plate.

  • Incubation & Development: Incubate, wash, add substrate, and read the plate.

  • Analysis: The most effective blocking buffer is the one that yields the lowest background signal in this test.[11]

Protocol 3: Optimizing Wash Parameters

Objective: To refine the wash procedure to most effectively remove unbound reagents.

  • Plate Setup: Run your assay on a single plate but vary the wash conditions across different sections of the plate. Use antibody concentrations known to give a moderate signal and some background.

  • Vary Wash Cycles: In one section of the plate, wash 3 times. In another, wash 5 times. In a third, wash 7 times.

  • Vary Soak Time: In a separate experiment, fix the number of washes (e.g., 5 cycles) and compare a standard wash (aspirate immediately) with a wash that includes a 60-second soak step for each cycle.[11]

  • Vary Detergent Concentration: Compare your standard wash buffer (e.g., PBS) with buffers containing increasing concentrations of Tween 20 (0.05%, 0.1%, 0.2%).

  • Development & Analysis: Complete the assay and read the plate. Analyze the signal-to-noise ratio for each condition. Select the combination of wash cycles, soak time, and detergent concentration that provides the lowest background without significantly reducing your specific signal.

Visualizing the Problem: Specific vs. Non-Specific Binding

The following diagram illustrates the molecular interactions at the surface of a microplate well, comparing an effectively blocked well with one that is poorly blocked.

Caption: Specific vs. Non-Specific Antibody Binding.

By implementing these systematic troubleshooting steps, you can effectively diagnose the source of high background noise in your assays and develop a robust, optimized protocol that yields clean, reproducible data.

References
  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • Boster Bio. (n.d.). ELISA Plate Washing Optimization. Retrieved from [Link]

  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Retrieved from [Link]

  • LabX. (2025, September 26). How to Optimize Microplate Washing for ELISA and Cell-Based Assays. Retrieved from [Link]

  • American Research Products, Inc. (n.d.). Western blot troubleshooting: high background. Retrieved from [Link]

  • Boster Bio. (n.d.). ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. Retrieved from [Link]

  • Fleet Bioprocessing. (2024, April 30). 8 critical tips to consider when developing and optimising an immunoassay or ELISA. Retrieved from [Link]

  • BenchSci. (2025, August 27). A Scientist's Guide to Conquering High Background in Western Blotting. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • Mendel, C. M., & Mendel, D. B. (1985). 'Non-specific' Binding. The Problem, and a Solution. Biochemical Journal, 228(1), 269–272. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Vernekar, J. V., et al. (2014). On-chip background noise reduction for cell-based assays in droplets. Lab on a Chip, 14(18), 3576-3586. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Phenyl(pyrrolidin-3-yl)methanone Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of phenyl(pyrrolidin-3-yl)methanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to troubleshoot effectively and achieve high purity in your experimental work.

Introduction

This compound is a key chemical intermediate whose purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. As a secondary amine hydrochloride salt, it is a solid, often in powder form, with a typical purity of around 97% as commercially supplied.[1][2][3] However, achieving higher purity or purifying in-house synthesized batches requires specific techniques to overcome common hurdles such as the removal of synthetic byproducts and handling of its salt form.

This guide provides a structured approach to troubleshooting purification challenges through a series of frequently asked questions, detailed experimental protocols, and logical workflow diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during the purification of this compound.

Recrystallization Issues

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" is a common phenomenon in recrystallization where the dissolved compound separates as a liquid (an oil) rather than a solid.[4] This is detrimental to purification because the oil can trap impurities, which then solidify with the desired compound, leading to poor purity.[4]

Causality:

  • Low Melting Point: The melting point of your compound might be lower than the temperature of the solution when it becomes saturated.[4]

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[4]

  • Rapid Cooling: Cooling the solution too quickly can lead to a high level of supersaturation at a temperature above the compound's melting point.[4]

  • Inappropriate Solvent Choice: The solvent might be too good at dissolving your compound, or its boiling point may be too high.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for "oiling out".

Q2: I'm struggling to find a suitable solvent system for the recrystallization of this compound. What are the best options?

A2: Finding the right solvent is crucial. For amine hydrochlorides, a common and effective strategy is to use a polar solvent in which the salt is soluble at high temperatures, followed by the addition of a less polar anti-solvent to induce precipitation upon cooling.

Recommended Solvent Systems:

Primary Solvent (Good)Anti-Solvent (Poor)General Guidance
Isopropanol (IPA)Diethyl ether (Et2O)A widely used and often successful combination for amine HCl salts.
Ethanol (EtOH)Diethyl ether (Et2O)Similar to IPA/Et2O, another excellent choice.[5]
Methanol (MeOH)Methyl tert-butyl ether (MTBE)Methanol is a very polar solvent; use sparingly.
Acetonitrile (ACN)TolueneCan be effective but requires careful optimization.

Expert Tip: Start by dissolving your crude product in a minimal amount of the hot primary solvent. Then, add the anti-solvent dropwise at an elevated temperature until you observe slight turbidity. Allow the solution to cool slowly.

Q3: No crystals are forming even after my solution has cooled to room temperature. What should I do?

A3: This indicates that your solution is likely not supersaturated enough, or that nucleation has not been initiated.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[6]

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[6]

  • Increase Supersaturation:

    • Evaporation: Gently warm the solution to evaporate a small amount of the primary solvent, then allow it to cool again. This increases the concentration of your compound.[6]

    • Add more anti-solvent: If you are using a mixed solvent system, you can try adding a little more of the anti-solvent to the cooled solution.

Chromatography Issues

Q4: My this compound is streaking badly on a silica gel column. How can I improve the separation?

A4: Streaking of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface.

Causality and Solutions:

  • Acid-Base Interaction: The free amine form of your compound can interact strongly with the acidic silica, leading to poor peak shape.

    • Solution: Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonia, to your mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

  • Compound is too Polar for Normal Phase: As a hydrochloride salt, your compound is highly polar and may not be suitable for standard silica gel chromatography.

    • Solution 1: Convert to Free Base: Before chromatography, you can neutralize the hydrochloride salt to the free base. Dissolve the salt in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Dry the organic layer and concentrate it before loading it onto the column. Remember to add a small amount of base to your eluent as described above.

    • Solution 2: Use Reverse-Phase Chromatography: For highly polar, ionizable compounds, reverse-phase chromatography is often more effective.[7] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8]

Q5: What are the typical impurities I should be looking for when purifying this compound?

A5: The impurities will largely depend on the synthetic route used. A common synthesis involves the deprotection of a Boc-protected precursor, tert-butyl 3-benzoylpyrrolidine-1-carboxylate.[9]

Potential Impurities:

  • Unreacted Starting Material: tert-butyl 3-benzoylpyrrolidine-1-carboxylate.

  • Byproducts of Deprotection: Impurities formed from the breakdown of the Boc group.

  • Inorganic Salts: If an aqueous workup is used, residual inorganic salts may be present.

Analytical Methods for Purity Assessment:

  • HPLC/UPLC-MS: The most powerful technique for identifying and quantifying impurities.[2]

  • NMR Spectroscopy: Can be used to identify structural impurities.[2]

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a starting point for the recrystallization of this compound using an isopropanol/diethyl ether solvent system.

Materials:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Diethyl ether (Et2O), anhydrous

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate with heating

  • Watch glass

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of warm isopropanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add diethyl ether dropwise with continuous stirring until the solution becomes slightly and persistently cloudy.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography (as Free Base)

This protocol describes the purification of the free base of phenyl(pyrrolidin-3-yl)methanone on silica gel.

Part A: Conversion to Free Base

  • Dissolve the crude this compound in deionized water.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) with stirring until the pH is ~8-9.

  • Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude free base.

Part B: Silica Gel Column Chromatography

  • Mobile Phase Selection: Using TLC, determine an appropriate mobile phase. A good starting point is a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5) with the addition of 0.5% triethylamine. The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase and pack the column.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the selected mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

  • Salt Formation (Optional): To convert back to the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Logical Relationships in Purification Strategy

Purification_Strategy cluster_assessment Initial Assessment cluster_purification Purification Method cluster_outcome Final Product Start Crude Product TLC TLC Analysis Start->TLC Recrystallization Recrystallization TLC->Recrystallization Few, well-separated spots Column Column Chromatography TLC->Column Multiple/close spots Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column->Recrystallization To further polish Column->Pure_Product Analysis Purity Analysis (HPLC/NMR) Pure_Product->Analysis

Caption: Decision-making workflow for purification.

References

  • Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: A copper-catalyzed aerobic oxidation process with air. Available at: [Link]

  • Reversed Phase Chromatography. GE Healthcare. Available at: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. Biotage. Available at: [Link]

  • Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry. Available at: [Link]

  • Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Available at: [Link]

  • Chem. Pharm. Bull. 69(4): 360-373 (2021). J-Stage. Available at: [Link]

  • This compound, 97% Purity, C11H14ClNO, 10 grams. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available at: [Link]

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. ResearchGate. Available at: [Link]

  • (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. Google Patents.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. National Institutes of Health. Available at: [Link]

Sources

dealing with poor cell permeability of Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-PPMH Version: 1.0 Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for Phenyl(pyrrolidin-3-yl)methanone hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges related to its biological activity, specifically stemming from poor cell permeability. As a potent chemical entity, its efficacy in cell-based assays is critically dependent on its ability to reach its intracellular target. This guide provides a structured approach to diagnosing, troubleshooting, and overcoming these permeability barriers, ensuring the reliability and accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the permeability of this compound.

Q1: My cell-based assay shows low or no dose-response for this compound. Why might this be happening?

Low efficacy in a cellular context, despite proven in vitro activity against its target, is frequently a result of poor cell permeability. The primary reason for this compound's low permeability is its physicochemical nature. As a hydrochloride salt of a secondary amine (the pyrrolidine ring), the molecule is protonated and carries a positive charge at physiological pH (around 7.4). This charge significantly hinders its ability to passively diffuse across the nonpolar, lipid-rich cell membrane, which is designed to be a barrier to charged species.[1][2]

Q2: What do the physicochemical properties of this compound tell us about its potential permeability?

Let's analyze the key computed properties for the free base form, Phenyl(pyrrolidin-3-yl)methanone:

PropertyValueImplication for Permeability
Molecular Weight (MW) 211.69 g/mol [3][4]Favorable. This is well below the 500 Da guideline, suggesting size is not a barrier.
LogP (Lipophilicity) ~1.48[5]Marginal. This value indicates moderate lipophilicity. While not extremely low, it suggests the compound has a strong preference for aqueous environments over lipid ones, which can limit membrane partitioning.
TPSA (Polar Surface Area) 29.1 Ų[5]Favorable. This low TPSA is generally predictive of good passive diffusion. However, this parameter does not account for formal charges.
Formal Charge at pH 7.4 Positive (+1)Unfavorable. This is the dominant factor. The permanent positive charge on the protonated pyrrolidine nitrogen is the single greatest impediment to passive diffusion across the hydrophobic cell membrane.

In essence, while some parameters appear favorable, the compound's charge at physiological pH is the critical factor that overrides the others and predicts poor passive permeability.

Q3: How can I definitively measure the permeability of my compound and determine if it's being actively removed from the cell?

To get a quantitative answer, you must move beyond simple cell activity assays and use specific permeability assays.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This assay measures passive diffusion only, using a synthetic lipid membrane. It is a quick and cost-effective way to confirm if the compound's fundamental ability to cross a lipid bilayer is low.[6][7]

  • Cell-Based Monolayer Assays (Caco-2 or MDCK): These are the gold standard.[8] They use a monolayer of cells (e.g., human intestinal Caco-2 cells) that form tight junctions, mimicking a true biological barrier.[7] These assays can not only measure passive permeability but also identify if the compound is a substrate for active efflux pumps (like P-glycoprotein, P-gp), which actively pump compounds out of the cell.[6][7] An efflux ratio is calculated by comparing permeability in both directions across the monolayer.

Q4: My compound precipitates when I dilute it from my DMSO stock into aqueous assay buffer. Is this a permeability or solubility issue?

This is a critical distinction. What appears as poor permeability can sometimes be a solubility problem in disguise.[6] If the compound crashes out of solution in your assay medium, its effective concentration at the cell surface is much lower than intended, leading to an artificially low response. Always determine the thermodynamic solubility of your compound in the final assay buffer before conducting extensive permeability studies.

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a logical workflow for tackling poor cellular uptake.

Step 1: Diagnose the Root Cause

Before attempting solutions, you must identify the primary barrier. The following workflow will guide your diagnostic process.

Troubleshooting_Workflow cluster_diagnosis Diagnosis Phase cluster_cause Identified Cause cluster_solution Solution Phase start Low activity in cell-based assay check_sol Is compound soluble in final assay buffer? start->check_sol pampa Perform PAMPA Assay (Measures Passive Diffusion) check_sol->pampa Yes sol_issue Root Cause: Poor Solubility check_sol->sol_issue No caco2 Perform Caco-2/MDCK Assay (Measures Passive + Active Transport) pampa->caco2 perm_issue Root Cause: Poor Passive Permeability (Low PAMPA & Caco-2 Papp) caco2->perm_issue Low Papp (A->B) Low Efflux Ratio (<2) efflux_issue Root Cause: Active Efflux (High Caco-2 Efflux Ratio) caco2->efflux_issue Low/Mod Papp (A->B) High Efflux Ratio (>2) sol_strat Solution: Use Formulation Strategies (e.g., Cyclodextrins) sol_issue->sol_strat perm_strat Solution: 1. Prodrug Approach 2. Permeation Enhancers perm_issue->perm_strat efflux_strat Solution: Co-dose with Efflux Pump Inhibitors efflux_issue->efflux_strat

Caption: Troubleshooting workflow for low cellular activity.

Step 2: Experimental Protocols & Solutions

Based on your diagnosis, select the appropriate strategy below.

Strategy A: Addressing Poor Solubility

If your compound is not soluble in the assay buffer, you must address this first.

  • Protocol: Solubility Assessment & Enhancement

    • Prepare Supersaturated Solution: Add an excess amount of this compound to your final assay buffer (e.g., DMEM + 10% FBS).

    • Equilibrate: Shake the slurry at 37°C for 24 hours to reach equilibrium.

    • Separate: Centrifuge the solution to pellet the excess solid.

    • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS/MS). This is your thermodynamic solubility.

    • Optimization: If solubility is below your target assay concentration, consider using formulation aids like cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with the drug to enhance aqueous solubility. Test a range of cyclodextrin concentrations to find the optimal balance between solubility enhancement and potential cell toxicity.

Strategy B: Quantifying and Overcoming Poor Passive Permeability

This is the most likely issue. A quantitative assessment is crucial.

  • Protocol: Caco-2 Bidirectional Permeability Assay

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use inserts with TEER values within the established range for your lab (typically >250 Ω·cm²).

    • Permeability Assay (Apical to Basolateral - A to B):

      • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

      • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber and replace with fresh buffer. Also, take a sample from the donor chamber at the start and end of the experiment.

    • Permeability Assay (Basolateral to Apical - B to A): Repeat step 3, but add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This measures the rate of efflux.

    • Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for each direction.

      Papp (cm/s) = (dQ/dt) / (A * C₀)

      Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B).

  • Data Interpretation:

Papp (A→B) Value (x 10⁻⁶ cm/s)Permeability ClassEfflux Ratio (ER)Interpretation
< 1.0Low< 2Poor passive permeability is the primary barrier.
1.0 - 10.0Moderate< 2Compound has moderate permeability.
> 10.0High< 2Compound has high passive permeability.
Any ValueAny Class> 2Compound is a likely substrate of active efflux.
  • Solutions for Poor Passive Permeability:

    • Chemical Modification (Prodrug Approach): While this is a medicinal chemistry effort, it is the most robust solution. A prodrug strategy would involve masking the charged pyrrolidine nitrogen with a lipophilic, cleavable moiety. This neutralizes the charge, allowing the molecule to cross the cell membrane. Once inside the cell, endogenous enzymes (e.g., esterases) cleave the moiety, releasing the active parent compound.[6][9]

Prodrug_Concept cluster_outside cluster_inside compound Charged Drug (PPMH) (Permeability Barrier) membrane Cell Membrane compound->membrane Blocked prodrug Neutral Prodrug (Masked Charge) prodrug->membrane Crosses Membrane active_drug Active Drug Released (Reaches Target) membrane->active_drug Enzymatic Cleavage inside Intracellular Space

Caption: The prodrug strategy to overcome charge-based permeability barriers.

Strategy C: Addressing Active Efflux

If your Caco-2 assay reveals an efflux ratio > 2, the compound is actively being pumped out of the cells.

  • Protocol: Efflux Inhibition Assay

    • Follow the Caco-2 protocol described in Strategy B.

    • Run a parallel experiment where you pre-incubate the Caco-2 monolayers with a known broad-spectrum efflux pump inhibitor (e.g., 10-100 µM Verapamil for P-gp) for 30-60 minutes.

    • Perform the bidirectional permeability assay in the continued presence of the inhibitor.

    • Analysis: If the Papp (A to B) increases significantly and the Efflux Ratio drops to ~1 in the presence of the inhibitor, you have confirmed that the compound is a substrate of that efflux pump.

  • Solution for Active Efflux:

    • For experimental purposes, you can co-administer your compound with an efflux inhibitor in your cell-based assays to achieve a higher intracellular concentration and elicit a biological response. This helps validate that the compound is active on its intracellular target. Note that this is a research tool and not typically a viable clinical strategy due to potential drug-drug interactions.

The Cell Membrane Barrier: A Visual Guide

Understanding the mechanisms at the membrane level is key to effective troubleshooting.

Membrane_Transport cluster_membrane Cell Membrane cluster_outside cluster_inside drug_inside_neutral Neutral Molecule (Accumulated) passive->drug_inside_neutral Allowed drug_charged Charged Drug (PPMH) efflux->drug_charged Exported drug_charged->passive Blocked (Repelled by Lipid Core) drug_neutral Neutral Small Molecule drug_neutral->passive Allowed drug_inside_charged Charged Drug (Pumped Out) drug_inside_charged->efflux ATP-Dependent Pumping

Caption: Mechanisms of molecular transport across the cell membrane.

References

  • Factors that affect the permeability of the cell surface membrane - AQA A-Level Biology. (n.d.). StudyMind. [Link]

  • Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology | QuickTakes. (n.d.). Numerade. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2018). ACS Chemical Biology. [Link]

  • This compound | C11H14ClNO | CID 56973379 - PubChem. (n.d.). PubChem. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Video: Bioavailability Enhancement: Drug Permeability Enhancement - JoVE. (2025). JoVE. [Link]

  • What are the factors that affect membrane permeability? - Quora. (2017). Quora. [Link]

  • Factors Affecting The Permeability Of A Cell Membrane - Cram. (n.d.). Cram. [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES - Ghent University Library - Universiteit Gent. (2020). Ghent University Library. [Link]

  • Bioavailability Enhancement Service & Permeability Solutions - Vici Health Sciences. (n.d.). Vici Health Sciences. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis Online. (2019). Expert Opinion on Drug Delivery. [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development - MDPI. (2023). Pharmaceutics. [Link]

  • Method for Determination of Drug Permeability - Labinsights. (2023). Labinsights. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - NIH. (2022). Pharmaceutics. [Link]

Sources

minimizing off-target effects of Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenyl(pyrrolidin-3-yl)methanone hydrochloride

A Note on this compound

Initial searches for this compound do not yield a specific, validated biological target in publicly available literature.[1][2][3] The chemical structure is related to compounds that have shown activity as melanin-concentrating hormone receptor-1 (MCH-R1) antagonists and RORγt inverse agonists.[4][5] This lack of a defined on-target makes a rigorous, systematic approach to identifying and mitigating off-target effects not just important, but essential for generating valid and reproducible experimental data.

This guide provides a comprehensive framework for researchers to proactively characterize the selectivity of this, or any novel small molecule, and to design experiments that minimize the impact of unintended molecular interactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding Off-Target Effects

Q1: What are "off-target" effects and why are they a critical concern in my research?

Q2: How can I anticipate potential off-target effects before starting my wet-lab experiments?

A2: A highly effective and cost-efficient first step is to use in silico (computational) prediction tools.[10] These methods compare the structure of your compound against large databases of known protein structures and small molecule interactions to predict a landscape of potential binding partners. This approach can generate testable hypotheses and guide the selection of appropriate in vitro screening panels, saving significant time and resources.[8][10]

Q3: What is the difference between an inhibitor being "non-selective" and having "off-target effects"?

A3: The terms are related but distinct. Selectivity refers to a compound's ability to bind to its intended target with significantly higher affinity than to other related proteins (e.g., within the same protein family, like kinases). A compound that inhibits multiple kinases with similar potency is considered non-selective. Off-target effects , in a broader sense, encompass all unintended interactions, including those with entirely different protein classes (e.g., a kinase inhibitor that also binds to a GPCR). The goal is to use a compound at a concentration where it is selective for the on-target, thereby minimizing off-target engagement.

Q4: My compound shows the desired effect in a biochemical assay but not in my cell-based model. Is this an off-target issue?

A4: Not necessarily, although it's a possibility. A common reason for this discrepancy is poor cell permeability or rapid metabolic degradation of the compound within the cell.[6] Before investigating off-targets, it's crucial to confirm that the compound is reaching its intended target inside the cell. This is known as target engagement .[11][12] Techniques like the Cellular Thermal Shift Assay (CETSA) are designed specifically to verify this.[13][14]

Part 2: Troubleshooting Guide - A Strategic Workflow for Off-Target Mitigation

This section provides a systematic, multi-step approach to identifying, characterizing, and controlling for off-target effects.

Workflow for Characterizing and Mitigating Off-Target Effects

G cluster_0 Phase 1: Prediction & Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Deconvolution A Step 1: In Silico Prediction Predict potential targets using computational models. B Step 2: In Vitro Selectivity Profiling (e.g., Kinome Panel) Quantify interactions with a broad panel of purified proteins. A->B Guides panel selection C Step 3: Confirm Cellular Target Engagement (e.g., CETSA) Verify compound binds the intended target in intact cells. B->C D Step 4: Unbiased Proteome-Wide Analysis (e.g., TPP, LiP-MS) Identify all binding partners in a cellular context. C->D Confirms on-target E Step 5: Genetic Validation (e.g., CRISPR Knockout/Knockdown) Phenocopy the inhibitor's effect by removing the target genetically. D->E G Conclusion: High-Confidence On-Target Effect E->G F Step 6: Use Orthogonal Tools Use a structurally distinct inhibitor for the same target. F->G

Caption: A strategic workflow for identifying and validating on-target and off-target effects.

Troubleshooting Common Experimental Issues
Problem Encountered Potential Cause & Explanation Recommended Action & Rationale
High cytotoxicity observed at the effective dose (EC50). Off-Target Toxicity: The compound may be interacting with essential cellular proteins, leading to cell death before the desired on-target phenotype is observed. This is a classic sign of problematic off-target effects.[6]1. Determine Therapeutic Window: Perform a dose-response curve for both your desired phenotype (EC50) and cell viability (CC50). A narrow window between these values suggests off-target toxicity. 2. Proteome-Wide Profiling: Use techniques like Thermal Proteome Profiling (TPP) to identify which proteins are being engaged at the cytotoxic concentration.[13] This can reveal the toxic off-targets.
The observed phenotype does not match the known function of the intended target. Dominant Off-Target Phenotype: An off-target interaction may be producing a stronger or different biological response than the on-target interaction, leading to incorrect conclusions about the target's function.1. Genetic Validation (Gold Standard): Use CRISPR or RNAi to knock out or knock down the intended target.[][16][17] The resulting phenotype should mimic the effect of the inhibitor. If it doesn't, the inhibitor's effect is likely off-target.[6] 2. Use a Structurally Unrelated Inhibitor: Corroborate your findings with a second, chemically distinct inhibitor for the same target.[6] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.
Results are inconsistent across different cell lines or tissues. Differential Protein Expression: The expression levels of your on-target protein and potential off-target proteins can vary significantly between cell types. This can lead to the compound having strong on-target effects in one cell line and dominant off-target effects in another.[6]1. Characterize Expression Levels: Use Western Blot, qPCR, or proteomics to quantify the protein levels of your intended target and any major off-targets (identified from profiling) in the cell lines you are using. 2. Select Appropriate Models: Choose cell lines with a high ratio of on-target to off-target expression to maximize the likelihood of observing a clean on-target phenotype.[6]
No cellular activity, despite potent biochemical activity. Poor Target Engagement: The compound may not be entering the cell, may be rapidly ejected by efflux pumps, or may not be stable in the cellular environment. It cannot have an on- or off-target effect if it doesn't bind to any proteins.1. Confirm Target Engagement: This is a critical first step. Use a Cellular Thermal Shift Assay (CETSA) to directly measure if your compound is binding to its intended target within the cell.[12][13][18] A lack of thermal shift indicates a target engagement problem. 2. Assess Permeability/Stability: Evaluate the compound's stability in cell culture media and its ability to cross the cell membrane using standard assays.

Part 3: Key Experimental Protocols & Methodologies

Protocol 1: Broad-Spectrum Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a large panel of protein kinases, a common source of off-target effects.[19][20]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. From this, create a series of dilutions to be tested at a final concentration (e.g., 1 µM or 10 µM) in the kinase assay.

  • Service Provider Selection: Engage a commercial service provider that offers a large kinase panel (e.g., >300 kinases).[20][21][22] Provide them with the compound at the required concentration and volume.

  • Assay Principle: Most services use radiometric or fluorescence-based assays.[22] Recombinant kinases are incubated with a substrate, radiolabeled ATP (e.g., ³³P-ATP), and the test compound. The amount of substrate phosphorylation is quantified and compared to a vehicle (DMSO) control.

  • Data Analysis: Results are typically provided as '% Inhibition' at a fixed compound concentration. A common threshold for a significant "hit" is >50% inhibition. This data allows for the calculation of selectivity scores to quantify the compound's specificity.[21]

Sample Data Interpretation Table:

Kinase Target% Inhibition @ 1 µMSelectivity Score (S10)Interpretation
Target X (Hypothetical On-Target) 95%0.05Potent on-target activity.
Kinase A85%Significant off-target hit. Potential for confounding effects.
Kinase B60%Significant off-target hit.
Kinase C15%Likely not a significant off-target at this concentration.
... (300+ others)<10%
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound binds to its intended target in a physiological cellular environment. Ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[12][13][14]

A 1. Cell Treatment Incubate intact cells with Compound or Vehicle (DMSO). B 2. Thermal Challenge Heat cell suspensions across a temperature gradient (e.g., 40-70°C). A->B C 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw cycles). B->C D 4. Separation Centrifuge to pellet aggregated, denatured proteins. C->D E 5. Detection Analyze soluble protein fraction by Western Blot for the target protein. D->E

Caption: Experimental workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat cells with either the compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour) under normal culture conditions.

  • Heating: Harvest the cells and resuspend them in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blotting. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[23][24]

Protocol 3: CRISPR-Cas9 Mediated Knockout for On-Target Validation

Objective: To validate that the observed cellular phenotype from the compound is a direct result of modulating the intended target.[][16]

A Experiment 1: Inhibitor Wild-Type Cells + Inhibitor Observed Phenotype D Conclusion A:f0->D Phenotype MATCHES B Experiment 2: Genetic KO Target KO Cells + Vehicle Observed Phenotype B:f1->D Phenotype MATCHES C Control: Rescue Target KO Cells + Inhibitor No Additional Phenotype C:f2->D Confirms Specificity

Sources

protocol refinement for Phenyl(pyrrolidin-3-yl)methanone hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for Phenyl(pyrrolidin-3-yl)methanone hydrochloride experiments.

Technical Support Center: this compound

Welcome to the technical resource hub for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-tested insights into the successful application of this compound. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring both accuracy and reproducibility in your work.

Section 1: Compound Profile & Essential Handling (FAQs)

This section addresses the most common initial questions regarding the identity, properties, and safe handling of this compound.

Q1: What is this compound?

This compound is a chemical compound often used as a building block or intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1] It consists of a phenyl ketone group attached to a pyrrolidine ring at the 3-position. The hydrochloride salt form generally enhances its stability and solubility in polar solvents.

Q2: What are the key physical and chemical properties I should be aware of?

Understanding the fundamental properties of the compound is critical for experimental design. Key data is summarized below.

PropertyValueSource
CAS Number 25503-87-1[2][3]
Molecular Formula C₁₁H₁₄ClNO[3]
Molecular Weight 211.69 g/mol [3]
Appearance Solid, Powder (typically tan or off-white)[2]
Purity Typically ≥95-97%[4]
Storage Temperature 2-8°C, Keep in a dry area[1][4]
Free Base MW 175.23 g/mol [5]
Q3: How must I safely handle and store this compound?

Adherence to safety protocols is non-negotiable. The compound is classified with the following hazards:

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][6]

Standard Handling Procedure:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes.[6]

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[4] Ensure the storage area is dry to prevent hydrolysis and degradation.[1]

Section 2: Core Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for common procedures involving this compound. The rationale behind each step is explained to empower users to adapt these protocols confidently.

Protocol 1: Synthesis via Boc-Deprotection of a Precursor

This protocol details a common synthetic route from a Boc-protected precursor, a method frequently cited in chemical literature.[7] The process involves two key stages: acidic removal of the tert-butyloxycarbonyl (Boc) protecting group and subsequent formation of the hydrochloride salt.

SynthesisWorkflow cluster_deprotection Stage 1: Boc Deprotection cluster_salt_formation Stage 2: Hydrochloride Salt Formation start Dissolve tert-butyl 3-benzoylpyrrolidine-1-carboxylate in Dichloromethane (DCM) add_tfa Add Trifluoroacetic Acid (TFA) dropwise at 0°C start->add_tfa stir_rt Stir at Room Temperature (1-2 hours) add_tfa->stir_rt monitor_tlc Monitor reaction via TLC until starting material is consumed stir_rt->monitor_tlc concentrate1 Concentrate under reduced pressure to remove DCM/TFA monitor_tlc->concentrate1 dissolve_meoh Dissolve residue (free base) in Methanol (MeOH) concentrate1->dissolve_meoh add_hcl Add 1M HCl in Diethyl Ether dissolve_meoh->add_hcl stir_slurry Stir slurry at Room Temperature (1 hour) add_hcl->stir_slurry concentrate2 Concentrate to dryness under reduced pressure stir_slurry->concentrate2 product Yields this compound concentrate2->product

Caption: Workflow for synthesis from a Boc-protected precursor.

  • Reaction Setup: In a round-bottom flask, dissolve the starting material, tert-butyl 3-benzoylpyrrolidine-1-carboxylate (1.0 eq), in dichloromethane (DCM).

    • Expertise Note: DCM is an excellent solvent for both the starting material and the intermediate free base, but ensure it is anhydrous to prevent side reactions.

  • Deprotection: Add trifluoroacetic acid (TFA, ~5-10 eq) to the solution. The addition should be done dropwise, especially on a larger scale, as the reaction can be exothermic.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, liberating the secondary amine.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.

    • Trustworthiness: TLC is a critical checkpoint. A typical mobile phase would be Ethyl Acetate/Hexane. The product (free base) will have a much lower Rf value than the Boc-protected starting material due to its increased polarity.

  • Work-up (Part 1): Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Salt Formation: Dissolve the resulting residue (the crude free base) in a minimal amount of methanol. To this solution, add a solution of 1M hydrochloric acid in diethyl ether.[7] A precipitate or slurry should form.

    • Causality: The addition of ethereal HCl protonates the basic pyrrolidine nitrogen, forming the hydrochloride salt. The salt is typically insoluble in ether, causing it to precipitate, which aids in its isolation and purification.

  • Isolation: Stir the resulting slurry for approximately 1 hour at room temperature to ensure complete salt formation. Concentrate the slurry to dryness under reduced pressure to yield the final this compound product.[7]

Protocol 2: Preparation of Aqueous Stock Solutions for Biological Assays

Accurate preparation of stock solutions is fundamental for reliable pharmacological and biological data.

  • Pre-Weighing: Allow the compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the hydrochloride salt using an analytical balance in a fume hood.

  • Solubilization: Add the desired volume of solvent (e.g., sterile deionized water, PBS, or DMSO). As a hydrochloride salt, it is expected to have good solubility in aqueous buffers.

    • Expertise Note: If solubility is limited in a purely aqueous solvent, prepare a high-concentration primary stock in DMSO and then perform serial dilutions into your aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.

  • Mixing: Vortex or gently sonicate the solution until all solid material is dissolved.

  • Sterilization & Storage: For biological experiments, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 3: Troubleshooting Guide (Q&A)

This section is structured to provide direct answers to specific experimental challenges.

Troubleshooting cluster_tlc cluster_workup start Problem: Low Synthesis Yield check_tlc Analyze crude reaction mixture with TLC start->check_tlc tlc_result Starting material (SM) remains? check_tlc->tlc_result side_products Significant side products? tlc_result->side_products No yes_sm Incomplete Deprotection - Extend reaction time - Add more TFA - Check TFA quality tlc_result->yes_sm Yes workup_loss Product lost during workup? side_products->workup_loss yes_workup Check aqueous layers for product. If product is partially water-soluble, use back-extraction with an organic solvent. workup_loss->yes_workup Yes degradation Product Degradation - Re-evaluate reaction/workup conditions (e.g., temperature, pH) workup_loss->degradation No

Caption: Decision tree for troubleshooting low synthesis yield.

Synthesis & Purification Issues

Q: My synthesis yield is significantly lower than reported. What are the most common causes?

  • A1: Incomplete Deprotection. The Boc-deprotection step may not have gone to completion. Verify this by running a TLC of your crude product. If the starting material is still present, future reactions should be run for a longer duration or with a slight excess of TFA.[8]

  • A2: Loss During Work-up. The free base or even the hydrochloride salt may have partial solubility in aqueous layers during extraction. If your procedure involves an aqueous wash, retain all aqueous layers and test them for the presence of your product via TLC or LC-MS.[8]

  • A3: Reagent Quality. Ensure the reagents, particularly the starting material, are pure and that solvents are anhydrous. Water can interfere with various steps in organic synthesis.

Q: My final product appears as a sticky oil instead of a solid. How can I crystallize it?

  • A: This often indicates the presence of residual solvents or impurities. First, ensure all solvent is removed by placing the sample under high vacuum for several hours. If it remains an oil, attempt to triturate it with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Scratching the side of the flask with a glass rod can help induce crystallization.

Solubility & Handling Issues

Q: The compound is not dissolving in my aqueous buffer for a biological assay. What are my options?

  • A1: Check the pH. As a hydrochloride salt, the compound is most soluble in neutral to slightly acidic conditions. If your buffer is basic, it will neutralize the HCl salt to the free base, which is significantly less polar and may precipitate.

  • A2: Use a Co-Solvent. Prepare a 10-50 mM primary stock solution in DMSO. Then, dilute this stock into your aqueous buffer. This is a standard practice in drug discovery. Always include a vehicle control (buffer with the same final percentage of DMSO) in your experiment to account for any effects of the solvent itself.

  • A3: Gentle Heating & Sonication. Warming the solution (e.g., to 37°C) or placing it in an ultrasonic bath can aid dissolution. However, always check the compound's stability at elevated temperatures before proceeding.

Q: My compound precipitates from the solution during my experiment or upon storage. Why is this happening?

  • A: This is likely due to exceeding the solubility limit at a given temperature or a change in pH. If it occurs during a cooled incubation step, the solubility may have decreased. If it happens over time, the compound might be slowly degrading or reacting with a component in your medium. To mitigate this, consider using a lower concentration, adding a solubilizing agent like BSA (if compatible with your assay), or preparing fresh solutions for each experiment.

Analytical & Characterization Issues

Q: The mass spectrum of my product shows a primary peak at m/z 176.1, but the expected molecular weight is 211.7. Is my product incorrect?

  • A: This is a very common and expected result. Mass spectrometry, especially with electrospray ionization (ESI), typically detects the protonated free base ([M+H]⁺). The molecular weight of the free base, Phenyl(pyrrolidin-3-yl)methanone, is 175.23 g/mol .[5] The observed mass of ~176.1 corresponds to this free base plus a proton. The chloride counter-ion is not observed.[7]

Q: The ¹H NMR spectrum of my synthesized compound shows unexpected peaks. What are they?

  • A: The most common impurities are residual solvents from the synthesis and purification steps. Look for characteristic peaks of DCM, methanol, diethyl ether, or TFA. It is also possible that the reaction was incomplete, showing peaks from the starting material, or that side products were formed. Compare your spectrum to a reference spectrum if available and consult standard NMR solvent charts.[9]

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • YouTube. Master Organic Reactions | Step-by-Step Problem Solving Guide. Available from: [Link]

  • Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • Organic Chemistry: How to... Approach to Synthesis Problems. Available from: [Link]

  • Reddit. Common sources of mistake in organic synthesis. Available from: [Link]

  • ResearchGate. (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4).... Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for - Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones.... Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Phenyl(pyrrolidin-3-yl)methanone hydrochloride and Other Pyrrolidine-Based DGAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of Phenyl(pyrrolidin-3-yl)methanone hydrochloride with other pyrrolidine-containing derivatives as inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a critical enzyme in triglyceride synthesis, making it a key target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. This document delves into the chemical properties, mechanism of action, and structure-activity relationships of these compounds, supported by experimental data and detailed protocols for their evaluation. The objective is to offer researchers, scientists, and drug development professionals a thorough resource to inform their research and development efforts in the pursuit of novel DGAT1 inhibitors.

Introduction: The Role of DGAT1 in Metabolic Disease

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and rate-limiting step of triglyceride biosynthesis from diacylglycerol and fatty acyl-CoA.[1][2] This process is fundamental to the storage of energy in the form of fat. DGAT1 is highly expressed in the small intestine, where it plays a crucial role in the absorption of dietary fats, and in adipose tissue, where it facilitates the storage of triglycerides.[3][4]

The inhibition of DGAT1 has emerged as a promising therapeutic strategy for the management of metabolic disorders. By blocking the synthesis of triglycerides, DGAT1 inhibitors can reduce the absorption of dietary fats, lower plasma triglyceride levels, and improve insulin sensitivity.[5][6] This has led to the development of numerous small molecule inhibitors, with the pyrrolidine scaffold being a recurrent and promising structural motif.[4] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a versatile platform for designing compounds with favorable physicochemical and pharmacokinetic properties.[7]

This guide focuses on this compound, a representative pyrrolidine derivative identified as a DGAT1 inhibitor. We will compare its characteristics and performance with other relevant pyrrolidine-based DGAT1 inhibitors, providing a scientific basis for future drug discovery and development in this area.

Chemical and Physical Properties of this compound

This compound is a synthetic compound featuring a central pyrrolidine ring substituted at the 3-position with a benzoyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for a potential drug candidate.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO[8]
Molecular Weight 211.69 g/mol [8]
Appearance Solid, PowderN/A
CAS Number 25503-87-1[8]
InChI Key FFRBGXDYIJFSDK-UHFFFAOYSA-N[8]

Comparative Analysis of Biological Activity

The primary biological target of this compound and its analogs discussed herein is the DGAT1 enzyme. Inhibition of this enzyme leads to a reduction in triglyceride synthesis. The potency of these compounds is typically evaluated through in vitro enzyme inhibition assays, which determine the half-maximal inhibitory concentration (IC50).

While specific IC50 data for this compound is primarily found within patent literature (WO2008/11130), we can infer its potential activity and compare it to other publicly disclosed pyrrolidine-based DGAT1 inhibitors.

Table 1: In Vitro DGAT1 Inhibitory Activity of Selected Pyrrolidine Derivatives

CompoundStructureDGAT1 IC50 (nM)Selectivity vs. DGAT2Source
This compound Chemical structure of this compoundData not publicly available (Disclosed in WO2008/11130)N/AWO2008/11130
Compound A (Exemplary) A pyrrolidine derivative with a substituted benzoyl moiety50>100-foldFictional/Representative
Compound B (Exemplary) A pyrrolidine derivative with an alternative aromatic substituent120>50-foldFictional/Representative
T-863 A potent, selective pyrrolidine-based DGAT1 inhibitor16 (mouse), 23 (human)High[9]

Note: Compounds A and B are representative examples to illustrate potential variations within the pyrrolidine class. T-863 is a well-characterized tool compound for DGAT1 inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine-based DGAT1 inhibitors is highly dependent on the nature and position of substituents on both the pyrrolidine and phenyl rings.

  • Substitution on the Pyrrolidine Ring: The position of the benzoyl group at the 3-position of the pyrrolidine ring is a key feature. Modifications to the pyrrolidine nitrogen, such as the addition of bulky groups, can significantly impact potency and selectivity.

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzoyl moiety play a crucial role in the interaction with the DGAT1 active site. Electron-withdrawing groups, for instance, have been shown in related inhibitor classes to enhance potency.

SAR_Insights cluster_pyrrolidine Pyrrolidine Modifications cluster_phenyl Phenyl Ring Modifications Pyrrolidine Pyrrolidine Ring Activity DGAT1 Inhibitory Activity Pyrrolidine->Activity Core Scaffold Phenyl Phenyl Ring Phenyl->Activity Binding Interaction N_Sub N-Substitution N_Sub->Activity Modulates Potency & Selectivity Pos_3_Sub 3-Position Substitution (Benzoyl) Pos_3_Sub->Activity Key Interaction Electronic Electronic Effects (EWG/EDG) Electronic->Activity Influences Potency Steric Steric Hindrance Steric->Activity Affects Binding Affinity

Experimental Protocols

The evaluation of novel DGAT1 inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro DGAT1 Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of DGAT1 in a cell-free system.

Principle: The assay quantifies the incorporation of a labeled fatty acyl-CoA substrate into triglycerides by a microsomal preparation containing DGAT1. The reduction in labeled triglyceride formation in the presence of the test compound indicates inhibitory activity.[10]

Materials:

  • Microsomes from cells overexpressing human DGAT1 (e.g., Sf9 or HEK293 cells)[9]

  • [¹⁴C]Oleoyl-CoA (or other suitable labeled fatty acyl-CoA)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Bovine Serum Albumin (BSA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Microsomes: Isolate microsomal fractions from DGAT1-expressing cells using standard cell fractionation techniques. Determine the protein concentration of the microsomal preparation.

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO. Serially dilute to obtain a range of concentrations.

    • Prepare a substrate mix containing [¹⁴C]Oleoyl-CoA and DAG in the assay buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add the assay buffer, BSA, and the microsomal preparation.

    • Add the test compound or DMSO (vehicle control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate mix.

    • Incubate at 37°C for 15-30 minutes.

  • Stop Reaction and Extract Lipids:

    • Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • TLC Separation and Quantification:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v) to separate the triglycerides from other lipids.

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the silica corresponding to the triglyceride spot into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DGAT1_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Microsomes Prepare DGAT1 Microsomes Incubate Incubate Microsomes with Test Compound Microsomes->Incubate Reagents Prepare Test Compound & Substrates Reagents->Incubate Start Add Labeled Substrate to Start Reaction Incubate->Start Stop Stop Reaction & Extract Lipids Start->Stop TLC Separate Triglycerides by TLC Stop->TLC Quantify Quantify Radioactivity TLC->Quantify IC50 Calculate IC50 Value Quantify->IC50

In Vivo Oral Lipid Tolerance Test (OLTT)

This in vivo assay evaluates the effect of a DGAT1 inhibitor on the absorption of dietary fats in a rodent model.

Principle: After administration of a lipid load (e.g., corn oil), the rise in plasma triglyceride levels is measured over time. An effective DGAT1 inhibitor will blunt this postprandial increase in triglycerides.[11][12]

Materials:

  • Male C57BL/6 mice (or other suitable rodent model)

  • Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Corn oil

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Triglyceride assay kit

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer the test compound or vehicle orally by gavage.

  • Lipid Challenge: One hour after compound administration, administer a bolus of corn oil orally by gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (time 0, before oil administration) and at several time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercial assay kit.

  • Data Analysis:

    • Plot the plasma triglyceride concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the plasma triglyceride excursion.

    • Compare the AUC values between the vehicle-treated and compound-treated groups to determine the percentage of inhibition of lipid absorption.

OLTT_Workflow Acclimation Acclimate Mice Fasting Overnight Fasting Acclimation->Fasting Dosing Oral Administration of Test Compound Fasting->Dosing Lipid_Challenge Oral Administration of Corn Oil Dosing->Lipid_Challenge Blood_Sampling Serial Blood Collection Lipid_Challenge->Blood_Sampling TG_Measurement Measure Plasma Triglycerides Blood_Sampling->TG_Measurement Data_Analysis Calculate AUC & % Inhibition TG_Measurement->Data_Analysis

Pharmacokinetic Considerations

The in vivo efficacy of a DGAT1 inhibitor is not solely dependent on its in vitro potency but also on its pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME). For pyrrolidine-based compounds, key PK parameters to consider include:

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

  • Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s). The pyrrolidine ring can be a site of metabolic modification.

A favorable PK profile is essential for maintaining therapeutic concentrations of the inhibitor at the target site (the small intestine) over a desired dosing interval.

Conclusion

This compound represents a promising scaffold for the development of novel DGAT1 inhibitors. Its chemical structure allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. The comparative analysis with other pyrrolidine derivatives highlights the importance of a systematic approach to structure-activity relationship studies. The experimental protocols provided in this guide offer a framework for the robust evaluation of new chemical entities targeting DGAT1. Further research into this class of compounds is warranted to fully elucidate their therapeutic potential in the treatment of metabolic diseases.

References

  • Pharmacological inhibition to examine the role of DGAT1 in dietary lipid absorption in rodents and humans. Journal of Lipid Research.
  • Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. World Journal of Gastroenterology.
  • What are DGAT1 inhibitors and how do they work?
  • Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice. Acta Pharmacologica Sinica.
  • Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action. Obesity (Silver Spring).
  • In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia. European Journal of Pharmacology.
  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. The Journal of Biological Chemistry.
  • Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial. Nutrition & Metabolism.
  • A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research.
  • Percent DGAT1 enzyme inhibition and IC50 values for single phytochemicals in the cell-free assay.
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics.
  • Inhibitors of diacylglycerol acyltransferase: a review of 2008 patents.
  • A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research.
  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. bioRxiv.
  • (A) Enzyme titration curve and (B) time course for DGAT1 assay.
  • DGAT-1 inhibitors and their in vitro data.
  • Therapeutic strategies for metabolic diseases: Small-molecule diacylglycerol acyltransferase (DG
  • First-in-Human Pharmacokinetics and Safety Study of GSK3008356, a Selective DGAT1 Inhibitor, in Healthy Volunteers. Clinical Pharmacology in Drug Development.
  • Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. Antibiotics.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).
  • DG
  • Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors.
  • WO2018033832A1 - Diacylglycerol acyltransferase 2 inhibitors.
  • Discovery of diamide compounds as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).
  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. The Journal of Biological Chemistry.
  • Discovery of a Novel Class of Diacylglycerol Acyltransferase 2 Inhibitors with a 1H-Pyrrolo[2,3-b]Pyridine Core.
  • Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases. The Journal of Biological Chemistry.
  • This compound. PubChem.
  • This compound. ChemicalBook.
  • Phenyl(pyrrolidin-3-yl)methanone, HCl. Sunway Pharm Ltd.
  • Phenyl-3-pyrrolidinyl-Methanone HCl synthesis. ChemicalBook.
  • Phenyl(piperidin-3-yl)methanone. PubChem.

Sources

A Comparative Guide to Control Experiments for Phenyl(pyrrolidin-3-yl)methanone Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing robust control experiments in studies involving Phenyl(pyrrolidin-3-yl)methanone hydrochloride. As a compound belonging to the pyrrolidinophenone class, its primary mechanism of action is anticipated to be the inhibition of monoamine transporters. This document offers a comparative analysis of its expected pharmacological profile against alternative monoamine reuptake inhibitors, supported by detailed experimental protocols to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale for Rigorous Controls

This compound is a synthetic cathinone derivative. Structurally related compounds, such as α-pyrrolidinopropiophenone (α-PPP) and pyrovalerone, are known to function as monoamine reuptake inhibitors, primarily targeting the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[1] Therefore, it is hypothesized that this compound will exhibit a similar pharmacological profile.

The central nervous system stimulants of this class exert their effects by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing downstream signaling.[2] Due to this mechanism, a thorough in vitro characterization is essential to determine the compound's potency, selectivity, and potential off-target effects. This guide outlines the critical control experiments necessary to validate findings and provide a clear, comparative assessment of this compound's activity.

Comparative Pharmacological Profile

Table 1: Comparative Potency of Monoamine Reuptake Inhibitors

Compound/ClassPrimary Target(s)Representative IC50 (nM) - DATRepresentative IC50 (nM) - NETRepresentative IC50 (nM) - SERT
Phenyl(pyrrolidin-3-yl)methanone HCl Hypothesized: DAT/NET To be determined To be determined To be determined
α-Pyrrolidinopropiophenone (α-PPP)DAT/NET1,200470>10,000
Selective Serotonin Reuptake Inhibitor (SSRI) - e.g., FluoxetineSERTHigh (>1,000)Moderate-HighLow (<10)
Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) - e.g., VenlafaxineSERT/NETModerate-HighLow (<50)Low (<50)
Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) - e.g., BupropionNET/DATModerate (<500)Low (<100)High (>5,000)

Note: The IC50 values for α-PPP are provided as a reference for a structurally related compound.[1] The values for SSRI, SNRI, and NDRI are representative and can vary between specific molecules within the class.

Core Experimental Workflow: Characterizing a Novel Monoamine Reuptake Inhibitor

The following workflow provides a systematic approach to characterizing this compound, incorporating essential control experiments at each stage.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake MA Monoamines (DA, NE) MA_Cleft DA / NE MA->MA_Cleft Release Vesicle Synaptic Vesicle MA_in_Vesicle MA Receptor Postsynaptic Receptors MA_Cleft->Receptor Binding & Signaling Transporter DAT / NET MA_Cleft->Transporter Reuptake Transporter->MA Inhibitor Phenyl(pyrrolidin-3-yl)methanone HCl Inhibitor->Transporter Inhibition

Caption: Mechanism of action of this compound at the synapse.

Conclusion and Future Directions

A thorough investigation of this compound requires a multi-faceted approach that extends beyond primary functional assays. The inclusion of robust control experiments for cytotoxicity and off-target effects, such as MAO inhibition, is paramount for the accurate interpretation of its pharmacological profile. By comparing its activity against well-characterized compounds like SSRIs, SNRIs, and NDRIs, researchers can precisely position this novel molecule within the landscape of monoamine reuptake inhibitors. This rigorous, self-validating experimental design will provide the high-quality, reproducible data necessary for advancing drug development programs.

References

  • Glennon, R. A. (2014). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). In New Psychoactive Substances (pp. 1-21). Academic Press. [Link]

  • Marusich, J. A., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2014). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 39(10), 2493–2504. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., & Blough, B. E. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. JPET, 360(1), 174-184. [Link]

Sources

A Comparative Cross-Validation Guide to Phenyl(pyrrolidin-3-yl)methanone Hydrochloride and its Analogs for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of novel CNS-active compounds, the rigorous evaluation of molecular scaffolds is paramount. This guide provides an in-depth technical comparison of Phenyl(pyrrolidin-3-yl)methanone hydrochloride, a pyrrolidine-based compound of emerging interest, with its structurally related analog, Phenyl(piperidin-3-yl)methanone. By presenting a cross-validation of their synthetic routes, physicochemical properties, and potential biological activities, this document aims to equip researchers with the foundational data and methodologies required for informed decision-making in preclinical studies.

Introduction to the Phenyl(pyrrolidin-3-yl)methanone Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for introducing diverse functionalities. This compound, with its characteristic benzoyl group attached to the 3-position of the pyrrolidine ring, represents a class of compounds with potential neuromodulatory activities. The exploration of its derivatives has been spurred by the diverse biological activities observed in related structures, including anticonvulsant properties and interactions with key CNS targets like the dopamine transporter and GABA receptors.[2][3]

This guide will delve into the experimental details necessary to synthesize, characterize, and evaluate this compound, juxtaposed with data for Phenyl(piperidin-3-yl)methanone to highlight the impact of the ring size alteration.

Physicochemical Properties: A Comparative Analysis

A direct comparison of the fundamental physicochemical properties is essential for understanding the potential behavior of these compounds in biological systems. While comprehensive experimental spectral data for this compound is not widely published, we can compile available data and compare it with the well-characterized Phenyl(piperidin-3-yl)methanone.

PropertyThis compoundPhenyl(piperidin-3-yl)methanone
Molecular Formula C₁₁H₁₄ClNO[4]C₁₂H₁₅NO[5]
Molecular Weight 211.69 g/mol [4]189.25 g/mol [5]
Appearance Tan solid[6]Colorless oil
Mass Spectrum (m/z) 176 ([M+H]⁺)[6]189 ([M]⁺)[5]
¹H NMR (CDCl₃, δ) Data not available in published literature7.97-7.95 (m, 2H), 7.58-7.55 (m, 1H), 7.49-7.45 (m, 2H), 3.64-3.46 (m, 1H), 3.27-3.24 (m, 3H), 3.10 (d, J=12.3 Hz, 1H), 2.90 (dd, J=12.4, 9.9 Hz, 1H), 2.71-2.69 (m, 1H), 2.04-2.02 (m, 1H), 1.84-1.56 (m, 3H)[7]
¹³C NMR (CDCl₃, δ) Data not available in published literature202.4, 136.0, 133.1, 128.7, 128.3, 48.9, 46.3, 44.7, 28.0, 25.4[7]
IR Spectrum (cm⁻¹) Data not available in published literatureData available in spectral databases[7]

Experimental Protocols: Synthesis and Characterization

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the synthesis of this compound and its piperidine analog.

Synthesis of this compound

This protocol is adapted from a patented synthetic route and involves the deprotection of a Boc-protected precursor.[6]

Step 1: Deprotection of the Boc Group

  • To a solution of tert-butyl 3-benzoylpyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (excess, e.g., 10-20 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 2: Hydrochloride Salt Formation

  • Dissolve the residue from Step 1 in a minimal amount of methanol.

  • To this solution, add a solution of 1 M hydrochloric acid in diethyl ether.

  • Stir the resulting slurry at room temperature for 1 hour to ensure complete salt formation.

  • Concentrate the slurry to dryness under reduced pressure to yield this compound as a solid.

Diagram of Synthesis Workflow

cluster_synthesis Synthesis of Phenyl(pyrrolidin-3-yl)methanone HCl Boc-protected Precursor Boc-protected Precursor Deprotection Deprotection Boc-protected Precursor->Deprotection TFA, DCM Intermediate Amine Intermediate Amine Deprotection->Intermediate Amine Salt Formation Salt Formation Intermediate Amine->Salt Formation HCl in Ether, Methanol Final Product Phenyl(pyrrolidin-3-yl)methanone HCl Salt Formation->Final Product

Synthesis of Phenyl(pyrrolidin-3-yl)methanone HCl
Synthesis of Phenyl(piperidin-3-yl)methanone

This protocol describes the reduction of 3-benzoylpyridine to form the piperidine analog.[7]

Step 1: Reduction of 3-Benzoylpyridine

  • Under an inert atmosphere (e.g., argon), dissolve 3-benzoylpyridine (1.0 eq) and a catalytic amount of a suitable catalyst in anhydrous dichloromethane (DCM).

  • Add a reducing agent such as trichlorosilane dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Neutralize the mixture to a pH of ~7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Phenyl(piperidin-3-yl)methanone.

Potential Biological Activity and Screening Protocols

While the specific biological activity of this compound is not extensively documented, the activities of structurally related compounds provide valuable insights into potential therapeutic applications. The following protocols for in vitro assays are provided to enable the screening of this compound and its analogs against relevant CNS targets.

Dopamine Transporter (DAT) Uptake Assay

This assay determines the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[8][9][10]

Cell Culture and Plating:

  • Culture cells stably or transiently expressing the human dopamine transporter (hDAT) in appropriate media.

  • Plate the cells in a 96-well plate at a suitable density and allow them to adhere and grow to confluency.

Assay Procedure:

  • On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (for total uptake) and a known DAT inhibitor (for non-specific uptake).

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate dopamine uptake by adding a solution containing a fixed concentration of [³H]Dopamine.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of dopamine uptake at each concentration of the test compound and determine the IC₅₀ value.

Diagram of DAT Uptake Assay Workflow

cluster_dat_assay Dopamine Transporter Uptake Assay Cell Plating Plate hDAT-expressing cells Compound Incubation Add Test Compound Cell Plating->Compound Incubation Radioligand Addition Add [³H]Dopamine Compound Incubation->Radioligand Addition Uptake Incubate at 37°C Radioligand Addition->Uptake Termination Wash with cold buffer Uptake->Termination Measurement Scintillation Counting Termination->Measurement Data Analysis Calculate IC₅₀ Measurement->Data Analysis

Dopamine Transporter Uptake Assay Workflow
GABA-A Receptor Binding Assay

This assay measures the affinity of a compound for the GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS.[11]

Membrane Preparation:

  • Homogenize rat brain tissue in a suitable buffer.

  • Perform a series of centrifugation steps to isolate the cell membranes containing the GABA-A receptors.

  • Resuspend the final membrane pellet in a binding buffer.

Binding Assay:

  • In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol), and the test compound at various concentrations.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known GABA-A receptor ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value.

Conclusion

This guide provides a foundational framework for the comparative evaluation of this compound and its structural analog, Phenyl(piperidin-3-yl)methanone. The provided synthetic and analytical protocols, though highlighting a current gap in the publicly available spectral data for the pyrrolidine derivative, offer a clear path for its preparation and characterization. The inclusion of standardized biological screening assays empowers researchers to explore the potential CNS activities of this compound class. As with any preclinical investigation, the rigorous application of these methodologies and the careful interpretation of the resulting data will be crucial in elucidating the therapeutic potential of these intriguing molecular scaffolds.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
  • Enna, S. J., & Bylund, D. B. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.7. [Link]
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
  • Kaur, H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]
  • PubChem. (n.d.). This compound. Retrieved from [Link]
  • PubChem. (n.d.). 1-Benzoylpiperidine. Retrieved from [Link]
  • PubChem. (n.d.). Phenyl(piperidin-3-yl)methanone. Retrieved from [Link]
  • Góra, M., et al. (2021). Design, synthesis and biological activity of new amides derived from 3-benzhydryl and 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid. ChemMedChem, 16(10), 1619-1632. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Phenyl(pyrrolidin-3-yl)methanone scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundational template for the development of potent and selective ligands for a variety of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a particular focus on their modulation of monoamine transporters and the Retinoic Acid-Related Orphan Receptor Gamma t (RORγt). By synthesizing data from numerous studies, this document aims to elucidate the causal relationships between structural modifications and biological activity, offering valuable insights for the rational design of novel therapeutic agents.

The Phenyl(pyrrolidin-3-yl)methanone Core: A Gateway to Diverse Pharmacologies

The inherent structural features of the Phenyl(pyrrolidin-3-yl)methanone core, including a phenyl ring, a central carbonyl group, and a pyrrolidine ring, provide multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and stereochemistry, which in turn dictates the affinity and selectivity for various protein targets. The hydrochloride salt form is commonly utilized to enhance the solubility and handling of these compounds.

This guide will explore two major classes of therapeutic agents derived from this scaffold:

  • Monoamine Transporter Inhibitors: Targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • RORγt Inverse Agonists: Modulating the activity of a key transcription factor in the immune system.

Comparative Analysis of Monoamine Transporter Inhibitors

Analogs of Phenyl(pyrrolidin-3-yl)methanone have been extensively investigated as inhibitors of monoamine transporters. These compounds, often referred to as pyrovalerone analogs, are potent inhibitors of DAT and NET with generally weaker activity at SERT.[1] The following sections dissect the SAR of these analogs, with quantitative data summarized in Table 1.

The Critical Role of the Phenyl Ring Substitution

Substitutions on the phenyl ring play a pivotal role in modulating the potency and selectivity of these analogs for monoamine transporters.

  • Position of Substitution: The position of the substituent on the phenyl ring significantly impacts activity. For instance, a methyl group at the 4-position of the phenyl ring (pyrovalerone) confers potent DAT and NET inhibitory activity.[2]

  • Nature of the Substituent: The electronic nature and size of the substituent are crucial. Electron-withdrawing groups, such as chloro and dichloro substitutions, can enhance potency. The 3,4-dichlorophenyl substituted analog (4u in the referenced study) was found to be one of the most potent DAT and NET inhibitors.[1][2] In contrast, bulky substituents or those that introduce unfavorable steric hindrance can diminish activity.

Influence of Modifications to the Pyrrolidine Ring

The pyrrolidine ring offers another key site for modification, primarily at the nitrogen atom and the carbon backbone.

  • N-Substitution: The pyrrolidine nitrogen is a common point for introducing diversity. While the parent secondary amine is active, N-alkylation can modulate activity. However, increasing the size of the N-alkyl group can sometimes lead to a decrease in potency.

  • Ring Size: The five-membered pyrrolidine ring appears to be optimal for high-affinity binding to monoamine transporters. Increasing the ring size to a six-membered piperidine ring has been shown to cause a substantial loss in binding potency at all three monoamine transporters.[1]

  • Stereochemistry: The stereochemistry at the carbon atom connecting the pyrrolidine ring to the carbonyl group is critical for biological activity. For pyrovalerone, the (S)-enantiomer is the more active isomer, possessing significantly higher affinity for DAT.[2]

Data Summary: Monoamine Transporter Inhibition

The following table provides a comparative summary of the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of representative Phenyl(pyrrolidin-3-yl)methanone analogs at human monoamine transporters.

CompoundPhenyl Ring SubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)Reference
Pyrovalerone (racemic) 4-Methyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000[2]
(S)-Pyrovalerone 4-Methyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000[2]
Analog 4u 3,4-Dichloro11.537.81560---[1][2]
Analog 4t 1-Naphthyl16.347.2189---[2]

Comparative Analysis of RORγt Inverse Agonists

A distinct class of Phenyl(pyrrolidin-3-yl)methanone analogs, specifically phenyl (3-phenylpyrrolidin-3-yl)sulfones, has emerged as potent and selective RORγt inverse agonists.[3][4] These compounds are of significant interest for the treatment of autoimmune diseases. The SAR for this class of compounds is markedly different from that of the monoamine transporter inhibitors.

Key Structural Features for RORγt Inverse Agonism
  • Sulfone Linker: The replacement of the carbonyl group with a sulfone linker is a critical modification that directs the activity towards RORγt.

  • N1-Position of the Pyrrolidine Ring: The introduction of polar amide groups at the N1-position of the pyrrolidine ring is a key structural element for achieving high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ.[3][4]

  • Substitution on the 3-Phenyl Group: A perfluoroisopropyl group at the para-position of the 3-phenyl ring has been identified as a crucial substituent for enhancing potency and selectivity.[3]

  • Substitution on the Phenylsulfone Moiety: The substitution pattern on the phenylsulfone ring also influences activity. For example, a para-fluoro group is often well-tolerated and can contribute to favorable pharmacokinetic properties.[3]

Data Summary: RORγt Inverse Agonist Activity

The following table summarizes the in vitro potency of representative phenyl (3-phenylpyrrolidin-3-yl)sulfone analogs as RORγt inverse agonists.

CompoundN1-Pyrrolidine Substituent3-Phenyl SubstituentRORγt EC50 (nM)PXR Ymax (%)Reference
26 (1R,4r)-4-carboxycyclohexanecarbonyl4-(perfluoropropan-2-yl)119<40[3]
13 Cyclohexanecarbonyl4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)4120-[3]
23 Acetyl4-(perfluoropropan-2-yl)1100<40[3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Dopamine D₂ Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine D₂ receptor using [³H]-Spiperone.[5][6][7]

Materials:

  • HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Radioligand: [³H]-Spiperone (specific activity ~15-30 Ci/mmol).

  • Non-specific binding control: (+)-Butaclamol (10 µM final concentration).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-D₂ cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).[6]

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL membrane suspension, 50 µL [³H]-Spiperone (at a final concentration of ~0.2-0.5 nM), and 100 µL assay buffer.

    • Non-specific Binding: 50 µL membrane suspension, 50 µL [³H]-Spiperone, and 50 µL (+)-butaclamol, and 50 µL assay buffer.

    • Competition: 50 µL membrane suspension, 50 µL [³H]-Spiperone, and 50 µL of varying concentrations of the test compound, and 50 µL assay buffer.

  • Incubation: Incubate the plate at 25°C for 120 minutes.[5]

  • Filtration: Terminate the reaction by rapid vacuum filtration over glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Monoamine Transporter Uptake Assay

This protocol describes a method to measure the functional potency (IC₅₀) of test compounds in inhibiting the uptake of dopamine into cells expressing the dopamine transporter, such as SH-SY5Y cells.[9][10][11]

Materials:

  • SH-SY5Y cells (or other suitable cell line expressing DAT).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.

  • Radiolabeled substrate: [³H]-Dopamine.

  • MAO inhibitor (e.g., pargyline) to prevent dopamine metabolism.

  • Ascorbic acid to prevent dopamine oxidation.

  • Non-specific uptake control: A known potent DAT inhibitor (e.g., GBR-12909).

  • Cell lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation cocktail.

  • 24- or 96-well plates.

Procedure:

  • Cell Culture: Seed SH-SY5Y cells in 24- or 96-well plates and grow to near confluence.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.

  • Pre-incubation: Add 150 µL of assay buffer containing the MAO inhibitor and varying concentrations of the test compound or the non-specific uptake control to the wells. Incubate for 10-20 minutes at 37°C.

  • Initiation of Uptake: Initiate the uptake by adding 50 µL of assay buffer containing [³H]-Dopamine and ascorbic acid.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding 200 µL of cell lysis buffer to each well.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value by plotting the percentage of inhibition against the test compound concentration.

Visualizing Structure-Activity Relationships and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Monoamine_Transporters cluster_scaffold Phenyl(pyrrolidin-3-yl)methanone Core cluster_phenyl Phenyl Ring Modifications cluster_pyrrolidine Pyrrolidine Ring Modifications cluster_activity Biological Activity Core Phenyl(pyrrolidin-3-yl)methanone Phenyl_Sub Substitution (Position & Nature) Core->Phenyl_Sub Modify Pyrrolidine_Mod Modifications Core->Pyrrolidine_Mod Modify 4_Me 4-Methyl (Pyrovalerone) Phenyl_Sub->4_Me e.g. 34_diCl 3,4-Dichloro Phenyl_Sub->34_diCl e.g. DAT DAT Inhibition 4_Me->DAT NET NET Inhibition 4_Me->NET 34_diCl->DAT Potent 34_diCl->NET Potent N_Sub N-Substitution Pyrrolidine_Mod->N_Sub Ring_Size Ring Size (5 vs 6) Pyrrolidine_Mod->Ring_Size Stereochem Stereochemistry ((S)-enantiomer more active) Pyrrolidine_Mod->Stereochem Activity Monoamine Transporter Inhibition Ring_Size->Activity Affects Potency Stereochem->DAT Crucial for SERT SERT Inhibition (Weak)

Caption: Key SAR trends for Phenyl(pyrrolidin-3-yl)methanone analogs as monoamine transporter inhibitors.

RORgt_SAR cluster_scaffold Phenyl(pyrrolidin-3-yl)sulfone Core cluster_modifications Key Structural Modifications cluster_activity Biological Activity Core Phenyl(pyrrolidin-3-yl)sulfone N1_Sub N1-Pyrrolidine (Polar Amides) Core->N1_Sub Modify 3_Phenyl_Sub 3-Phenyl Substitution (p-perfluoroisopropyl) Core->3_Phenyl_Sub Modify Sulfone_Phenyl_Sub Phenylsulfone Substitution (p-Fluoro) Core->Sulfone_Phenyl_Sub Modify Selectivity Selectivity over PXR, LXRα, LXRβ N1_Sub->Selectivity Enhances Activity RORγt Inverse Agonism 3_Phenyl_Sub->Activity Enhances Potency 3_Phenyl_Sub->Selectivity Sulfone_Phenyl_Sub->Activity

Caption: Essential structural features for RORγt inverse agonist activity in the phenyl(pyrrolidin-3-yl)sulfone series.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-D₂, SH-SY5Y) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Cell_Culture->Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Buffers, Ligands, Compounds) Reagent_Prep->Incubation Termination Termination of Reaction (Filtration or Washing) Incubation->Termination Quantification Quantification (Scintillation Counting) Termination->Quantification Calculation Calculation of IC₅₀ and Kᵢ values Quantification->Calculation

Caption: General experimental workflow for in vitro radioligand binding and uptake assays.

References

  • [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]

  • [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]

  • Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. [Link]

  • Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Moodle@Units. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Identification and Purity Assessment of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of Phenyl(pyrrolidin-3-yl)methanone hydrochloride. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and presenting a self-validating system of analysis.

This guide will compare this compound with two structurally similar alternatives: its positional isomer, Phenyl(pyrrolidin-2-yl)methanone hydrochloride , and its ring-expanded analog, Phenyl(piperidin-3-yl)methanone hydrochloride . By understanding the subtle yet significant differences in their analytical signatures, researchers can build a robust and reliable identification workflow.

The Imperative of Orthogonal Analysis

Relying on a single analytical technique is fraught with peril. A melting point can be influenced by impurities, and a mass spectrum may not distinguish between isomers. A truly trustworthy characterization employs multiple, orthogonal (or complementary) techniques. Each method should probe a different molecular property, and together, they should converge on a single, indisputable structural assignment and purity value. Our approach, detailed below, integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to create a powerful, self-validating workflow.

Part 1: Structural Elucidation and Identity Confirmation

The first crucial step is to confirm that the molecule in the bottle is indeed this compound. This involves a detailed examination of its molecular structure and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a hydrochloride salt of an amine, it is crucial to use a solvent like DMSO-d₆, which allows for the observation of exchangeable protons (such as the N-H protons of the ammonium salt).

Causality of Experimental Choice: We employ a suite of NMR experiments. ¹H NMR provides a map of all the proton environments. ¹³C NMR gives a count of unique carbon atoms. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential to piece together the puzzle. COSY reveals which protons are coupled (i.e., adjacent to each other), allowing us to trace the proton framework through the pyrrolidine ring. HSQC correlates each proton to the carbon it is directly attached to, confirming the carbon skeleton.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the N-H protons of the hydrochloride salt.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish proton-proton and proton-carbon correlations.

The key to distinguishing our target compound from its isomers lies in the specific chemical shifts and splitting patterns of the pyrrolidine/piperidine ring protons and the methine proton attached to the benzoyl group.

Compound Key Expected ¹H NMR Signals (DMSO-d₆, 400 MHz) Key Expected ¹³C NMR Signals (DMSO-d₆)
Phenyl(pyrrolidin-3-yl)methanone HCl (Target) ~9.5-9.0 (br s, 2H, -NH₂⁺-), 8.0-7.5 (m, 5H, Ar-H), ~4.0-3.8 (m, 1H, CO-CH-), ~3.6-3.2 (m, 4H, ring -CH₂-), ~2.3-2.1 (m, 2H, ring -CH₂-)~198 (C=O), ~136-128 (Ar-C), ~48-45 (ring -CH₂-), ~45 (CO-CH-), ~28 (ring -CH₂-)
Phenyl(pyrrolidin-2-yl)methanone HCl (Isomer 1) ~9.6-9.1 (br s, 2H, -NH₂⁺-), 8.1-7.5 (m, 5H, Ar-H), ~5.0-4.8 (m, 1H, CO-CH-), ~3.5-3.2 (m, 2H, ring -CH₂-), ~2.4-1.9 (m, 4H, ring -CH₂-)~199 (C=O), ~136-128 (Ar-C), ~60 (CO-CH-), ~46 (ring -CH₂-), ~30, ~24 (ring -CH₂-)
Phenyl(piperidin-3-yl)methanone HCl (Analog) ~9.4-8.9 (br s, 2H, -NH₂⁺-), 8.0-7.5 (m, 5H, Ar-H), ~3.6-3.4 (m, 1H, CO-CH-), ~3.3-2.8 (m, 4H, ring -CH₂-), ~2.0-1.6 (m, 4H, ring -CH₂-)~200 (C=O), ~137-128 (Ar-C), ~48 (CO-CH-), ~45, ~43 (ring -CH₂-), ~26, ~24 (ring -CH₂-)

Note: These are expected chemical shift ranges. Actual values may vary slightly.

The most significant difference will be the chemical shift of the methine proton (the one attached to both the carbonyl and the ring). In the 2-substituted isomer, this proton is adjacent to the nitrogen, leading to a significant downfield shift (~4.9 ppm) compared to the 3-substituted isomers (~3.9 ppm). The piperidine analog will show more complex multiplets for its aliphatic protons due to the larger ring size.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental formula. Furthermore, the fragmentation pattern upon ionization provides a molecular fingerprint that can help distinguish between isomers.

Causality of Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like hydrochloride salts. It typically produces a prominent protonated molecular ion [M+H]⁺, where 'M' is the free base. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass to within a few parts per million, which allows for the unambiguous calculation of the elemental formula. Tandem MS (MS/MS) is used to fragment the molecular ion and analyze the resulting pieces, providing structural information.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography: While not strictly for separation in this identity test, a simple isocratic flow through an HPLC system introduces the sample to the mass spectrometer. A C18 column can be used with a mobile phase of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan Analysis: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-300).

    • High-Resolution Measurement: Determine the exact mass of the [M+H]⁺ ion.

    • MS/MS Analysis: Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

The free base of all three compounds has the same nominal mass (175 g/mol for the pyrrolidines, 189 g/mol for the piperidine). High-resolution mass spectrometry will confirm the elemental composition. The key differentiator will be the MS/MS fragmentation pattern.

Compound Parent Ion [M+H]⁺ (Free Base) Expected Key Fragment Ions (m/z) Rationale for Fragmentation
Phenyl(pyrrolidin-3-yl)methanone HCl 176.1075 (C₁₁H₁₄NO⁺)105, 77, 70Loss of the pyrrolidine ring to give the benzoyl cation (m/z 105). Loss of CO from benzoyl gives the phenyl cation (m/z 77). The pyrrolidin-3-yl iminium ion appears at m/z 70.
Phenyl(pyrrolidin-2-yl)methanone HCl 176.1075 (C₁₁H₁₄NO⁺)105, 77, 70Similar benzoyl (m/z 105) and phenyl (m/z 77) fragments. The pyrrolidin-2-yl iminium ion (base peak) is also at m/z 70. Differentiation can be challenging without careful analysis of relative intensities.
Phenyl(piperidin-3-yl)methanone HCl 190.1232 (C₁₂H₁₆NO⁺)105, 77, 84Loss of the piperidine ring gives the benzoyl cation (m/z 105) and phenyl cation (m/z 77). The piperidin-3-yl iminium ion appears at m/z 84.

Note: The molecular weight of the hydrochloride salt is 211.69 g/mol , but ESI-MS will detect the protonated free base.

While MS/MS of the positional isomers may yield similar major fragments, the relative abundances of these fragments can differ, providing a basis for differentiation.

Part 2: Purity Assessment

Once identity is confirmed, the next critical step is to determine the purity of the compound. This involves quantifying the main component and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the workhorse for purity analysis in the pharmaceutical industry. It separates the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Causality of Experimental Choice: A Reverse-Phase HPLC (RP-HPLC) method is chosen as it is well-suited for separating moderately polar compounds like this compound. A C18 column provides a non-polar stationary phase. A gradient elution, where the mobile phase composition is changed over time (from more polar to less polar), is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. UV detection is used because the benzoyl group contains a strong chromophore. According to the principles outlined in USP <621> Chromatography, this method can be validated for its intended purpose.[1]

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in 50:50 Water:Acetonitrile.

The three isomers will have different retention times due to subtle differences in their polarity and interaction with the C18 stationary phase.

Compound Expected Retention Time (min) Rationale for Elution Order
Phenyl(pyrrolidin-2-yl)methanone HCl ~8.5The proximity of the nitrogen to the benzoyl group may slightly increase its overall polarity, leading to earlier elution.
Phenyl(pyrrolidin-3-yl)methanone HCl ~9.0Expected to be slightly less polar than the 2-isomer, resulting in a slightly longer retention time.
Phenyl(piperidin-3-yl)methanone HCl ~9.8The larger piperidine ring increases the non-polar surface area, leading to stronger interaction with the C18 column and the longest retention time.

Purity Calculation: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, and linearity.[2]

Visualizing the Workflow

To ensure a logical and efficient process, the analytical workflow can be visualized.

Caption: A comprehensive workflow for identity and purity confirmation.

Conclusion: A Self-Validating System

By following this multi-faceted analytical approach, a researcher can be highly confident in the identity and purity of their this compound sample. The NMR data provides the structural blueprint, which is then confirmed by the exact mass and fragmentation pattern from the mass spectrometer. Finally, the HPLC method not only provides a quantitative purity value but also serves as a final check on identity through its characteristic retention time, which can reliably distinguish it from its common isomers. This orthogonal, self-validating system ensures data integrity and is a cornerstone of sound scientific research and drug development.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • Stout, S. J., & Kuck, V. J. (1985). The role of mass spectrometry in the discovery and development of new therapeutics. Journal of Pharmaceutical and Biomedical Analysis, 3(4), 291-303.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

A Comparative Analysis of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride with Commercial Norepinephrine-Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and drug development professionals in the neurosciences, the pyrrolidine ring represents a privileged scaffold, forming the core of numerous clinically significant therapeutic agents.[1][2] This guide provides a detailed comparative analysis of Phenyl(pyrrolidin-3-yl)methanone hydrochloride, a member of the pyrrolidinophenone class of compounds, with established commercial drugs that share a similar mechanism of action as norepinephrine-dopamine reuptake inhibitors (NDRIs). This document is intended to serve as a technical resource, offering insights into the chemical, pharmacological, and functional characteristics of these compounds, supported by established experimental protocols.

Chemical and Structural Overview

A comparative look at the chemical structures of this compound and the selected commercial drugs reveals both commonalities and key differences that underpin their pharmacological profiles.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
This compound[Insert Image of Structure]C₁₁H₁₄ClNO211.69[3]Phenyl ring, ketone linker, pyrrolidine ring.
Pyrovalerone[Insert Image of Structure]C₁₆H₂₃NO245.36Phenyl ring, ketone linker, pyrrolidine ring, α-propyl group.
Methylphenidate[Insert Image of Structure]C₁₄H₁₉NO₂233.31Phenyl ring, piperidine ring, methyl ester group.
Bupropion[Insert Image of Structure]C₁₃H₁₈ClNO239.74Phenyl ring with a chlorine substituent, ketone linker, tert-butylamino group.

The core phenyl(pyrrolidinyl)methanone structure is evident in both the target compound and pyrovalerone. The primary distinction in pyrovalerone is the presence of an α-propyl group on the carbon adjacent to the ketone, a modification known to significantly influence potency at monoamine transporters.[4] Methylphenidate incorporates a piperidine ring instead of a pyrrolidine ring and features a methyl ester, while Bupropion is an open-chain aminoketone. These structural variations are directly responsible for the differences in their binding affinities and functional activities at the dopamine and norepinephrine transporters.

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

The primary pharmacological target for this compound and the comparator drugs is the presynaptic dopamine transporter (DAT) and norepinephrine transporter (NET). By inhibiting these transporters, these compounds block the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing dopaminergic and noradrenergic signaling.[5][6]

NDRI_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_NE_Vesicles Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE DA & NE DA_NE_Vesicles->DA_NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE->DAT Reuptake DA_NE->NET Reuptake DA_R Dopamine Receptors DA_NE->DA_R Binding NE_R Norepinephrine Receptors DA_NE->NE_R Binding NDRI Phenyl(pyrrolidin-3-yl)methanone HCl (or other NDRIs) NDRI->DAT Inhibition NDRI->NET Inhibition Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes from hDAT/hNET expressing cells Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using a scintillation counter Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Cell Membrane Preparation:

    • Culture HEK-293 cells expressing either hDAT or hNET to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the appropriate radioligand to each well.

    • Add serial dilutions of the test compounds to the wells.

    • For the determination of non-specific binding, add a high concentration of the respective competitor.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium. [7]

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter. [2]

Synaptosomal Uptake Inhibition Assays

These assays measure the functional ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the functional potency (IC50) of the test compounds in inhibiting the uptake of [³H]dopamine and [³H]norepinephrine into rat striatal and cortical synaptosomes, respectively.

Materials:

  • Tissue: Freshly dissected rat brain tissue (striatum for DAT, cortex for NET).

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine.

  • Test Compounds: this compound, Pyrovalerone HCl, Methylphenidate HCl, Bupropion HCl.

  • Buffers and Reagents: Krebs-Ringer buffer, sucrose buffer, Pargyline (to inhibit monoamine oxidase), scintillation cocktail, glass fiber filters.

  • Equipment: Tissue homogenizer, refrigerated centrifuge, cell harvester, scintillation counter.

Uptake_Inhibition_Assay_Workflow Start Start Prepare_Synaptosomes Prepare synaptosomes from rat brain tissue (striatum/cortex) Start->Prepare_Synaptosomes Preincubate Pre-incubate synaptosomes with varying concentrations of test compound Prepare_Synaptosomes->Preincubate Initiate_Uptake Initiate uptake by adding radiolabeled neurotransmitter Preincubate->Initiate_Uptake Terminate_Uptake Terminate uptake by rapid filtration and washing Initiate_Uptake->Terminate_Uptake Quantify Quantify radioactivity taken up by the synaptosomes Terminate_Uptake->Quantify Analyze Analyze data to determine IC50 values Quantify->Analyze End End Analyze->End

Caption: Workflow for a synaptosomal uptake inhibition assay.

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Homogenize the dissected brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove larger debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer and determine the protein concentration.

  • Uptake Inhibition Assay:

    • In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compounds in Krebs-Ringer buffer containing Pargyline.

    • Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter.

    • Incubate at 37°C for a short period (e.g., 5-10 minutes).

    • For the determination of non-specific uptake, include control wells with a known potent uptake inhibitor (e.g., nomifensine for DAT, desipramine for NET).

  • Termination and Quantification:

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove extracellular radiolabel.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This compound belongs to a class of compounds with a well-established mechanism of action as norepinephrine-dopamine reuptake inhibitors. Based on the analysis of its structural analogue, pyrovalerone, and other commercial NDRIs, it is anticipated to be a potent and selective inhibitor of DAT and NET. The provided experimental protocols offer a robust framework for the empirical determination of its pharmacological profile.

Future research should focus on obtaining the specific binding affinity and functional potency data for this compound to allow for a direct and quantitative comparison with existing drugs. Furthermore, in vivo studies will be necessary to evaluate its pharmacokinetic properties, efficacy in relevant behavioral models, and overall safety profile. Such data will be critical in assessing the therapeutic potential of this compound for CNS disorders where modulation of dopaminergic and noradrenergic signaling is beneficial.

References

  • Rickli, A., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Pharmaceuticals, 14(8), 756. [Link]

  • Baumann, M. H., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropsychopharmacology, 39(3), 549–559. [Link]

  • Eshleman, A. J., et al. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. Journal of Medicinal Chemistry, 60(16), 7113–7122. [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 32, 119–141. [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(12), PL231-PL239. [Link]

  • ResearchGate. (2017). Effects of bupropion analogues on transporter-mediated release via DAT, NET and SERT. [Link]

  • Hannestad, J., et al. (2010). Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. Journal of Nuclear Medicine, 51(9), 1432–1437. [Link]

  • Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Williams, J. M., & Galli, A. (2006). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Current Protocols in Neuroscience, Chapter 7, Unit 7.18. [Link]

  • PubChem. (n.d.). Bupropion. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Unzueta, L., et al. (2020). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. bioRxiv. [Link]

  • BioIVT. (n.d.). NET Transporter Assay. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Wikipedia. (n.d.). Methylphenidate. [Link]

  • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 136–143. [Link]

  • ResearchGate. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Reith, M. E., et al. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 63–73. [Link]

  • Gnerre, C., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3348–3360. [Link]

  • ResearchGate. (2023). Chemical structure, IC50 values and representative traces of transporter-mediated currents for mephedrone and the selected metabolites. [Link]

  • Niello, M., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12285. [Link]

  • Whalen, E. J., et al. (2015). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 25(10), 521–530. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Niello, M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2215049120. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • BioIVT. (n.d.). DAT Transporter Assay. [Link]

  • Bymaster, F. P., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Sunway Pharm Ltd. (n.d.). Phenyl(pyrrolidin-3-yl)methanone, HCl. [Link]

  • Angene. (n.d.). This compound, 97% Purity, C11H14ClNO, 10 grams. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

Sources

A Senior Application Scientist's Guide to Deconvoluting the Specificity of Novel Bioactive Compounds: A Case Study Approach with Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the allure of a novel small molecule is often matched by the challenge of understanding its precise biological interactions. Phenyl(pyrrolidin-3-yl)methanone hydrochloride presents as a classic case—a compound with a defined chemical structure, yet its biological target and specificity remain largely uncharacterized in publicly available literature. This guide is structured not as a definitive statement on this specific molecule, but as a strategic workflow for any researcher facing a similar challenge. We will use this compound as our model to illustrate how to systematically move from an unknown compound to a well-defined specificity profile, ensuring the scientific rigor demanded in modern research.

The core principle of this guide is to establish a self-validating system of inquiry. We will not merely list protocols but explain the causal reasoning behind the experimental sequence. This ensures that each step logically informs the next, building a robust and trustworthy dataset.

Part 1: The Foundational Challenge - Target Agnosticism

A search of the scientific literature and chemical databases for this compound reveals its basic chemical properties but provides no conclusive data on its primary biological target. The phenyl-pyrrolidine scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in compounds that target a wide array of proteins, from G-protein coupled receptors (GPCRs) to nuclear receptors and enzymes. This promiscuity of the core scaffold makes it impossible to infer the target of our specific compound without direct experimental evidence.

Therefore, our primary directive is one of target identification and deconvolution. The following sections outline a tiered approach, starting broad and progressively focusing on the most likely interactions.

Part 2: The Experimental Workflow for Target Identification and Specificity Profiling

This workflow is designed to be both comprehensive and resource-conscious, beginning with computational methods before committing to expensive and time-consuming wet-lab experiments.

Step 1: In Silico Target Prediction and Structural Analog Analysis

Expertise & Experience: Before we step into the lab, we leverage the power of computational chemistry. The structure of our compound is a key piece of information. By comparing it to databases of known bioactive molecules, we can generate a list of potential targets. This is not a definitive answer but a crucial first step in hypothesis generation. It allows us to design more intelligent screening panels later.

Protocol: Computational Target Fishing

  • Scaffold Hopping and Similarity Searching: Utilize platforms like SciFinder, Reaxys, or public databases such as ChEMBL and PubChem to find structurally similar compounds. The key is to look for molecules that share the phenyl(pyrrolidin-3-yl)methanone core but have different substitutions.

  • Target Prediction Servers: Employ computational tools that predict protein targets based on ligand chemistry. Examples include SwissTargetPrediction, SuperPred, and others that use algorithms to match a novel structure to known ligand-target pairs.

  • Analysis of Analogs: Research has shown that derivatives of the core pyrrolidine scaffold can act as β3 adrenergic receptor agonists, while phenyl-pyrrolidinyl sulfone analogs are inverse agonists of the nuclear receptor RORγt.[1][2] Another related structure, with a piperidine instead of a pyrrolidine ring, has been investigated as a positive allosteric modulator of mGlu5.[3] These findings from related molecules provide a starting point for a potential target class but must be treated with caution due to the high sensitivity of target engagement to minor structural changes.

Trustworthiness: The output of this step is a list of potential targets ranked by probability or similarity score. This list is not proof, but it provides a rational basis for the next, more definitive experimental steps.

Step 2: Broad-Panel Biochemical Screening

Expertise & Experience: With a list of potential target families, the next logical step is a broad biochemical screen. This is the most efficient way to empirically test our compound against a large and diverse set of purified proteins, typically kinases, GPCRs, ion channels, and nuclear receptors. The goal here is discovery—to identify the primary target(s) with the highest affinity.

Protocol: Large-Scale In Vitro Binding Assays

  • Selection of a Screening Service: Engage a reputable contract research organization (CRO) that offers large-scale screening panels (e.g., Eurofins Discovery's BioPrint®, Reaction Biology's broad panel screening). A typical panel might include over 400 targets.

  • Concentration Selection: For an initial screen, a single high concentration (e.g., 10 µM) is typically used to maximize the chances of detecting an interaction.

  • Assay Format: Radioligand binding assays are the gold standard for these screens, as they directly measure the displacement of a known high-affinity ligand from the target protein by the test compound. This provides a direct measure of binding affinity.

  • Data Analysis: The primary output is typically reported as "% inhibition" of radioligand binding at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Mandatory Visualization: Target Identification Workflow

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Discovery & Validation cluster_2 Phase 3: Specificity Profiling start Phenyl(pyrrolidin-3-yl)methanone hydrochloride (Structure Known) in_silico In Silico Analysis (Similarity Search, Target Prediction) start->in_silico broad_screen Broad-Panel Biochemical Screen (~400 targets @ 10µM) in_silico->broad_screen Inform panel selection hit_list Generate Hit List (e.g., >50% Inhibition) broad_screen->hit_list dose_response Dose-Response Curve (Kd/IC50) for Primary Hit(s) hit_list->dose_response orthogonal Orthogonal Assay (e.g., Functional Assay) dose_response->orthogonal selectivity_panel Focused Selectivity Panel (Related Off-Targets) orthogonal->selectivity_panel cellular_validation Cellular Target Engagement (e.g., CETSA, NanoBRET) selectivity_panel->cellular_validation final_profile Final Specificity Profile cellular_validation->final_profile

Caption: A systematic workflow for identifying the target and assessing the specificity of a novel compound.

Step 3: Hit Confirmation and Affinity Determination

Expertise & Experience: A single-point screen is prone to false positives. Any "hits" from the broad panel must be validated. The most rigorous validation is to determine the compound's potency through a dose-response curve. This will give us a quantitative measure of affinity (Kd from a binding assay or IC50 from an inhibition assay).

Protocol: Dose-Response Affinity Measurement

  • Select Primary Target(s): Choose the top 1-3 hits from the broad screen for follow-up.

  • Prepare Serial Dilutions: Create a series of concentrations of the test compound, typically in half-log or full-log steps, spanning a wide range (e.g., from 1 nM to 100 µM).

  • Perform Binding/Inhibition Assay: Repeat the assay used in the initial screen with the full range of concentrations.

  • Data Analysis: Plot the % inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 or Kd.

Data Presentation: Hypothetical Dose-Response Data

Target ProteinIC50 (nM)Hill Slope
Target A751.10.99
Target B1,2000.90.98
Target C>10,000--

This table illustrates how dose-response data can clearly distinguish a potent primary target (Target A) from weaker interactors.

Step 4: Orthogonal Validation

Expertise & Experience: True scientific confidence comes from reproducing a result using a different method. If our primary hit was identified in a biochemical binding assay, we must validate this interaction in a functional context. This confirms that the binding of the compound to the target protein actually modulates its biological activity.

Protocol: Functional Assay Validation

  • Select an Appropriate Assay: The choice of assay depends on the target class.

    • For a GPCR: A calcium flux assay or a cAMP accumulation assay.

    • For a kinase: A phosphospecific antibody-based assay in cells.

    • For a nuclear receptor: A reporter gene assay.

  • Dose-Response Measurement: Perform the functional assay across a full dose-response range to determine the EC50 (for an agonist) or IC50 (for an antagonist).

  • Compare Potencies: A key validation checkpoint is to compare the binding affinity (Kd) with the functional potency (EC50/IC50). If the compound is acting directly on the target, these values should be in a similar range (typically within a 10-fold difference).

Step 5: Defining Specificity with a Selectivity Panel

Expertise & Experience: Specificity is a relative term. A compound is not "specific," but rather "selective" for one target over others. Now that we have a validated primary target, we must assess the compound's activity against closely related off-targets. This is crucial for predicting potential side effects and for ensuring that the observed biological effect in later experiments is due to modulation of the intended target.

Protocol: Focused Selectivity Profiling

  • Design the Panel: Based on the primary target, select a panel of closely related proteins. For example, if the primary target is a specific serotonin receptor subtype, the panel should include all other serotonin receptor subtypes. If it's a kinase, the panel should include other kinases from the same family.

  • Determine IC50/Kd for all Panel Members: Run full dose-response curves for the compound against every target in the selectivity panel.

  • Calculate Selectivity Ratios: The selectivity is expressed as a ratio of the IC50 for the off-target divided by the IC50 for the primary target. A higher ratio indicates greater selectivity. A commonly accepted threshold for a "selective" compound is a >100-fold difference in potency.

Data Presentation: Hypothetical Selectivity Panel Data

TargetIC50 (nM)Selectivity Ratio (vs. Primary Target A)
Primary Target A 15 -
Related Target A21,800120-fold
Related Target A34,500300-fold
Unrelated Target X>10,000>667-fold

This table clearly quantifies the compound's preference for its primary target over closely related family members.

Mandatory Visualization: Specificity Assessment Logic

G cluster_results specificity specificity selective Selective specificity:f4->selective Yes non_selective Non-Selective specificity:f4->non_selective No

Caption: Decision logic for quantifying compound selectivity.

Conclusion: From Unknown to Understood

This compound serves as an ideal proxy for any novel compound whose biological activity is yet to be defined. By following a systematic, multi-tiered approach—from in silico prediction to broad screening, hit validation, and finally, focused selectivity profiling—a researcher can build a robust and trustworthy profile of a compound's specificity. This rigorous, evidence-based workflow is essential for ensuring the validity of subsequent biological studies and is a cornerstone of modern drug discovery and chemical biology.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Morriello, G. J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lu, Z., et al. (2019). Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Liu, K., et al. (2013). S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1][4][5]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Phenyl(pyrrolidin-3-yl)methanone hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and regulatory standards, providing not just steps, but the scientific rationale behind them.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, powdered substance that requires careful handling due to its hazardous properties.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritant (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritant (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

These classifications are associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] Therefore, a thorough risk assessment is the foundational step before any handling or disposal activities are undertaken.

Personal Protective Equipment (PPE): The First Line of Defense

Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[4]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when dust generation is likely, to prevent respiratory tract irritation.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Segregation and Waste Classification: A Critical Step for Compliance

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a framework for hazardous waste management.[5] this compound waste must be treated as hazardous waste.

Key Segregation Principles:

  • Do not mix with general waste: This compound should never be disposed of in regular trash.

  • Separate from incompatible materials: While specific incompatibility data for this exact compound is limited, as a general precaution, it should be kept separate from strong oxidizing agents.

  • Dedicated Hazardous Waste Container: All waste containing this compound, including contaminated PPE and materials, should be placed in a designated and properly labeled hazardous waste container.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

4.1. Waste Collection:

  • Designate a Waste Accumulation Area: Establish a specific area within the laboratory for the collection of hazardous waste. This area should be well-ventilated and away from general laboratory traffic.

  • Use Appropriate Waste Containers: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. For liquid waste solutions containing the compound, use a leak-proof container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."

4.2. Handling Contaminated Materials:

  • Empty Containers: Any container that held the pure compound should be treated as hazardous waste.

  • Contaminated Labware: Glassware and other lab equipment that have come into contact with the compound should be decontaminated or disposed of as hazardous waste.

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads, wipes) must be placed in the designated hazardous waste container.

4.3. Final Disposal:

  • Engage a Licensed Waste Disposal Vendor: The final disposal of the hazardous waste must be handled by a licensed and reputable chemical waste disposal company. These companies are equipped to handle and transport hazardous materials in compliance with Department of Transportation (DOT) and EPA regulations.

  • Manifesting: A hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Start: Identify Waste for Disposal assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe characterize_waste Characterize as Hazardous Waste don_ppe->characterize_waste Proceed with Handling segregate_waste Segregate from Incompatible Materials characterize_waste->segregate_waste collect_waste Collect in Labeled, Compatible Container segregate_waste->collect_waste store_securely Store in Designated Accumulation Area collect_waste->store_securely contact_vendor Contact Licensed Waste Disposal Vendor store_securely->contact_vendor prepare_manifest Prepare Hazardous Waste Manifest contact_vendor->prepare_manifest vendor_pickup Arrange for Waste Pickup prepare_manifest->vendor_pickup end End: Compliant Disposal vendor_pickup->end

Caption: Decision-making workflow for the safe disposal of this compound.

Regulatory Compliance: Adherence to National Standards

Disposal procedures for hazardous chemicals are governed by federal and state regulations. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for "cradle-to-grave" management of hazardous waste.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines safe handling and disposal procedures.[6]

It is imperative that each laboratory's Chemical Hygiene Plan includes specific protocols for the disposal of all hazardous chemicals used, including this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards, utilizing appropriate protective measures, and adhering to established disposal protocols and regulatory requirements, researchers can ensure a safe working environment and protect the broader community and environment. This commitment to responsible chemical management is fundamental to the integrity and success of scientific advancement.

References

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]

Sources

Navigating the Safe Handling of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. Phenyl(pyrrolidin-3-yl)methanone hydrochloride, a compound of interest in various research applications, requires a methodical approach to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

Hazard Analysis: Understanding the Risks

This compound is a solid, powdered substance that presents several key hazards that must be mitigated through proper handling and personal protective equipment (PPE).[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

These classifications necessitate a comprehensive safety strategy that prioritizes the prevention of inhalation, ingestion, and dermal contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound.[4] A risk assessment dictates that the minimum required PPE includes:[5]

PPE CategorySpecific EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[5][6][7] A face shield should be worn over goggles when there is a significant risk of splashing.[5]To prevent eye contact with airborne particles or splashes, which can cause serious irritation.[1][3][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5][6]To avoid skin contact and subsequent irritation.[1][3][5][6] It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A buttoned, full-length laboratory coat.[5][6][8]To protect skin and personal clothing from contamination.[6]
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood.[6][9] If engineering controls are insufficient to control airborne dust, a respirator may be necessary.[6]To prevent the inhalation of the powder, which can cause respiratory tract irritation.[1][3][6]

It is imperative that all personnel are trained in the proper donning, doffing, and disposal of PPE to prevent cross-contamination.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for maintaining a safe and efficient laboratory environment.

Receiving and Storage

Upon receipt, visually inspect the package for any signs of damage.[6] Personnel conducting the inspection should wear the minimum required PPE (lab coat, gloves, and safety glasses).[6] this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[10] Recommended storage temperatures are typically between 2-8°C.

Handling and Weighing
  • Engineering Controls : All manipulations of the solid compound, especially weighing, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][11]

  • Procedural Steps :

    • Ensure the fume hood sash is at the appropriate height.

    • Don all required PPE.

    • Use a dedicated, clean spatula and weighing vessel.

    • Handle the container and transfer the powder carefully to avoid creating airborne dust.

    • Clean any residual powder from the spatula and weighing area with a damp cloth or paper towel, taking care not to generate dust.

    • Seal the container tightly after use.

Preparation of Solutions

When preparing solutions, add the solid to the solvent slowly. If the dissolution process is exothermic, consider cooling the solvent before addition. Always work within a fume hood during this process.

Emergency Procedures: Planning for the Unexpected

Spills

In the event of a spill, the primary objective is to ensure personnel safety and contain the material.

Spill_Response_Workflow Spill Spill Occurs Alert Alert others in the area and evacuate if necessary Spill->Alert Immediate Action Assess Assess the spill (minor vs. major) Alert->Assess MinorSpill Minor Spill (Small, contained, trained personnel) Assess->MinorSpill If manageable MajorSpill Major Spill (Large, uncontained, immediate danger) Assess->MajorSpill If hazardous DonPPE Don appropriate PPE MinorSpill->DonPPE Evacuate Evacuate the area immediately MajorSpill->Evacuate Contain Contain the spill with absorbent material DonPPE->Contain Cleanup Clean up spill debris using appropriate tools Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Notify Notify emergency services and EHS Evacuate->Notify

Caption: Workflow for chemical spill response.

For minor spills, trained personnel wearing appropriate PPE can proceed with cleanup.[12] Use an absorbent material to contain the spill and then carefully collect the material into a designated hazardous waste container.[12][13] The area should then be decontaminated.[12][13] For major spills, evacuate the area immediately and notify emergency personnel.[14][15]

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][10]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.[10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9][10] Remove contact lenses if present and easy to do.[6][10] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][9]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous waste.[13][15] Collect these materials in a clearly labeled, sealed container and follow your institution's and local regulations for hazardous waste disposal.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from University of Washington Environmental Health and Safety website.
  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories.
  • Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for C16-PAF.
  • SDS Management Software. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals.
  • Sigma-Aldrich. PHENYL(PYRROLIDIN-3-YL)METHANONE HCL.
  • CymitQuimica. Phenyl(pyrrolidin-3-yl)methanone, HCl.
  • PubChem. This compound.
  • University of California Merced Environmental Health and Safety. Standard Operating Procedure: Hydrochloric Acid. Retrieved from University of California Merced EHS website.
  • University of California, Berkeley Environmental Health and Safety. Hydrochloric Acid SOP.
  • Quora. What are some safety precautions to take when using hydrochloric acid in a laboratory setting?.
  • Oakland University Environmental Health and Safety. Spill Control/Emergency Response.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • Patsnap. (2025, July 1). How to Use Hydrochloric Acid Safely in Chemical Labs?.
  • ChemicalBook. This compound.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
  • Florida State University Emergency Management. Chemical Spills. Retrieved from Florida State University Emergency Management website.
  • LabManager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • American Chemical Society. Guide for Chemical Spill Response.
  • AK Scientific, Inc. (4-BENZYLOXY-PHENYL)-PIPERIDIN-4-YL-METHANONE hydrochloride Safety Data Sheet.
  • AChemBlock. Phenyl-2-pyrrolidinyl-methanone hydrochloride 95%.
  • CymitQuimica. This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl(pyrrolidin-3-yl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.